Product packaging for Butyl propyl disulfide(Cat. No.:CAS No. 72437-64-0)

Butyl propyl disulfide

Cat. No.: B15182442
CAS No.: 72437-64-0
M. Wt: 164.3 g/mol
InChI Key: VITWKRWSBFUVDT-UHFFFAOYSA-N
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Description

Butyl propyl disulfide (CAS 72437-64-0) is an organic disulfide compound with the molecular formula C₇H₁₆S₂ and a molecular weight of 164.33 g/mol . This compound is recognized for its characteristic sulfurous, alliaceous, and onion-like odor profile . It is a constituent of the flavor profiles of several plants, including onion (Allium cepa) and black cumin (Nigella sativa) . As a flavoring substance, it is listed under FEMA 4577 . It is practically insoluble in water but soluble in alcohol . This compound is provided for research purposes only. All statements are for informational purposes only and are not intended for drug use or personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16S2 B15182442 Butyl propyl disulfide CAS No. 72437-64-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72437-64-0

Molecular Formula

C7H16S2

Molecular Weight

164.3 g/mol

IUPAC Name

1-(propyldisulfanyl)butane

InChI

InChI=1S/C7H16S2/c1-3-5-7-9-8-6-4-2/h3-7H2,1-2H3

InChI Key

VITWKRWSBFUVDT-UHFFFAOYSA-N

Canonical SMILES

CCCCSSCCC

boiling_point

208.00 to 210.00 °C. @ 760.00 mm Hg

density

0.945-0.955 (20°)

physical_description

Clear colourless to pale yellow liquid;  Sulphureous aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Unsymmetrical Dialkyl Disulfides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The disulfide bond (S-S) is a critical functional group in a vast array of biologically active molecules, including peptides, proteins, and natural products. It plays a pivotal role in determining the tertiary structure of proteins and is integral to numerous cellular redox processes. In the realm of drug development, the disulfide linkage is often incorporated into therapeutic agents as a biodegradable linker or as a key pharmacophoric element. The synthesis of unsymmetrical disulfides (RSSR'), where the two alkyl groups (R and R') are different, presents a unique synthetic challenge due to the propensity for the formation of symmetrical disulfide byproducts (RSSR and R'SSR'). This guide provides a comprehensive overview of the core methodologies for the synthesis of unsymmetrical dialkyl disulfides, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways and workflows.

Core Synthetic Strategies

The synthesis of unsymmetrical dialkyl disulfides can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the nature of the alkyl groups, the presence of other functional groups, and the desired scale of the reaction.

Oxidative Cross-Coupling of Thiols

The most direct approach to unsymmetrical disulfides is the oxidative cross-coupling of two different thiols (RSH and R'SH). However, this method can lead to a statistical mixture of the desired unsymmetrical disulfide and the two corresponding symmetrical disulfides, necessitating purification.[1] To overcome this challenge, various selective oxidation systems have been developed.

R¹SHR²SHOxidant/CatalystSolventYield (%) of R¹SSR²Reference
Benzylthioltert-ButylthiolNa₂TeO₃ / TBABBiphasic97[1]
Thiophenoltert-ButylthiolNa₂TeO₃ / TBABBiphasic74[1]
2-Mercaptobenzothiazoletert-ButylthiolTBHP / NISNot Specified89[1]
Various ThiolsVarious ThiolsK₂CO₃ or Cs₂CO₃ / O₂Not SpecifiedGood to Excellent[2]

TBAB : Tetrabutylammonium bromide TBHP : tert-Butyl hydroperoxide NIS : N-Iodosuccinimide

Reaction of Thiols with Electrophilic Sulfur Reagents

A highly effective and widely used method involves the reaction of a thiol (or thiolate) with an electrophilic sulfur species, such as a sulfenyl halide. This approach offers high selectivity and generally provides good to excellent yields of the unsymmetrical disulfide.

Thiol (R¹SH)Sulfenyl Chloride (R²SCl)BaseSolventYield (%) of R¹SSR²Reference
Various ThiolsGenerated in situ from disulfides and SO₂Cl₂-CH₂Cl₂48-88[3][4]
Various ThiolsGenerated in situ using 1-chlorobenzotriazole (BtCl)-DichloromethaneHigh[5]
  • A solution of the first thiol (R¹SH, 1.0 equiv) in dichloromethane (DCM) is cooled to -78 °C.

  • A solution of 1-chlorobenzotriazole (BtCl, 1.0 equiv) in DCM is added dropwise, and the mixture is stirred for a specified time to form the sulfenyl chloride intermediate (R¹SBt).

  • A solution of the second thiol (R²SH, 1.0 equiv) in DCM is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched, and the unsymmetrical disulfide is isolated and purified by standard procedures (e.g., column chromatography).

Thiol-Disulfide Exchange

Thiol-disulfide exchange is a versatile method for the synthesis of unsymmetrical disulfides. This reaction involves the equilibrium between a thiol and a disulfide. To drive the reaction towards the desired unsymmetrical product, an excess of one thiol can be used, or a disulfide containing a good leaving group (an "activated" disulfide) can be employed.

Thiol (R¹SH)Disulfide (R²SSR²)Catalyst/ConditionsYield (%) of R¹SSR²Reference
Various ThiolsVarious DisulfidesBase-catalyzedVariable[6]
Various ThiolsActivated Disulfides (e.g., with pyridyl group)-High[6]
Synthesis from Bunte Salts

Bunte salts (S-alkyl thiosulfates) are stable, odorless crystalline solids that serve as excellent thiol surrogates. They react with thiolates to produce unsymmetrical disulfides, often in good yields.[7] This method is particularly useful for preparing sterically hindered disulfides.[7]

Bunte Salt (R¹SSO₃Na)Thiol (R²SH)ConditionsYield (%) of R¹SSR²Reference
Sodium isopropyl thiosulfatesec-ButylthiolAqueous, 0-5 °C73-75[7]
Various Alkyl Bunte SaltsVarious Alkyl ThiolsModified Procedureup to 80[7]
  • Preparation of Sodium Isopropyl Thiosulfate (Bunte Salt): A mixture of 2-bromopropane in methanol and water is heated to reflux. A solution of sodium thiosulfate pentahydrate in water is added, and the mixture is refluxed for 3.5-4.0 hours.

  • Preparation of Sodium sec-Butylthiolate: sec-Butylthiol is added to a solution of sodium hydroxide in methanol and water at 0 °C.

  • Formation of the Unsymmetrical Disulfide: The crude Bunte salt solution is cooled to 0 °C. The cold thiolate solution is added rapidly with vigorous stirring, followed by the addition of a saturated sodium chloride solution. The mixture is warmed to 5 °C, and the disulfide is extracted and purified by distillation.

Reaction of Thiosulfonates with Thiols

Thiosulfonates (R¹SO₂SR²) react with thiols (R³SH) to yield unsymmetrical disulfides (R²SSR³) and a sulfinic acid salt. This method is known for its high yields and good functional group tolerance.[8]

Thiosulfonate (R¹SO₂SR²)Thiol (R³SH)Catalyst/ConditionsYield (%) of R²SSR³Reference
Various ThiosulfonatesVarious Thiols-Excellent[8]
Thiosulfonates, Thiourea, Alkyl halides-K₂CO₃Moderate to Excellent[9]

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of synthetic strategies and the underlying reaction mechanisms is crucial for understanding and applying these methods effectively.

Logical Workflow for Selecting a Synthetic Strategy

G start Start: Need to synthesize unsymmetrical disulfide R¹SSR² q1 Are both thiols (R¹SH and R²SH) readily available? start->q1 method1 Consider Oxidative Cross-Coupling q1->method1 Yes q2 Is one thiol readily available and the other as a disulfide (R²SSR²)? q1->q2 No end Synthesized R¹SSR² method1->end method2 Consider Thiol-Disulfide Exchange q2->method2 Yes q3 Is one thiol available and the other as an alkyl halide (R²X)? q2->q3 No method2->end q3->start No, re-evaluate starting materials sub_workflow Convert R²X to a sulfur-containing intermediate q3->sub_workflow Yes method3 Synthesize from Bunte Salt (R²SSO₃Na) sub_workflow->method3 method4 Synthesize from Thiosulfonate (R³SO₂SR²) sub_workflow->method4 method5 Synthesize via Sulfenyl Chloride (R²SCl) sub_workflow->method5 method3->end method4->end method5->end

Caption: Decision tree for selecting a synthetic strategy.

Reaction Mechanism: Synthesis from a Bunte Salt

G R1SH R¹SH R1S_minus R¹S⁻ R1SH->R1S_minus + Base Base Base Base->R1S_minus TransitionState [R¹S---S(R²)---SO₃]⁻ Na⁺ R1S_minus->TransitionState R2SSO3Na R²SSO₃Na (Bunte Salt) R2SSO3Na->TransitionState R1SSR2 R¹SSR² (Unsymmetrical Disulfide) TransitionState->R1SSR2 Na2SO3 Na₂SO₃ TransitionState->Na2SO3

Caption: Reaction of a thiolate with a Bunte salt.

Experimental Workflow: One-Pot Synthesis using 1-Chlorobenzotriazole

G step1 Step 1: Activation Dissolve R¹SH in DCM Cool to -78 °C Add BtCl solution dropwise step2 Step 2: Sulfenylation Stir to form R¹SBt intermediate step1->step2 step3 Step 3: Coupling Add R²SH solution step2->step3 step4 Step 4: Reaction Warm to room temperature Stir to completion step3->step4 step5 Step 5: Workup & Purification Quench reaction Isolate and purify R¹SSR² step4->step5

Caption: Workflow for 1-chlorobenzotriazole method.

Conclusion

The synthesis of unsymmetrical dialkyl disulfides is a well-established field with a variety of reliable methods available to the synthetic chemist. The choice of a particular method should be guided by the specific substrates, the desired scale, and the available starting materials. The oxidative cross-coupling of thiols offers a direct route but may require optimization to achieve high selectivity. Reactions involving electrophilic sulfur species, such as those generated from sulfenyl chlorides or through the use of reagents like 1-chlorobenzotriazole, provide excellent control and high yields. The use of Bunte salts and thiosulfonates represents robust and often odorless alternatives. This guide provides the foundational knowledge and practical details necessary for researchers, scientists, and drug development professionals to successfully synthesize unsymmetrical dialkyl disulfides for their specific applications.

References

An In-depth Technical Guide on the Physicochemical Properties of Butyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of butyl propyl disulfide. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound.

Core Physicochemical Properties

This compound is an organic compound classified as an unsymmetrical dialkyldisulfide. It is found naturally in some plants of the Allium genus, such as onions and garlic, and contributes to their characteristic aroma and flavor profile.

The following table summarizes the key physicochemical properties of this compound. Experimental values are provided where available, supplemented by estimated values from reliable sources.

PropertyValueSource(s)
Molecular Formula C₇H₁₆S₂[1][2]
Molecular Weight 164.33 g/mol [1][2]
Boiling Point 208.00 to 210.00 °C at 760.00 mm Hg 89.00 to 90.00 °C at 10.00 mm Hg[1][2][3]
Melting Point Not Available[1][4]
Specific Gravity 0.94500 to 0.95500 at 20.00 °C[2]
Refractive Index 1.49000 to 1.50000 at 20.00 °C[2]
Solubility in Water 13.14 mg/L at 25 °C (estimated)[1][2]
Solubility in Organic Solvents Soluble in alcohol[3]
logP (Octanol/Water Partition Coefficient) 4.697 (estimated)[1][2]
Vapor Pressure 0.259000 mmHg at 25.00 °C (estimated)[2]
Flash Point 174.00 °F (78.89 °C) - Closed Cup[2]

Experimental Protocols

A general and efficient one-pot method for the synthesis of unsymmetrical disulfides involves the use of 1-chlorobenzotriazole (BtCl). This method is advantageous as it avoids harsh oxidizing agents and the formation of symmetrical disulfide byproducts.[5]

Procedure:

  • A solution of the first thiol (R¹SH) in dichloromethane (DCM) is cooled to -78 °C.

  • A solution of 1-chlorobenzotriazole in DCM is added dropwise to the thiol solution, leading to the formation of a benzotriazolated thiol intermediate (R¹SBt).

  • After stirring for a specified time, a solution of the second thiol (R²SH) in DCM is added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction mixture is then washed with an appropriate aqueous solution (e.g., sodium bicarbonate), dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography to yield the pure unsymmetrical disulfide (R¹SSR²).

For the synthesis of this compound, butanethiol and propanethiol would be used as the starting thiols.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and purity assessment of volatile compounds like this compound.

General Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume of the diluted sample is injected into the heated inlet of the GC.

  • Oven Program: A temperature gradient is used to separate the components of the sample. For example, the oven temperature could start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the resulting fragments is scanned over a relevant range (e.g., 40-400 amu).

  • Identification: The retention time and the mass spectrum of the analyte are compared to those of a known standard or to a reference library for identification.[6][7]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the synthesized disulfide.

General Protocol:

  • Sample Preparation: A small amount of the purified disulfide is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-resolution NMR spectrometer.

  • ¹H NMR: The spectrum provides information about the number of different types of protons and their neighboring protons. The chemical shifts, integration, and splitting patterns of the signals are analyzed.

  • ¹³C NMR: The spectrum provides information about the different types of carbon atoms in the molecule.

  • Data Analysis: The obtained spectra are compared with predicted spectra or data from similar known compounds to confirm the structure of this compound.[8][9]

Signaling Pathways and Biological Activity

Direct evidence linking this compound to specific signaling pathways is currently lacking in scientific literature. However, research on structurally related organosulfur compounds provides insights into potential biological activities.

Some disulfide-containing compounds have been shown to interact with Transient Receptor Potential (TRP) channels, which are involved in sensory perception, including pain and temperature. For instance, (E/Z)-propenyl sec-butyl disulfide, a compound found in the essential oil of Ferula iliensis, has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[10]

TRPV1 Signaling Pathway:

TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin (the active component of chili peppers), and protons.[11][12][13][14] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the sensory neuron and initiates a signal that is transmitted to the central nervous system, resulting in the sensation of pain and heat.[10][14]

The following diagram illustrates a simplified overview of the TRPV1 signaling pathway upon activation by an agonist.

TRPV1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) Ca_ion Ca²⁺ TRPV1_open->Ca_ion Influx Na_ion Na⁺ TRPV1_open->Na_ion Influx Agonist Agonist (e.g., Disulfide Compound) Agonist->TRPV1 Binds Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Signal Signal to CNS (Pain/Heat Sensation) Depolarization->Signal

Caption: Simplified TRPV1 signaling pathway activated by an agonist.

While it is plausible that this compound could interact with TRP channels or other biological targets, further research is required to establish any direct involvement in specific signaling pathways.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.[15][16] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15][16]

References

Natural Sources of Butyl Propyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of the natural sources of butyl propyl disulfide, a volatile organosulfur compound of interest to researchers, scientists, and drug development professionals. The primary natural occurrences of this disulfide are found within the plant genera Allium and Ferula. This document details the quantitative analysis of this compound and its isomers in these sources, presents comprehensive experimental protocols for their extraction and identification, and illustrates the biosynthetic pathways leading to their formation.

Introduction

This compound and its related isomers are sulfur-containing organic compounds that contribute significantly to the characteristic aromas and potential bioactivities of certain plant species. These compounds are formed from the enzymatic degradation of precursor molecules upon tissue damage. Understanding their natural sources, concentrations, and biosynthesis is crucial for applications in flavor chemistry, natural product research, and drug discovery. The primary plant families known to produce these compounds are the Amaryllidaceae (specifically the genus Allium) and the Apiaceae (specifically the genus Ferula).

Primary Natural Sources

The principal natural sources of this compound and its isomers are plants belonging to the Allium and Ferula genera.

  • Allium Species: Various species of onion, including the common onion (Allium cepa) and Welsh onion (Allium fistulosum), are known to produce a complex mixture of volatile sulfur compounds, including this compound, upon cutting or crushing.[1][2] These compounds are responsible for the characteristic pungent aroma and flavor of onions.

  • Ferula Species: Several species of the genus Ferula, most notably Ferula assa-foetida (source of asafoetida gum-resin), are rich sources of sulfur-containing compounds.[3] The essential oils derived from the roots, seeds, and oleo-gum-resin of these plants contain significant amounts of propenyl sec-butyl disulfide, an isomer of this compound.[3][4][5][6][7]

Quantitative Analysis of this compound and Isomers

The concentration of this compound and its isomers can vary significantly depending on the plant species, geographical origin, part of the plant used, and extraction method. The following table summarizes the quantitative data for propenyl sec-butyl disulfide in various Ferula assa-foetida samples as reported in the literature.

Plant SourcePlant Part(E)-1-propenyl sec-butyl disulfide (%)(Z)-1-propenyl sec-butyl disulfide (%)Reference
Ferula assa-foetida (Iranian population)Oleo-gum-resin essential oil42.72Not specified[3]
Ferula assa-foetida (Afghanistani population)Oleo-gum-resin essential oil39.61Not specified[3]
Ferula assa-foetida (Western Iran)Fruit essential oilNot specified5.89[4]
Ferula assa-foetidaOleo-gum-resin essential oil36.1527.93[5]
Ferula assa-foetidaSeed essential oil13.1311.34[5]
Ferula assa-foetida (Gonabad, Iran)Root essential oil30.712.4[6]
Ferula assa-foetida (Tabas, Iran)Root essential oil18.89.2[6]
Ferula assa-foetidaVolatile oil58.93.9[7]

Experimental Protocols

The extraction and analysis of this compound from natural sources typically involve steam distillation or solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oil from Ferula Species (Hydrodistillation)
  • Sample Preparation: The plant material (e.g., roots, seeds, or oleo-gum-resin) is ground into a coarse powder.

  • Hydrodistillation: The powdered material is placed in a flask with distilled water and heated. The steam carries the volatile essential oils, which are then condensed and collected in a Clevenger-type apparatus.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed vial at low temperature in the dark.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the GC-MS analysis of organosulfur compounds in essential oils or solvent extracts.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A capillary column suitable for the separation of volatile compounds, such as a DB-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.[7]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[8]

  • Injection: A small volume (e.g., 1 µL) of the essential oil or extract is injected into the GC inlet, often in splitless mode.[8]

  • Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 230-280°C).[7]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a specific mass range (e.g., m/z 40-500).[9]

  • Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

Direct Thermal Desorption-Gas Chromatography-Mass Spectrometry (DTD-GC-MS) for Allium Species

This technique is suitable for the direct analysis of volatile compounds from fresh plant material without solvent extraction.[2][10]

  • Sample Preparation: A small, precisely weighed amount of fresh onion tissue (e.g., 10-50 mg) is placed directly into a thermal desorption tube.[2][10]

  • Thermal Desorption: The tube is heated to a specific temperature (e.g., 205°C) for a set time to release the volatile compounds.[2]

  • Cryo-focusing: The released analytes are trapped and focused at the beginning of the GC column using a cold trap.

  • GC-MS Analysis: The trapped compounds are then rapidly heated and introduced into the GC-MS system for separation and analysis as described in the previous protocol.

Biosynthetic Pathways and Formation

The formation of this compound and its isomers in Allium and Ferula species occurs through the enzymatic breakdown of stable, non-volatile precursor compounds.

Biosynthesis in Allium Species

In Allium species, the volatile disulfides are not present in intact tissues. They are formed upon cellular disruption, which allows the enzyme alliinase, located in the vacuole, to come into contact with its substrates, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are stored in the cytoplasm.[11][12]

The biosynthesis of the precursor, S-propyl-L-cysteine sulfoxide, is believed to proceed through the glutathione pathway.[11][13]

Allium_Biosynthesis cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole Glutathione Glutathione S-propyl-glutathione S-propyl-glutathione Glutathione->S-propyl-glutathione Propylation gamma-Glutamyl-S-propyl-cysteine gamma-Glutamyl-S-propyl-cysteine S-propyl-glutathione->gamma-Glutamyl-S-propyl-cysteine γ-Glutamyl transpeptidase S-propyl-cysteine S-propyl-cysteine gamma-Glutamyl-S-propyl-cysteine->S-propyl-cysteine Peptidase S-propyl-L-cysteine_sulfoxide S-propyl-L-cysteine sulfoxide (Propiin - stable precursor) S-propyl-cysteine->S-propyl-L-cysteine_sulfoxide Oxidation (FMO) Cell Disruption Cell Disruption S-propyl-L-cysteine_sulfoxide->Cell Disruption Alliinase Alliinase Alliinase->Cell Disruption Propane-1-sulfenic_acid Propane-1-sulfenic acid (unstable intermediate) Cell Disruption->Propane-1-sulfenic_acid Alliinase action Butyl_propyl_disulfide This compound & other volatile sulfur compounds Propane-1-sulfenic_acid->Butyl_propyl_disulfide Condensation & rearrangement reactions

Caption: Biosynthetic pathway of propyl-containing disulfides in Allium species.

Formation in Ferula Species

The exact biosynthetic pathway of the sulfur-containing precursors in Ferula is not as well-elucidated as in Allium. However, it is understood that the volatile disulfides are major components of the essential oil, which is typically obtained through distillation of the plant's oleo-gum-resin or other parts. This suggests that, similar to Allium, these compounds are likely formed from the breakdown of less volatile sulfur-containing precursors present in the plant tissue upon processing. The experimental workflow for their analysis is depicted below.

Ferula_Workflow Ferula_sp Ferula species (e.g., F. assa-foetida) Plant_Material Roots, Seeds, or Oleo-gum-resin Ferula_sp->Plant_Material Extraction Hydrodistillation or Solvent Extraction Plant_Material->Extraction Essential_Oil Essential Oil containing organosulfur compounds Extraction->Essential_Oil GCMS_Analysis GC-MS Analysis Essential_Oil->GCMS_Analysis Data_Analysis Data Analysis and Compound Identification GCMS_Analysis->Data_Analysis Butyl_Propyl_Disulfide This compound and its isomers Data_Analysis->Butyl_Propyl_Disulfide

Caption: Experimental workflow for the extraction and analysis of this compound from Ferula species.

Conclusion

The primary natural sources of this compound and its isomers are plants of the Allium and Ferula genera. Quantitative analysis reveals that Ferula assa-foetida is a particularly rich source of propenyl sec-butyl disulfide. The formation of these volatile compounds is the result of enzymatic degradation of stable sulfur-containing precursors upon tissue disruption. The detailed experimental protocols and biosynthetic pathway information provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, food science, and drug development. Further research is warranted to fully elucidate the biosynthetic pathways in Ferula and to explore the full range of bioactivities of these intriguing organosulfur compounds.

References

The Elusive Butyl Propyl Disulfide: An In-depth Technical Guide to its Role in the Volatile Profile of Allium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – This technical guide delves into the presence and significance of butyl propyl disulfide within the complex volatile profiles of various Allium species. Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the current scientific knowledge, including quantitative data, detailed experimental protocols for analysis, and a visualization of the relevant biosynthetic pathways. While a significant body of research exists on the abundant organosulfur compounds in Allium, this guide focuses on the less predominant yet potentially significant this compound.

Introduction: The Chemical Landscape of Allium Volatiles

The genus Allium, encompassing economically and medicinally important plants such as garlic (Allium sativum), onion (Allium cepa), leek (Allium porrum), and chives (Allium schoenoprasum), is renowned for its characteristic pungent aroma and flavor. These sensory attributes are primarily due to a complex mixture of volatile organosulfur compounds.[1] These compounds are not present in intact tissues but are rapidly formed upon cellular disruption, such as cutting or crushing.[2] The enzymatic breakdown of non-volatile precursors, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), by alliinase initiates a cascade of chemical reactions, yielding a diverse array of thiosulfinates, disulfides, trisulfides, and other sulfur-containing molecules.[2][3]

Among this complex milieu of volatiles, this compound represents a minor, yet intriguing, component. Its presence and concentration can vary significantly depending on the Allium species, cultivar, growing conditions, and processing methods. Understanding the nuances of these minor compounds is crucial for a complete comprehension of the chemical fingerprint of Allium species and their potential applications in the pharmaceutical and food industries.

Quantitative Analysis of Propyl-Containing Disulfides in Allium Species

Obtaining precise quantitative data for this compound across a range of Allium species is challenging, as it is often a minor component and may be grouped with other disulfides in analytical reports. However, data for the closely related isomer, allyl propyl disulfide, is available for some species and provides valuable insight into the presence of propyl-containing disulfides.

Allium SpeciesCultivar/VarietyPlant PartTreatmentAllyl Propyl Disulfide (%)Reference
Allium cepa (Onion)Not SpecifiedBulbs100% KRD + No Foliar Spray~1.5[4]
Allium cepa (Onion)Not SpecifiedBulbs100% KRD + Cu Foliar Spray~2.0[4]
Allium cepa (Onion)Not SpecifiedBulbs100% KRD + B Foliar Spray~1.8[4]
Allium cepa (Onion)Not SpecifiedBulbs100% KRD + Putrescine Foliar Spray~2.2[4]
Allium sativum (Garlic)'Bianco del Veneto'Aerial PartsEssential Oil16.1[5]

Note: KRD refers to the recommended level of potassium fertilizer. Data for this compound is not explicitly available in many studies and may be below the limit of detection or quantification.

Biosynthesis of Disulfides in Allium Species

The formation of this compound and other mixed disulfides in Allium is a result of a series of enzymatic and spontaneous chemical reactions initiated by tissue damage. The precursors to these volatile compounds are S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[2] The specific precursors for propyl-containing disulfides is S-propyl-L-cysteine sulfoxide (propiin).[6]

Upon cell rupture, the vacuolar enzyme alliinase comes into contact with the cytosolic ACSOs.[2] Alliinase cleaves the C-S bond of the ACSOs, leading to the formation of highly reactive sulfenic acids, pyruvate, and ammonia.[7] These sulfenic acids then undergo spontaneous condensation reactions to form unstable thiosulfinates. In the case of propyl-containing compounds, propanesulfenic acid would be an intermediate. The subsequent degradation and rearrangement of these thiosulfinates, along with potential reactions with other sulfenic acids derived from different ACSOs (e.g., S-butyl-L-cysteine sulfoxide), lead to the formation of a variety of symmetrical and asymmetrical disulfides, including this compound.[8]

Biosynthesis of this compound in Allium precursor S-Propyl-L-cysteine sulfoxide (Propiin) S-Butyl-L-cysteine sulfoxide disruption Tissue Disruption (e.g., cutting, crushing) alliinase Alliinase precursor->alliinase Substrates disruption->alliinase releases intermediates Propanesulfenic Acid & Butanesulfenic Acid alliinase->intermediates catalyzes formation of thiosulfinates Unstable Thiosulfinates intermediates->thiosulfinates condense to form disulfides This compound (and other disulfides) thiosulfinates->disulfides rearrange to form

Biosynthesis of this compound.

Experimental Protocols for Volatile Profile Analysis

The analysis of volatile compounds in Allium species is most commonly performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace sampling technique such as solid-phase microextraction (SPME). This approach allows for the extraction and concentration of volatile and semi-volatile compounds from the sample matrix without the need for solvent extraction.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This protocol is a synthesized methodology based on common practices in the cited literature.[9][10][11]

1. Sample Preparation: a. Weigh a precise amount (e.g., 2.0 g) of freshly homogenized Allium tissue (e.g., bulb, leaves) into a 20 mL headspace vial. b. Add a saturated solution of NaCl (e.g., 2 mL) to the vial to improve the release of volatile compounds by increasing the ionic strength of the aqueous phase. c. Immediately seal the vial with a PTFE/silicone septum cap.

2. HS-SPME Extraction: a. Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C). b. Equilibrate the sample for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace. c. Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

3. GC-MS Analysis: a. Immediately after extraction, desorb the SPME fiber in the heated injection port (e.g., 250°C) of the GC-MS system for a specified time (e.g., 5 minutes) in splitless mode. b. The GC separation can be performed on a capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Use a temperature program to separate the compounds, for example: initial temperature of 40°C held for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 10°C/min to 250°C and hold for 5 minutes. d. Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min). e. The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-450.

4. Compound Identification and Quantification: a. Identify the volatile compounds by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards or literature values. b. For quantitative analysis, an internal standard (e.g., 2-methyl-3-heptanone) should be added to the sample before extraction. The concentration of the target analyte is then calculated based on the peak area ratio of the analyte to the internal standard and the response factor.

HS-SPME-GC-MS Workflow start Start sample_prep Sample Preparation (Homogenization, Salting) start->sample_prep equilibration Headspace Equilibration (Heating and Incubation) sample_prep->equilibration spme_extraction HS-SPME Extraction (Fiber Exposure) equilibration->spme_extraction desorption Thermal Desorption (GC Injection Port) spme_extraction->desorption gc_separation GC Separation (Capillary Column) desorption->gc_separation ms_detection MS Detection (Mass Spectra Acquisition) gc_separation->ms_detection data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis end End data_analysis->end

References

butyl propyl disulfide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Butyl Propyl Disulfide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, and analytical considerations. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound in various contexts, from natural product analysis to synthetic chemistry.

Introduction

This compound is an organic disulfide with the molecular formula C7H16S2. It is a volatile sulfur compound found in some plants of the Allium genus, such as onions and garlic, and contributes to their characteristic aroma and flavor.[1] The term "this compound" can be ambiguous as it may refer to several structural isomers depending on the arrangement of the butyl and propyl groups. The most commonly referenced isomer is n-butyl n-propyl disulfide. This guide will primarily focus on this isomer while also providing information on other known isomers.

Chemical Identifiers

The precise identification of this compound is crucial for scientific research. The following tables summarize the key chemical identifiers for n-butyl propyl disulfide and one of its common isomers, n-propyl sec-butyl disulfide.

n-Butyl Propyl Disulfide
IdentifierValue
CAS Number 72437-64-0[2][3]
IUPAC Name 1-(propyldisulfanyl)butane[1][4]
Synonyms Propyl n-butyl disulfide, 4,5-Dithianonane[2][3]
Molecular Formula C7H16S2[2][4]
PubChem CID 522458[5]
SMILES CCCCSSCCC[6]
InChI InChI=1S/C7H16S2/c1-3-5-7-9-8-6-4-2/h3-7H2,1-2H3[4][6]
InChIKey VITWKRWSBFUVDT-UHFFFAOYSA-N[1][4]
n-Propyl sec-Butyl Disulfide
IdentifierValue
CAS Number 59849-54-6[7]
IUPAC Name 2-(propyldisulfanyl)butane
Synonyms sec-Butyl propyl disulfide, 3-Methyl-4,5-dithiaoctane[7]
Molecular Formula C7H16S2[7]
PubChem CID 138595
SMILES CCCSC(C)CC
InChI InChI=1S/C7H16S2/c1-4-6-8-9-7(3)5-2/h7H,4-6H2,1-3H3[7]
InChIKey KHTNPVYWCGRQEA-UHFFFAOYSA-N[7]

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of n-butyl propyl disulfide. This data is essential for designing experiments, developing analytical methods, and understanding its behavior in various systems.

PropertyValue
Molecular Weight 164.33 g/mol [2]
Appearance Colorless to pale yellow liquid (estimated)[8]
Boiling Point 208-210 °C at 760 mmHg[8]
Specific Gravity 0.945 - 0.955 @ 20 °C[8]
Refractive Index 1.490 - 1.500 @ 20 °C[8]
Flash Point 78.89 °C (174.00 °F)[8]
Water Solubility 13.14 mg/L @ 25 °C (estimated)[8]
logP (o/w) 4.697 (estimated)[8]
Vapor Pressure 0.259 mmHg @ 25 °C (estimated)[8]

Synthesis and Analysis

Synthesis

The synthesis of unsymmetrical disulfides like this compound can be achieved through several methods. A common approach involves the reaction of a thiol with a sulfenyl halide. For instance, butanethiol can be reacted with propylsulfenyl chloride. Another method is the co-oxidation of a mixture of two different thiols, such as butanethiol and propanethiol, although this typically results in a mixture of symmetrical and unsymmetrical disulfides that require purification.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a well-suited technique for the analysis of volatile sulfur compounds like this compound.[9] A typical experimental workflow for the identification of this compound in a sample is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sp1 Sample Collection (e.g., Onion Extract) sp2 Solvent Extraction (e.g., Dichloromethane) sp1->sp2 sp3 Concentration sp2->sp3 gc Gas Chromatography (Capillary Column) sp3->gc Injection ms Mass Spectrometry (Electron Ionization) gc->ms da Data Acquisition ms->da pi Peak Identification (vs. Library/Standard) da->pi qu Quantification pi->qu

GC-MS workflow for disulfide analysis.

Experimental Protocols

A generalized protocol for the GC-MS analysis of this compound in a food matrix is as follows:

  • Sample Preparation : Homogenize the sample (e.g., 10g of onion) and extract with a suitable organic solvent like dichloromethane.

  • Extraction : Perform a liquid-liquid extraction. The organic phase, containing the volatile compounds, is collected.

  • Drying and Concentration : Dry the organic extract over anhydrous sodium sulfate and concentrate it to a small volume under a gentle stream of nitrogen.

  • GC-MS Analysis :

    • Injection : Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

    • Gas Chromatography : Use a nonpolar capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 40 °C) to a high temperature (e.g., 250 °C) to separate the compounds.

    • Mass Spectrometry : Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of, for example, 40-300 amu.

  • Data Analysis : Identify this compound by comparing its retention time and mass spectrum with that of a pure standard or by matching the mass spectrum to a library database (e.g., NIST).

Biological Activity and Drug Development Potential

Currently, there is limited published research on the specific biological activities of this compound. It has been identified as a component of various foods and may serve as a biomarker for their consumption.[1]

While other disulfides from natural sources, such as diallyl disulfide from garlic, have been investigated for a range of biological activities including anti-inflammatory, antioxidant, and anticancer effects, similar in-depth studies on this compound are lacking.[10] This represents a potential area for future research. For professionals in drug development, this compound could be of interest as a starting material for the synthesis of more complex sulfur-containing molecules or as a reference compound in metabolic studies.

Safety and Handling

  • Handling : Work in a well-ventilated area or a fume hood to avoid inhalation of the vapor, which is likely to have a strong, unpleasant odor.[11] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]

  • Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11] Keep the container tightly closed.

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[11]

  • Disposal : Dispose of the chemical in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide on the Solubility and Stability of Butyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of butyl propyl disulfide, a volatile organosulfur compound found in various plants of the Allium genus. The document delves into the critical physicochemical properties of its solubility and chemical stability, which are paramount for its application in research, particularly in the context of drug development and flavor chemistry. This guide synthesizes available data on its solubility in aqueous and organic media and explores its susceptibility to degradation under various environmental conditions. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of its chemical structure and potential degradation pathways, to facilitate further investigation and application of this compound.

Introduction

This compound (C₇H₁₆S₂) is a dialkyl disulfide that contributes to the characteristic aroma and flavor of onions, garlic, and other related vegetables. Beyond its role as a flavor compound, interest in this compound and similar organosulfur compounds has grown due to their potential biological activities. A thorough understanding of the solubility and stability of this compound is fundamental for any scientific investigation or application, as these properties dictate its bioavailability, formulation possibilities, and shelf-life. This guide aims to consolidate the available information and provide a practical framework for researchers working with this compound.

Chemical Structure and Properties

To understand the solubility and stability of this compound, it is essential to first consider its molecular structure.

Diagram: Chemical Structure of this compound

Figure 1. Chemical Structure of this compound CH3_1 CH₃ CH2_1 CH₂ CH3_1->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 S1 S CH2_2->S1 S2 S S1->S2 CH2_3 CH₂ S2->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 CH2_5 CH₂ CH2_4->CH2_5 CH3_2 CH₃ CH2_5->CH3_2

Caption: Molecular structure of this compound.

The presence of the disulfide bond (S-S) and the two alkyl chains (butyl and propyl) are the primary determinants of its chemical behavior. The molecule is largely nonpolar due to the hydrocarbon chains, which significantly influences its solubility. The disulfide bond is the most reactive site and is susceptible to various degradation pathways.

Solubility of this compound

The solubility of a compound is a critical parameter for its handling, formulation, and biological absorption. This compound exhibits limited solubility in aqueous solutions and is more readily soluble in organic solvents.

Aqueous Solubility

This compound is considered practically insoluble in water. This is attributed to the hydrophobic nature of the butyl and propyl alkyl chains, which dominate the molecule's properties over the weakly polar disulfide bond.

Solubility in Organic Solvents

This compound is soluble in many common organic solvents, particularly those with low polarity.

SolventQualitative Solubility
WaterPractically Insoluble
EthanolSoluble
MethanolSoluble
AcetoneSoluble
Diethyl EtherSoluble
HexaneSoluble

This table summarizes qualitative solubility data. Quantitative data is limited in the publicly available literature.

Stability of this compound

The stability of this compound is a significant consideration for its storage, handling, and application. The disulfide bond is the primary site of chemical degradation, which can be initiated by factors such as heat, light, and the presence of oxidizing or reducing agents, as well as changes in pH.

Degradation Pathways

The primary degradation pathways for dialkyl disulfides like this compound include:

  • Homolytic Cleavage: The S-S bond can break homolytically when exposed to sufficient energy (e.g., heat or UV light), forming two thiyl radicals (RS•). These radicals are highly reactive and can initiate a variety of subsequent reactions.

  • Oxidation: The disulfide bond can be oxidized to form thiosulfinates (RS(O)SR) and further to thiosulfonates (RS(O)₂SR).

  • Reduction: The disulfide bond can be reduced to form the corresponding thiols (butane-1-thiol and propane-1-thiol).

  • Hydrolysis: While generally stable at neutral pH, disulfide bonds can undergo hydrolysis, particularly under alkaline conditions, leading to the formation of thiols and sulfonic acids.

Diagram: Potential Degradation Pathways of this compound

Figure 2. Potential Degradation Pathways cluster_degradation Degradation Pathways cluster_products Degradation Products BPD This compound (CH₃(CH₂)₃SS(CH₂)₂CH₃) Heat_Light Heat / UV Light Oxidation Oxidation (e.g., H₂O₂) Reduction Reduction (e.g., NaBH₄) Hydrolysis Hydrolysis (Alkaline pH) Thiyl_Radicals Butyl & Propyl Thiyl Radicals Heat_Light->Thiyl_Radicals Homolytic Cleavage Thiosulfinate Butyl Propyl Thiosulfinate Oxidation->Thiosulfinate Thiols Butanethiol & Propanethiol Reduction->Thiols Hydrolysis_Products Thiols & Sulfonic Acids Hydrolysis->Hydrolysis_Products

Caption: Potential degradation pathways of this compound.

Factors Influencing Stability
FactorEffect on Stability
Temperature Increased temperature promotes thermal decomposition, leading to the formation of thiyl radicals and subsequent degradation products.
Light Exposure to ultraviolet (UV) light can induce photolytic cleavage of the disulfide bond, generating thiyl radicals.
pH This compound is most stable at neutral to slightly acidic pH. Stability decreases significantly under alkaline conditions due to increased susceptibility to hydrolysis.
Oxidizing Agents The presence of oxidizing agents will lead to the formation of thiosulfinates and thiosulfonates.
Reducing Agents The presence of reducing agents will lead to the cleavage of the disulfide bond to form the corresponding thiols.

Experimental Protocols

The following sections outline detailed methodologies for the experimental determination of the solubility and stability of this compound.

Protocol for Solubility Determination

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 105 ("Water Solubility").

Diagram: Experimental Workflow for Solubility Determination

Figure 3. Solubility Determination Workflow start Start prep Prepare saturated solution: Add excess this compound to solvent start->prep equilibrate Equilibrate at constant temperature with continuous stirring prep->equilibrate separate Separate solid and liquid phases (centrifugation or filtration) equilibrate->separate analyze Analyze the concentration of This compound in the supernatant separate->analyze end End analyze->end

Caption: Workflow for determining the solubility of this compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed, temperature-controlled vessel.

    • The use of a sealed vessel is crucial to prevent the loss of the volatile compound.

  • Equilibration:

    • Stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study should be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, cease stirring and allow the undissolved this compound to settle.

    • Carefully separate the saturated solution (supernatant) from the excess undissolved compound. This can be achieved by centrifugation at a controlled temperature, followed by careful withdrawal of the supernatant, or by filtration through a filter that does not adsorb the compound.

  • Quantification:

    • Analyze the concentration of this compound in the supernatant using a validated analytical method. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a suitable detector are recommended.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • The solubility is reported as the mean concentration from at least three replicate experiments.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways.

Diagram: Experimental Workflow for Forced Degradation Study

Figure 4. Forced Degradation Study Workflow start Start prep Prepare solutions of this compound in appropriate solvents start->prep stress Expose solutions to stress conditions: Heat, Light (UV/Vis), Acid, Base, Oxidation prep->stress sample Withdraw samples at specified time points stress->sample analyze Analyze samples for parent compound and degradation products using a stability-indicating method (e.g., HPLC, GC-MS) sample->analyze end End analyze->end

Caption: Workflow for conducting a forced degradation study.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in suitable solvents (e.g., methanol, acetonitrile/water mixture).

  • Stress Conditions:

    • Thermal Stress: Incubate the solutions at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in the dark.

    • Photolytic Stress: Expose the solutions to a light source according to ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp) providing a specified illumination and UV energy. A dark control should be run in parallel.

    • Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the solution and incubate at a specified temperature.

    • Basic Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the solution and incubate at a specified temperature.

    • Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the solution and incubate at a specified temperature.

  • Time Points:

    • Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Immediately analyze the samples using a validated stability-indicating analytical method, such as HPLC with UV and/or mass spectrometric detection, or GC-MS.

    • The method should be able to separate the parent compound from all significant degradation products.

    • Monitor the decrease in the concentration of this compound and the formation of degradation products over time.

    • Characterize the major degradation products using techniques like mass spectrometry to elucidate the degradation pathways.

Analytical Methods for Quantification

Accurate and precise analytical methods are crucial for the determination of solubility and for monitoring stability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It provides excellent separation and allows for the identification of the parent compound and its degradation products based on their mass spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector or a mass spectrometer, is another suitable technique. Reversed-phase HPLC with a C18 column is commonly used for the separation of organosulfur compounds. The choice of mobile phase will depend on the polarity of the analytes.

Conclusion

This technical guide has summarized the key aspects of the solubility and stability of this compound. It is evident that while some qualitative information is available, there is a significant need for more quantitative experimental data. The provided experimental protocols offer a framework for researchers to systematically investigate these critical properties. A thorough understanding of solubility and stability is indispensable for unlocking the full potential of this compound in various scientific and industrial applications, from the development of new therapeutic agents to the formulation of stable and effective flavor compositions. Further research is encouraged to expand the knowledge base on this important organosulfur compound.

An In-depth Technical Guide to the Organoleptic Properties of Butyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the organoleptic properties of butyl propyl disulfide, a volatile sulfur compound found in various foods and utilized as a flavoring agent. This document details its characteristic odor and taste profiles, supported by available data. It outlines established experimental protocols for both sensory and instrumental analysis of this compound. Furthermore, this guide explores the potential chemosensory signaling pathways involved in the perception of this compound, offering insights for researchers in sensory science and drug development.

Introduction

This compound (C7H16S2) is a dialkyldisulfide that contributes significantly to the aroma and flavor of numerous food products, particularly those in the Allium genus, such as onions and garlic.[1] Its potent and distinct sensory characteristics make it a subject of interest for food scientists, flavor chemists, and researchers studying chemosensory perception. Understanding the organoleptic properties of this compound is crucial for food product development, quality control, and for elucidating the mechanisms of taste and smell. This guide aims to consolidate the current knowledge on the sensory attributes of this compound, the methodologies for its evaluation, and the biological pathways governing its perception.

Organoleptic Profile

The sensory characteristics of this compound are primarily defined by its strong, sulfurous aroma and taste.

Odor Profile

The odor of this compound is complex and is characterized by several distinct notes. The predominant descriptors include:

  • Sulfurous : A general term for the characteristic smell of sulfur compounds.

  • Alliaceous : A descriptor for the sharp, pungent aroma associated with onions, garlic, and other members of the Allium family.

  • Green : A note reminiscent of fresh-cut green vegetation.

  • Garlic : A specific alliaceous note, often described as sharp and pungent.

  • Vegetable : A broader term encompassing the aroma of cooked or raw vegetables.

  • Savory : A meaty or brothy aroma.

  • Meaty/Roasted : Descriptors associated with cooked meat.[2]

Taste Profile

The taste of this compound is less well-defined than its odor but is generally described as sulfurous .[3] It contributes to the overall flavor profile of foods by providing a pungent and savory character.

Quantitative Sensory Data

Quantitative data on the sensory thresholds of this compound are limited. However, data for structurally related compounds provide a strong indication of its potency. The odor activity value (OAV), which is the ratio of a compound's concentration to its odor threshold, is a key measure of its sensory impact.[4]

CompoundOdor Threshold (in air, ppm)Reference
Propyl Disulfide0.00091[5]
Butyl Disulfide0.00021[5]
This compound Estimated in the low ppb range Inferred

Note: A specific, experimentally determined odor threshold for this compound was not found in the reviewed literature. The estimated range is based on the thresholds of the structurally similar propyl disulfide and butyl disulfide. It is highly likely that this compound also has a very low odor threshold, contributing significantly to the aroma of foods even at trace concentrations.

A specific taste threshold for this compound is not currently available in the public literature.

Experimental Protocols

The evaluation of the organoleptic properties of this compound involves both sensory and instrumental analysis.

Sensory Evaluation

Sensory evaluation relies on trained human panelists to describe and quantify the sensory attributes of a substance.

The Flavor Profile method is a descriptive sensory analysis technique used to identify and quantify the distinct flavor and aroma characteristics of a product.[6]

  • Panelists : A small panel of 4-6 highly trained assessors is used.[6]

  • Procedure :

    • Panelists individually evaluate the sample and record the perceived aroma and flavor attributes in the order they appear.

    • The intensity of each attribute is rated on a scale (e.g., 5-point scale: not present, threshold, slight, moderate, strong).[6]

    • A consensus profile is then developed through open discussion among the panelists, led by a panel leader.[6]

  • Sample Preparation : this compound, being a volatile and potent compound, should be diluted in an appropriate solvent (e.g., propylene glycol or a neutral oil) to concentrations suitable for sensory evaluation. A series of dilutions should be prepared to determine the detection and recognition thresholds.

QDA® is another descriptive analysis method that provides a quantitative profile of a product's sensory characteristics.

  • Panelists : A panel of trained assessors is selected and trained specifically on the product category.

  • Procedure :

    • Panelists work independently to generate a list of descriptive terms for the sample.

    • Through discussion, the panel develops a consensus vocabulary.

    • Panelists then individually rate the intensity of each attribute on a line scale.

    • The data is statistically analyzed to generate a quantitative sensory profile.

  • Data Analysis : The results are often visualized using a "spider web" or "radar" plot to compare different samples or formulations.

Instrumental Analysis

Instrumental techniques are used to identify and quantify volatile compounds and to correlate these with sensory data.

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection.[7]

  • Principle : As volatile compounds elute from the GC column, the effluent is split between a chemical detector (e.g., Mass Spectrometer or Flame Ionization Detector) and a sniffing port where a trained assessor can detect and describe the odor.[8]

  • Procedure :

    • A volatile extract of the sample containing this compound is injected into the GC.

    • An assessor at the sniffing port records the retention time and provides a description of any detected odors.

    • This allows for the identification of odor-active compounds, even those present at concentrations too low for the chemical detector.

  • Aroma Extract Dilution Analysis (AEDA) : A common GC-O technique where a sample extract is serially diluted and analyzed until no odor is detected. This helps to identify the most potent odorants in a sample.[8]

Given the sulfur-containing nature of this compound, sulfur-selective detectors offer high sensitivity and selectivity.

  • Pulsed Flame Photometric Detector (PFPD) : This detector is highly sensitive to sulfur compounds and can be used in parallel with a mass spectrometer to aid in the identification of trace-level sulfur compounds in complex matrices.[9]

  • Sulfur Chemiluminescence Detector (SCD) : Another highly selective and sensitive detector for sulfur compounds.

A typical GC method for analyzing volatile sulfur compounds would involve:

  • Column : A capillary column with a non-polar or semi-polar stationary phase.

  • Injection : Headspace or solid-phase microextraction (SPME) are often used for sample introduction to concentrate the volatile compounds.

  • Oven Program : A temperature-programmed run to separate the volatile compounds.

  • Detection : Mass spectrometry for identification, and a sulfur-selective detector for quantification.

Chemosensory Signaling Pathways

The perception of this compound involves both the olfactory system (smell) and the trigeminal system (chemesthesis, or chemical irritation).

Olfactory Perception

The detection of volatile odorants like this compound is mediated by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the cilia of olfactory sensory neurons in the nasal cavity.[10]

While the specific olfactory receptor for this compound has not been definitively identified, research on other sulfur compounds provides clues. For instance, the human olfactory receptor OR2T11 has been shown to respond to low-molecular-weight thiols, and this response is enhanced by the presence of copper ions.[11] It is plausible that a similar mechanism, potentially involving a metal cofactor, is involved in the detection of disulfides.

The binding of an odorant to its receptor initiates a signaling cascade that leads to the generation of an action potential, which is then transmitted to the olfactory bulb in the brain for processing.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron BPD This compound OR Olfactory Receptor (OR) (GPCR) BPD->OR Binding G_olf G-protein (G_olf) OR->G_olf Activation AC Adenylate Cyclase G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Olfactory Bulb Action_Potential->Brain

Figure 1. A generalized olfactory signal transduction pathway.
Trigeminal Perception (Chemesthesis)

The pungent, irritating sensation associated with high concentrations of sulfur compounds is mediated by the trigeminal nerve. The transient receptor potential ankyrin 1 (TRPA1) channel, a non-selective cation channel expressed on sensory neurons, is a key player in detecting noxious chemical stimuli.[12]

Various electrophilic compounds, including diallyl disulfide found in garlic, are known to activate TRPA1 channels through the covalent modification of cysteine residues in the channel protein.[13] Given the reactivity of the disulfide bond, it is highly probable that this compound also activates TRPA1 channels through a similar mechanism, leading to a sensation of pungency or irritation.

Trigeminal_Signaling_Pathway cluster_membrane Sensory Neuron Membrane cluster_neuron Trigeminal Neuron BPD This compound TRPA1 TRPA1 Ion Channel BPD->TRPA1 Covalent Modification Cys Cysteine Residues TRPA1->Cys Ca_Na_Influx Ca²⁺ / Na⁺ Influx TRPA1->Ca_Na_Influx Channel Opening Depolarization Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brainstem Action_Potential->Brain

Figure 2. Proposed trigeminal signaling pathway for this compound.

Conclusion

This compound is a key contributor to the flavor and aroma of many foods, characterized by its potent sulfurous, alliaceous, and savory notes. While its qualitative organoleptic profile is well-documented, further research is needed to establish definitive quantitative odor and taste thresholds. The experimental protocols outlined in this guide, including sensory evaluation methods like the Flavor Profile and instrumental techniques such as GC-O, provide a robust framework for the comprehensive analysis of this compound. The perception of this compound is likely a dual process involving specific olfactory receptors for its characteristic aroma and activation of TRPA1 channels in the trigeminal system, leading to its pungent quality. A deeper understanding of these mechanisms will continue to be a valuable area of research for the food and flavor industry, as well as for the broader field of sensory neuroscience.

Experimental Workflow Visualization

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Food Sample or Standard Compound Extraction Volatile Extraction (e.g., SPME, Headspace) Sample->Extraction Dilution Serial Dilution (for sensory analysis) Sample->Dilution Instrumental Instrumental Analysis (GC-O, GC-MS, GC-SCD) Extraction->Instrumental Sensory Sensory Evaluation (Flavor Profile / QDA) Dilution->Sensory Sensory_Data Qualitative & Quantitative Sensory Profile Sensory->Sensory_Data Instrumental_Data Compound Identification & Quantification Instrumental->Instrumental_Data Correlation Correlate Sensory and Instrumental Data (e.g., OAV calculation) Sensory_Data->Correlation Instrumental_Data->Correlation Conclusion Overall Organoleptic Characterization Correlation->Conclusion

Figure 3. General experimental workflow for organoleptic analysis.

References

An In-Depth Technical Guide to the Biosynthesis Pathway of Sulfur Compounds in Onions and Garlic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic flavors and potent bioactive properties of onions (Allium cepa) and garlic (Allium sativum) are primarily attributed to a complex array of sulfur-containing compounds. These molecules, derived from the biosynthesis of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic applications, including antimicrobial, anticancer, and cardiovascular-protective effects. This technical guide provides a comprehensive overview of the biosynthesis of these sulfur compounds, detailing the enzymatic pathways, key intermediates, and analytical methodologies used in their study.

Core Biosynthesis Pathway of S-Alk(en)yl-L-cysteine Sulfoxides

The biosynthesis of the primary stable sulfur compounds in intact onion and garlic tissues, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs), is a multi-step enzymatic process. The two main proposed pathways both culminate in the formation of these flavor precursors.[1] One pathway involves the direct (thio)alk(en)ylation of a cysteine precursor like O-acetyl serine, while the other, more extensively studied pathway, proceeds via glutathione conjugates.[2]

The major ACSOs differ between onions and garlic. In garlic, the predominant ACSO is S-allyl-L-cysteine sulfoxide (alliin), whereas onions are characterized by S-trans-prop-1-enyl-L-cysteine sulfoxide (isoalliin) and S-propyl-L-cysteine sulfoxide (propiin).[1] Both also contain S-methyl-L-cysteine sulfoxide (methiin).[1]

The glutathione-dependent pathway can be summarized as follows:

  • S-Alk(en)ylation of Glutathione: The pathway is initiated by the S-alk(en)ylation of the cysteine residue within a glutathione molecule.[3]

  • Removal of Glycyl and γ-Glutamyl Residues: The glycyl and γ-glutamyl groups are sequentially cleaved from the S-alk(en)yl-glutathione conjugate. This process is catalyzed by γ-glutamyl transpeptidases (GGTs), which remove the γ-glutamyl moiety to produce S-alk(en)yl-L-cysteine.[4]

  • S-Oxygenation: The final step is the stereospecific oxidation of the sulfur atom in S-alk(en)yl-L-cysteine to form the corresponding S-alk(en)yl-L-cysteine sulfoxide.[5] This reaction is catalyzed by a flavin-containing monooxygenase (FMO).[3]

The biosynthesized ACSOs are then stored in the cytoplasm of the plant's cells.[6]

Catabolic Pathway: Generation of Bioactive Volatiles

The pungent and bioactive sulfur compounds for which onions and garlic are known are not present in the intact tissues. They are rapidly produced upon tissue damage (e.g., cutting, crushing) when the vacuolar enzyme alliinase comes into contact with the cytoplasmic ACSOs.[5][7]

  • Alliinase Action: Alliinase (EC 4.4.1.4), a pyridoxal phosphate (PLP)-dependent enzyme, cleaves the C-S bond of the ACSOs.[8] This reaction produces pyruvate, ammonia, and highly reactive sulfenic acids.[9]

  • Formation of Thiosulfinates (Garlic): In garlic, the primary sulfenic acid produced is allyl sulfenic acid from the cleavage of alliin. Two molecules of allyl sulfenic acid spontaneously condense to form diallyl thiosulfinate, commonly known as allicin.[10][11] Allicin is responsible for the characteristic aroma of fresh garlic and is a potent antimicrobial agent.

  • Formation of Lachrymatory Factor and Thiosulfinates (Onion): In onions, the cleavage of isoalliin yields 1-propenyl sulfenic acid. This intermediate can follow two competing pathways:

    • Lachrymatory Factor Synthesis: The enzyme lachrymatory factor synthase (LFS) rapidly converts 1-propenyl sulfenic acid into syn-propanethial-S-oxide, the volatile compound responsible for the tearing sensation when cutting onions.[12][13]

    • Thiosulfinate and Zwiebelane Formation: In the absence of or with limited LFS activity, 1-propenyl sulfenic acid can self-condense to form thiosulfinates. These can then undergo further rearrangements to form zwiebelanes and other complex sulfur compounds.[14]

Quantitative Data

The concentrations of key sulfur compounds and the kinetic properties of the enzymes involved in their biosynthesis are crucial for understanding the flavor profile and potential bioactivity of different Allium species and cultivars.

CompoundPlantConcentration (mg/g fresh weight)Concentration (mg/g dry weight)
S-allyl-L-cysteine sulfoxide (Alliin) Garlic3 - 1420 - 30
S-methyl-L-cysteine sulfoxide (Methiin) Garlic0.5 - 2-
trans-S-1-propenyl-L-cysteine sulfoxide (Isoalliin) Garlic0.1 - 1.2-
γ-L-glutamyl-S-allyl-L-cysteine Garlic2 - 73 - 20
γ-L-glutamyl-S-(trans-1-propenyl)-L-cysteine Garlic3 - 95 - 15
γ-L-glutamyl-S-methyl-L-cysteine Garlic0.1 - 0.4-
EnzymeSourceSubstrateK_m_ (mM)V_max_ (U/mg)
Alliinase Cupriavidus necator (recombinant)Alliin0.8374.65

Experimental Protocols

Extraction and Quantification of S-Alk(en)yl-L-cysteine Sulfoxides by HPLC-UV

This protocol outlines a standard method for the analysis of ACSOs in garlic.

a. Sample Preparation and Extraction:

  • Freeze-dry fresh garlic cloves and grind into a fine powder.

  • Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

  • Add 10 mL of a methanol/water solution (80:20, v/v) containing 0.1% formic acid to inhibit alliinase activity.

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 2% B

    • 5-25 min: 2-30% B

    • 25-30 min: 30-100% B

    • 30-35 min: 100% B

    • 35-40 min: 100-2% B

    • 40-45 min: 2% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 210 nm.

  • Quantification: Prepare a standard curve using purified alliin. Identify and quantify alliin in the samples by comparing retention times and peak areas to the standard curve.

Alliinase Activity Assay

This spectrophotometric assay measures alliinase activity by quantifying the pyruvate produced from the enzymatic cleavage of alliin.

a. Reagents:

  • Substrate Solution: 10 mM S-allyl-L-cysteine sulfoxide (alliin) in 100 mM phosphate buffer (pH 6.5).

  • Enzyme Extract: Prepare a crude enzyme extract by homogenizing fresh garlic in an extraction buffer (e.g., 100 mM phosphate buffer, pH 6.5, containing 10 µM pyridoxal-5'-phosphate and 5 mM EDTA). Centrifuge to remove cell debris and use the supernatant.

  • Derivatization Reagent: 0.0125% 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl.

  • Color Reagent: 0.6 M NaOH.

b. Assay Procedure:

  • Pre-warm the substrate solution to 37°C.

  • Initiate the reaction by adding 100 µL of the enzyme extract to 900 µL of the pre-warmed substrate solution.

  • Incubate the reaction mixture at 37°C for 10 minutes.

  • Stop the reaction by adding 1 mL of the DNPH derivatization reagent.

  • Incubate at room temperature for 10 minutes to allow for the formation of the pyruvate-DNPH hydrazone.

  • Add 5 mL of the color reagent and mix well.

  • Measure the absorbance at 420 nm using a spectrophotometer.

  • Quantification: Prepare a standard curve using known concentrations of sodium pyruvate. Calculate the amount of pyruvate produced in the enzymatic reaction and express the alliinase activity in units (µmol of pyruvate produced per minute) per mg of protein.

Mandatory Visualizations

Biosynthesis_Pathway Glutathione Glutathione S_Alkenyl_Glutathione S-Alk(en)yl-Glutathione Glutathione->S_Alkenyl_Glutathione S-Alk(en)ylation gamma_Glutamyl_S_Alkenyl_Cysteine γ-Glutamyl-S-Alk(en)yl-Cysteine S_Alkenyl_Glutathione->gamma_Glutamyl_S_Alkenyl_Cysteine Glycine removal S_Alkenyl_Cysteine S-Alk(en)yl-L-Cysteine gamma_Glutamyl_S_Alkenyl_Cysteine->S_Alkenyl_Cysteine γ-Glutamyl Transpeptidase (GGT) ACSOs S-Alk(en)yl-L-Cysteine Sulfoxides (ACSOs) (Alliin, Isoalliin) S_Alkenyl_Cysteine->ACSOs Flavin-containing Monooxygenase (FMO) Sulfenic_Acid Alk(en)yl Sulfenic Acids ACSOs->Sulfenic_Acid Alliinase (upon tissue damage) Allicin Thiosulfinates (e.g., Allicin) Sulfenic_Acid->Allicin Spontaneous Condensation (Garlic) LF Lachrymatory Factor (syn-propanethial-S-oxide) Sulfenic_Acid->LF Lachrymatory Factor Synthase (LFS) (Onion) Zwiebelanes Zwiebelanes Sulfenic_Acid->Zwiebelanes Self-condensation & Rearrangement (Onion)

Caption: Biosynthesis and catabolism of sulfur compounds in onions and garlic.

HPLC_Workflow Start Start: Garlic Sample FreezeDry Freeze-Drying & Grinding Start->FreezeDry Extraction Extraction with Methanol/Water/Formic Acid FreezeDry->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Reverse-Phase Separation (Gradient Elution) HPLC_Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Analysis Data Analysis: Peak Integration & Quantification Detection->Data_Analysis End End: Alliin Concentration Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for the Quantification of Butyl Propyl Disulfide in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl propyl disulfide is a volatile organosulfur compound that contributes to the characteristic aroma and flavor of plants in the Allium genus, such as onions, garlic, and leeks. The quantification of this and other disulfide compounds in food is of interest for flavor profiling, quality control, and understanding the potential health-modulating effects of these molecules. This document provides detailed application notes and protocols for the quantification of this compound in food matrices, primarily focusing on methodologies centered around Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). While this compound has been detected in various foods, comprehensive quantitative data remains limited in published literature. The following protocols provide a robust framework for researchers to generate such data.

Data Presentation

To date, specific quantitative data for this compound across a wide range of food matrices is not extensively available in peer-reviewed literature. However, the following table provides a template for how such data should be presented once generated using the protocols described below. For illustrative purposes, representative data for other disulfide compounds found in Allium species are included, as reported in various studies.[1][2][3][4][5]

Table 1: Representative Quantitative and Semi-Quantitative Data of Disulfide Compounds in Allium Species

CompoundFood MatrixConcentration / Relative AbundanceAnalytical MethodReference
Dipropyl disulfidePereirana Onion (Allium fistulosum L.)High Relative AbundanceHS-SPME/GC-MS[1]
Dipropyl disulfideYellow Onion (Allium cepa L.)51-64% of total volatile metabolitesHS-SPME/GC-MS[2][6]
Dipropyl disulfideWelsh Onion (Allium fistulosum L.)Predominant disulfide in rootsHS-SPME/GC-MS[5]
Methyl propyl disulfideOnion (Allium cepa L.)DetectedDTD-GC-MS[4]
Allyl propyl disulfideOnion (Allium cepa L.)DetectedHS-SPME-GC-MS[7]
This compound Various Allium spp. Detected, not quantified GC-MS
Dimethyl disulfideVarious VegetablesVariable (quantified in some)HS-SPME-GC/MS[3]

Note: The lack of specific quantitative data for this compound highlights a research gap. The protocols provided below are designed to enable researchers to fill this gap.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the quantification of this compound in food matrices.

Protocol 1: Sample Preparation

The goal of sample preparation is to release the volatile this compound from the food matrix into the headspace of the vial for subsequent extraction.

Materials:

  • Fresh food sample (e.g., onion, garlic)

  • Knife and cutting board

  • Analytical balance

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Sodium chloride (NaCl), analytical grade

  • Ethylenediaminetetraacetic acid (EDTA), analytical grade (optional, to inhibit enzymatic reactions)[8]

  • Deionized water

Procedure:

  • Homogenization: Weigh 1.0 g of the fresh food sample. Finely chop the sample with a clean knife to maximize the surface area and promote the release of volatile compounds.[1] It is critical to perform this step quickly to minimize the loss of volatile compounds.

  • Vial Preparation: Immediately transfer the homogenized sample into a 20 mL headspace vial.

  • Salt Addition: Add 2.0 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous phase in the sample, which enhances the release of volatile organic compounds into the headspace.[8]

  • Optional - Enzyme Inhibition: For some matrices, adding 0.1 g of EDTA can chelate metal ions that may act as cofactors for enzymes that could alter the volatile profile.[8]

  • Sealing: Immediately seal the vial with a magnetic screw cap.

  • Replication: Prepare at least three replicate samples for each food matrix to ensure statistical validity.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that uses a coated fiber to concentrate volatile analytes from the headspace of a sample.[8][9]

Materials and Equipment:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME manual holder or autosampler

  • Heating block or water bath with temperature control

  • Timer

Procedure:

  • Fiber Conditioning: Before the first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port to remove any contaminants.

  • Equilibration: Place the sealed sample vial in a heating block or water bath set to a specific temperature (e.g., 35-45°C).[1][8] Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: After equilibration, expose the SPME fiber to the headspace of the sample vial by piercing the septum. Do not allow the fiber to touch the sample matrix.

  • Extraction Time: Keep the fiber exposed to the headspace for a defined period (e.g., 30-40 minutes) to allow for the adsorption of the volatile compounds onto the fiber coating.[8][10]

  • Fiber Retraction: After the extraction period, retract the fiber into its needle.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The extracted volatile compounds are desorbed from the SPME fiber in the hot GC inlet and separated on a chromatographic column before being detected by a mass spectrometer.

Equipment and Conditions:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: A non-polar or medium-polarity column is typically used for volatile sulfur compounds (e.g., DB-5ms, HP-5MS, or DB-WAX).[2][3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[3][10]

  • Injector: Set to a high temperature (e.g., 250-260°C) for efficient thermal desorption of the analytes from the SPME fiber.[2][10] Operate in splitless mode to maximize sensitivity.

  • Oven Temperature Program: A typical program starts at a low temperature, holds for a few minutes, and then ramps up to a final temperature. An example program is:

    • Initial temperature: 40°C, hold for 5 minutes.[2]

    • Ramp 1: Increase to 220°C at 5°C/min.[2]

    • Ramp 2: Increase to 250°C at 20°C/min, hold for 2.5 minutes.[2]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Ion Source Temperature: 230°C.[10]

    • Mass Scan Range: m/z 30-350.[10]

Procedure:

  • Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet for thermal desorption for a set time (e.g., 5-7 minutes).[10]

  • Data Acquisition: Start the GC-MS run and acquire the data.

Protocol 4: Compound Identification and Quantification

Identification:

  • Mass Spectral Library Match: Tentatively identify this compound by comparing its mass spectrum with entries in a commercial mass spectral library (e.g., NIST, Wiley).[10]

  • Retention Index (RI): Confirm the identity by comparing the experimental retention index of the peak with published RI values for this compound on the same or a similar column. The RI can be calculated by running a series of n-alkanes under the same chromatographic conditions.

  • Authentic Standard: The definitive identification is achieved by injecting a pure standard of this compound and comparing its retention time and mass spectrum to the peak observed in the sample chromatogram.

Quantification:

  • External Standard Calibration: Prepare a series of standard solutions of pure this compound in a suitable solvent (e.g., dichloromethane or methanol) at known concentrations.

  • Calibration Curve: Analyze each standard solution using the same HS-SPME-GC-MS method to generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Sample Quantification: Determine the concentration of this compound in the food sample by interpolating its peak area from the calibration curve. The final concentration should be expressed as mg/kg or µg/kg of the fresh weight of the food sample.

  • Internal Standard (Optional but Recommended): For improved accuracy and to correct for variations in extraction efficiency and injection volume, an internal standard can be used. A suitable internal standard would be a compound with similar chemical properties to this compound but not naturally present in the sample (e.g., a deuterated analog or a different disulfide not expected in the matrix). The internal standard is added to the sample at a known concentration before extraction. Quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Protocol 5: Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: Assessed from the calibration curve (e.g., coefficient of determination, r² > 0.99).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. Intra-day (repeatability) and inter-day (reproducibility) precision should be determined.[3]

  • Accuracy/Recovery: Determined by analyzing a blank food matrix spiked with a known amount of this compound and calculating the percentage of the analyte recovered.

Mandatory Visualization

Below are Graphviz diagrams illustrating the experimental workflow and the logical relationship of the analytical steps.

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis start Start weigh Weigh 1g Sample start->weigh homogenize Homogenize weigh->homogenize transfer Transfer to Vial homogenize->transfer add_salt Add NaCl transfer->add_salt seal Seal Vial add_salt->seal equilibrate Equilibrate (35-45°C) seal->equilibrate extract Expose SPME Fiber equilibrate->extract retract Retract Fiber extract->retract desorb Desorb in GC Inlet retract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Identify Compound detect->identify quantify Quantify identify->quantify end End quantify->end

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_quant Quantitative Analysis cluster_confirm Confirmatory Analysis cluster_validation Method Validation calibration External Standard Calibration Curve concentration Concentration Calculation calibration->concentration peak_area Sample Peak Area Measurement peak_area->concentration linearity Linearity lod_loq LOD & LOQ precision Precision accuracy Accuracy ms_library Mass Spectral Library Match authentic_standard Authentic Standard Confirmation ms_library->authentic_standard retention_index Retention Index Comparison retention_index->authentic_standard

References

Application Notes and Protocols for the Extraction of Volatile Compounds from Allium Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prevalent and emerging methods for the extraction of volatile compounds from Allium plants, such as garlic (Allium sativum) and onion (Allium cepa). The protocols detailed herein are intended to guide researchers in selecting and implementing the most suitable technique for their specific analytical or developmental needs.

Introduction

Allium species are renowned for their characteristic flavors and aromas, which are primarily attributed to a complex mixture of volatile organosulfur compounds. These compounds are not only significant for their sensory properties but also for their wide range of reported biological activities, including antimicrobial, antioxidant, anti-inflammatory, and cardioprotective effects. The accurate and efficient extraction of these volatile compounds is a critical first step in their study and utilization for pharmaceutical and nutraceutical applications.

The primary precursor to many of these volatile compounds is alliin (S-allyl-L-cysteine sulfoxide), which is converted to allicin (diallyl thiosulfinate) by the enzyme alliinase upon tissue damage.[1][2] Allicin is highly unstable and rapidly transforms into a series of other sulfur-containing compounds, such as diallyl disulfide (DADS), diallyl trisulfide (DATS), and ajoene.[3][4] The choice of extraction method significantly impacts the profile and yield of these volatile compounds.

Biosynthesis of Allicin

The formation of allicin is an enzymatic process initiated by the mechanical damage of Allium tissues, which allows the enzyme alliinase, located in the vacuoles, to come into contact with its substrate, alliin, present in the cytoplasm.[5] Alliinase catalyzes the hydrolysis of alliin to form allylsulfenic acid and dehydroalanine.[1] Two molecules of allylsulfenic acid then spontaneously condense to form one molecule of allicin.[1]

Allicin Biosynthesis Pathway Alliin Alliin (S-allyl-L-cysteine sulfoxide) Allylsulfenic_acid Allylsulfenic Acid Alliin->Allylsulfenic_acid hydrolyzes Allicin Allicin (Diallyl thiosulfinate) Allylsulfenic_acid->Allicin 2 molecules condense Alliinase Alliinase (Enzyme) Tissue_damage Tissue Damage (e.g., crushing, cutting) Tissue_damage->Alliinase releases Hydrodistillation Workflow Start Start Sample_Prep Sample Preparation (Chop/blend Allium bulbs) Start->Sample_Prep Distillation Hydrodistillation (Heat with water in Clevenger apparatus for 3-5h) Sample_Prep->Distillation Condensation Condensation (Cool vapor to liquid) Distillation->Condensation Separation Phase Separation (Separate essential oil from hydrosol) Condensation->Separation Drying Drying (Use anhydrous sodium sulfate) Separation->Drying Storage Storage (Store at 4°C in a dark vial) Drying->Storage End End Storage->End Solvent Extraction Workflow Start Start Sample_Prep Sample Preparation (Dry and powder Allium cloves) Start->Sample_Prep Extraction Extraction (Mix with solvent, e.g., ethanol/water, and agitate) Sample_Prep->Extraction Filtration Filtration (Separate solid residue from the liquid extract) Extraction->Filtration Concentration Solvent Evaporation (Use a rotary evaporator to concentrate the extract) Filtration->Concentration Storage Storage (Store extract at low temperature) Concentration->Storage End End Storage->End

References

Application Notes and Protocols for Butyl Propyl Disulfide as a Food Flavoring Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl propyl disulfide (BPD), a volatile organic sulfur compound, is a significant contributor to the characteristic flavor profiles of various foods, particularly those in the Allium genus, such as onions and garlic.[1][2] As a flavoring agent, it imparts savory, sulfurous, and cooked vegetable notes. This document provides detailed application notes and experimental protocols for the evaluation and use of this compound as a food flavoring agent, intended for researchers, scientists, and drug development professionals.

Chemical Information:

PropertyValue
Chemical Name This compound
Synonyms 4,5-Dithianonane, 1-(Propyldisulfanyl)butane
CAS Number 72437-64-0
FEMA Number 4577[3]
JECFA Number 1932
Molecular Formula C7H16S2
Molecular Weight 164.33 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Sulfurous, alliaceous (onion/garlic-like)[4]

Regulatory Status and Safety

Flavor Profile and Application

This compound is characterized by a potent, sulfurous aroma and taste, reminiscent of cooked onions and other alliaceous vegetables. Its flavor profile can be described as:

  • Primary Notes: Sulfurous, onion, garlic.

  • Secondary Notes: Cooked vegetable, savory, meaty.

Due to its potent flavor, it is used in trace amounts to enhance and impart savory characteristics to a wide variety of food products, including:

  • Soups and broths

  • Sauces and gravies

  • Seasonings and spice blends

  • Snack foods

  • Meat and poultry products

  • Plant-based meat analogues

Experimental Protocols

Sensory Analysis

Objective: To determine the flavor profile and detection threshold of this compound in a specific food matrix.

Methodology: Triangle Test (Discrimination Test)

This test is designed to determine if a sensory difference exists between two samples.

Materials:

  • This compound solution of a known concentration.

  • Food matrix (e.g., neutral oil, aqueous solution, or a base food product).

  • Identical, opaque, and odor-free sample cups, coded with random three-digit numbers.

  • Palate cleansers (e.g., unsalted crackers, room temperature water).

  • Sensory panel of at least 15-20 trained or consumer panelists.

Procedure:

  • Sample Preparation: Prepare two sets of samples. One set (A) will be the control (food matrix only), and the other set (B) will contain the food matrix with a specific concentration of this compound.

  • Test Setup: For each panelist, present three coded samples: two identical (e.g., A, A) and one different (e.g., B). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation: Instruct panelists to evaluate the samples from left to right. They should identify the sample that is different from the other two.

  • Data Analysis: The number of correct identifications is tallied. Statistical analysis (using a binomial distribution or chi-squared test) is performed to determine if the number of correct answers is significantly higher than what would be expected by chance (one-third).

Workflow for Sensory Analysis:

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep Sample Preparation (Control & Test) Coding Sample Coding (3-digit random numbers) Prep->Coding Randomization Presentation Order Randomization Coding->Randomization Presentation Present 3 Samples (2 Same, 1 Different) Randomization->Presentation Evaluation Panelist Evaluation Presentation->Evaluation Identification Identify Odd Sample Evaluation->Identification Data_Collection Collect Responses Identification->Data_Collection Stat_Analysis Statistical Analysis (e.g., Chi-squared) Data_Collection->Stat_Analysis Conclusion Determine Significance Stat_Analysis->Conclusion

Caption: Workflow for a Triangle Test in sensory analysis.

Stability Testing

Objective: To evaluate the stability of this compound in a food matrix under various storage conditions.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

  • Food product containing a known concentration of this compound.

  • Environmental chambers or incubators for controlled temperature and humidity storage.

  • Headspace vials.

  • Solid-phase microextraction (SPME) fibers or dynamic headspace analyzer.

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Procedure:

  • Sample Storage: Store the food product samples under different conditions (e.g., refrigerated, ambient, accelerated at elevated temperatures) and time points.

  • Headspace Sampling: At each time point, place a known amount of the sample into a headspace vial. Equilibrate the vial at a set temperature to allow volatile compounds to partition into the headspace.

  • Extraction: Expose an SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis: Inject the adsorbed compounds into the GC-MS by desorbing the fiber in the heated injection port.

  • Quantification: Identify and quantify the peak corresponding to this compound. The concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentrations.

  • Data Analysis: Plot the concentration of this compound over time for each storage condition to determine its degradation rate.

Workflow for Stability Testing:

Stability_Testing_Workflow Start Food Product with Known BPD Concentration Storage Store under Various Conditions (Temp, Time, Humidity) Start->Storage Sampling Headspace Sampling (SPME) Storage->Sampling Analysis GC-MS Analysis Sampling->Analysis Quantification Quantify BPD Concentration Analysis->Quantification Data_Analysis Plot Concentration vs. Time Quantification->Data_Analysis Conclusion Determine Degradation Rate Data_Analysis->Conclusion

Caption: Workflow for GC-MS based stability testing.

In Vitro Safety Assessment

Objective: To assess the potential genotoxicity of this compound.

Methodology: Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used method for identifying substances that can produce genetic damage that leads to gene mutations.

Materials:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Rat liver homogenate (S9 fraction) for metabolic activation.

  • Top agar.

  • Minimal glucose agar plates.

  • This compound test solutions at various concentrations.

  • Positive and negative controls.

Procedure:

  • Test Strains: Use several strains of Salmonella typhimurium that carry mutations in genes involved in histidine synthesis.

  • Metabolic Activation: Conduct the assay with and without the S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Mix the bacterial tester strain, the test substance at various concentrations, and either the S9 mix or a buffer in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Logical Flow for Safety Assessment:

Safety_Assessment_Flow Start Test Substance: This compound In_Vitro In Vitro Genotoxicity Assays Start->In_Vitro Ames Ames Test (Bacterial Reverse Mutation) In_Vitro->Ames Micronucleus In Vitro Micronucleus Assay (Mammalian Cells) In_Vitro->Micronucleus Positive_Result Positive Result? Ames->Positive_Result Micronucleus->Positive_Result In_Vivo In Vivo Follow-up Studies Positive_Result->In_Vivo Yes Risk_Assessment Comprehensive Risk Assessment Positive_Result->Risk_Assessment No In_Vivo->Risk_Assessment Conclusion Safety Conclusion Risk_Assessment->Conclusion

Caption: Logical flow for in vitro and in vivo safety assessment.

Metabolism

While specific metabolism studies for this compound are not extensively published, the metabolism of structurally similar dialkyl disulfides, such as diallyl disulfide, has been investigated. The metabolism of these compounds is complex and can involve both oxidation and reduction pathways. In rats and humans, diallyl disulfide is metabolized by cytochrome P450 enzymes (primarily CYP2E1 and CYP2B1/2) and flavin-containing monooxygenases to various metabolites, including allyl mercaptan, allyl methyl sulfide, and their oxidized forms.[5][6] It is plausible that this compound undergoes similar metabolic transformations in vivo.

Conclusion

References

Application Notes and Protocols for Butyl Propyl Disulfide as an Insect Semiochemical

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyl propyl disulfide as a semiochemical for insects, with a primary focus on the onion maggot fly, Delia antiqua (also known as Hylemya antiqua). While direct quantitative data for this compound is limited in publicly available literature, extensive research on the closely related dipropyl disulfide strongly indicates its potential as a potent attractant and oviposition stimulant for this specialist insect. The protocols provided herein are based on established methodologies for testing related disulfide compounds and are readily adaptable for the evaluation of this compound.

Introduction to this compound as a Semiochemical

This compound is a volatile organic sulfur compound. Such compounds are characteristic of Allium species (e.g., onions, garlic) and play a crucial role in the chemical ecology of insects that specialize on these plants. For the onion maggot fly, Delia antiqua, disulfides are key kairomones that guide host location and stimulate egg-laying. The response of D. antiqua to these compounds is highly sensitive and influenced by various factors including the insect's age, sex, and physiological state.[1]

Data Presentation: Behavioral and Electrophysiological Responses

Table 1: Behavioral Response of Delia antiqua to n-Dipropyl Disulfide

Parameter Observation Conditions Reference
Attraction Highly attractive to gravid, mated females.Laboratory bioassays.[1]
Females are more strongly attracted than males.Laboratory bioassays.[1]
Attraction of females increases during the first 10 days post-emergence.Laboratory bioassays.[1]
Mated, gravid females show a stronger response than unmated, gravid females.Laboratory bioassays.[1]
Oviposition Does not stimulate oviposition on its own.Laboratory bioassays.[1]
Optimal oviposition stimulation at release rates of 1-6 ng/sec from a substrate.Laboratory oviposition assays.[2]

Table 2: Electrophysiological (EAG) Response of Delia antiqua to n-Dipropyl Disulfide

Parameter Observation Conditions Reference
Antennal Response Females exhibit a higher EAG response compared to males.Electroantennography.[1]
Mating status does not affect the EAG response in females.Electroantennography.[1]
Compounds with a propylthio moiety generally elicit high EAG responses.Electroantennography.[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the semiochemical properties of this compound.

This protocol is for measuring the electrical response of an insect antenna to this compound.

Materials:

  • This compound

  • Hexane (solvent)

  • Micropipettes

  • Filter paper strips

  • Glass capillaries

  • Saline solution (e.g., Beadle-Ephrussi Ringer)

  • Ag/AgCl electrodes

  • Micromanipulators

  • EAG recording setup (amplifier, data acquisition system)

  • Dissecting microscope

  • Live insects (Delia antiqua)

Procedure:

  • Preparation of Test Compound: Prepare a serial dilution of this compound in hexane (e.g., 10⁻⁵ to 10⁻¹ M). Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip. Allow the solvent to evaporate completely.

  • Antenna Preparation: Immobilize an adult Delia antiqua. Under a dissecting microscope, carefully excise one antenna.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

  • Stimulation: Deliver a puff of clean, humidified air over the antenna as a control. Then, deliver a puff of air that has passed over the filter paper strip with the test compound.

  • Data Recording: Record the resulting depolarization of the antennal membrane (the EAG response) using the data acquisition system.

  • Data Analysis: Measure the amplitude of the EAG responses in millivolts (mV). Compare the responses to different concentrations of this compound and to the control.

This protocol assesses the behavioral response (attraction or repulsion) of insects to this compound in a controlled laboratory setting.

Materials:

  • Y-tube or four-arm olfactometer

  • This compound

  • Hexane or paraffin oil (solvent)

  • Filter paper or cotton wicks

  • Air pump and flow meters

  • Humidifier

  • Live insects (Delia antiqua)

Procedure:

  • Setup: Connect the olfactometer arms to an air source, with the air passing through a humidifier and a flow meter for each arm.

  • Odor Source: Apply a solution of this compound in a suitable solvent to a filter paper or cotton wick and place it in the odor chamber of one arm. Place a solvent-only control in the odor chamber of the other arm(s).

  • Acclimatization: Allow the system to equilibrate for a few minutes to ensure a stable odor plume.

  • Insect Release: Introduce a single insect into the base of the olfactometer.

  • Observation: Record the time the insect takes to make a choice and which arm it enters. A choice is typically defined as the insect moving a certain distance down an arm.

  • Data Analysis: Analyze the number of insects choosing the treatment arm versus the control arm using a chi-square test or similar statistical method.

This protocol evaluates the effectiveness of this compound as a lure for trapping insects in a natural environment.

Materials:

  • Insect traps (e.g., white sticky traps, water traps)

  • This compound

  • Dispensers (e.g., rubber septa, cotton wicks in vials)

  • Solvent (e.g., paraffin oil)

  • Field plot with a target insect population

Procedure:

  • Lure Preparation: Load dispensers with a known concentration of this compound in a slow-release solvent like paraffin oil.

  • Trap Deployment: Place the traps in the field in a randomized block design. Each block should contain a trap with the this compound lure and a control trap with a solvent-only dispenser.

  • Trap Servicing: Check the traps at regular intervals (e.g., daily or weekly) and record the number of target insects caught.

  • Data Analysis: Compare the mean number of insects caught in the baited traps versus the control traps using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Olfactory_Signaling_Pathway

EAG_Workflow

Field_Trapping_Workflow

References

Application Note and Protocol for GC-MS Analysis of Organic Disulfides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of organic disulfides using Gas Chromatography-Mass Spectrometry (GC-MS). The method is applicable to a variety of sample matrices and can be adapted for the qualitative and quantitative analysis of a wide range of disulfide-containing compounds.

Introduction

Organic disulfides are a class of organosulfur compounds with the general structure R−S−S−R′. They are found in a variety of natural and industrial products and play important roles in biological systems, including protein structure and redox signaling. Accurate and reliable quantification of organic disulfides is crucial in various fields, including environmental analysis, food chemistry, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of many organic disulfides. This protocol outlines the key steps for sample preparation, derivatization (where necessary), and GC-MS analysis of these compounds.

Experimental Protocols

The analysis of organic disulfides by GC-MS can be approached in two ways: direct analysis for volatile disulfides and analysis after a reduction and derivatization step for less volatile or more complex disulfide-containing molecules like those found in biological matrices.

Direct Analysis of Volatile Organic Disulfides

This method is suitable for the analysis of volatile disulfides such as dimethyl disulfide (DMDS) and diethyl disulfide (DEDS).

2.1.1. Sample Preparation

For liquid samples, a direct injection or headspace analysis can be performed. For solid samples, a solvent extraction or headspace analysis is typically required.

  • Liquid Samples (Direct Injection): Dilute the sample in a volatile organic solvent such as dichloromethane or hexane to a final concentration of approximately 10 µg/mL.[1] Ensure the sample is free of particles by centrifugation before transferring to a GC vial.[1]

  • Headspace Analysis: This technique is suitable for capturing volatile compounds from a liquid or solid sample.[2] The sample is placed in a sealed vial and heated to allow the volatile disulfides to partition into the gas phase above the sample (the headspace). A sample of the headspace gas is then injected into the GC-MS.

2.1.2. GC-MS Parameters

The following are typical GC-MS parameters for the analysis of volatile organic disulfides. Optimization may be required depending on the specific analytes and instrument.

  • GC System: Agilent GC coupled to a Mass Spectrometer

  • Column: CP-PoraPLOT Q or Agilent CP-SilicaPLOT (30 m x 0.32 mm, 4 µm film thickness).[3][4]

  • Injector Temperature: 200 °C.[4]

  • Oven Temperature Program: Initial temperature of 40 °C held for 5 minutes, then ramped to 200 °C at a rate of 10 °C/min.[4]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Injection Mode: Splitless or split injection, depending on the sample concentration.[2]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.[3]

Analysis of Non-Volatile Disulfides via Reduction and Derivatization

For less volatile or thermally labile disulfides, such as those found in biological samples (e.g., disulfide-linked amino acids), a reduction and derivatization step is necessary to improve their volatility and thermal stability for GC-MS analysis.[5][6][7][8]

2.2.1. Sample Preparation and Reduction

  • Protein Precipitation (for biological samples): For samples like plasma, precipitate proteins by adding trichloroacetic acid (TCA).[5][6] Centrifuge the sample and collect the supernatant.

  • Disulfide Reduction: The disulfide bonds in the sample are reduced to their corresponding thiols. Several reducing agents can be used:

    • Dithiothreitol (DTT)

    • 2,3-dimercaptopropanesulfonate (DMPS)[5][6]

    • 2-mercaptoethanesulfonate (MESNA)[5][6]

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris(hydroxypropyl)phosphine (THP)[5][6] DMPS, MESNA, and THP often provide cleaner extracts compared to DTT.[5][6] Incubate the sample with the chosen reducing agent according to the manufacturer's instructions or established literature protocols.

2.2.2. Derivatization

The resulting thiol groups are then derivatized to increase their volatility. Alkyl chloroformates are commonly used for this purpose.[5][6]

  • Derivatization Reaction: Add an alkyl chloroformate reagent (e.g., methyl, ethyl, or propyl chloroformate) to the reduced sample.[5][6] The reaction is typically fast and can be performed at room temperature.

  • Extraction: After derivatization, extract the derivatized compounds into a non-polar organic solvent such as hexane or dichloromethane.

2.2.3. GC-MS Parameters

The GC-MS parameters will be similar to those for direct analysis but may require adjustment based on the specific derivatives formed.

  • Column: A non-polar or semi-polar column, such as a DB-5 or similar, is often suitable.[1]

  • Oven Temperature Program: The temperature program may need to be adjusted to ensure proper separation of the derivatized analytes.

Data Presentation

The following table summarizes quantitative data from various studies on the GC-MS analysis of organic disulfides, showcasing the performance of different methods.

AnalyteSample MatrixMethodLimit of Quantification (LOQ)Recovery (%)Linearity (r²)Reference
Homocysteine, Cysteine, MethionineHuman PlasmaReduction with THP and derivatization with propyl chloroformate0.1-0.2 µmol L⁻¹94-1210.997-0.998[5][6]
Allylmethyl Sulfide (AMS)BiopesticidesHeadspace GC-MS0.08 mg/L90.3-91.3-[9]
Dimethyl Disulfide (DMDS)BiopesticidesHeadspace GC-MS0.32 mg/L86.2-88.3-[9]
Dipropyl Sulfide (DPS)BiopesticidesHeadspace GC-MS0.09 mg/L87.6-89.5-[9]
Various Sulfur CompoundsHydrogen GasThermal Desorption GC-MS~10 ppb-≥0.9983[10]
Sulfide IonWhole BloodDerivatization with ethenesulfonyl fluoride0.01 µg/mL-0.9999[11]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the GC-MS analysis of organic disulfides.

direct_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (Liquid or Solid) Dilution Dilution/Extraction (e.g., Dichloromethane) Sample->Dilution Headspace Headspace Incubation Sample->Headspace GC_Injection GC Injection Dilution->GC_Injection Headspace->GC_Injection GC_Separation GC Separation (e.g., CP-SilicaPLOT column) GC_Injection->GC_Separation MS_Detection MS Detection (Full Scan or SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for Direct GC-MS Analysis of Volatile Disulfides.

derivatization_workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., TCA) Sample->Precipitation Reduction Disulfide Reduction (e.g., THP, DTT) Precipitation->Reduction Derivatization Derivatization (e.g., Alkyl Chloroformate) Reduction->Derivatization Extraction Solvent Extraction Derivatization->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation GC Separation (e.g., DB-5 column) GC_Injection->GC_Separation MS_Detection MS Detection (Full Scan or SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for GC-MS Analysis of Disulfides via Reduction and Derivatization.

References

Application Note: Analysis of Allium Volatiles using Headspace Solid-Phase Microextraction (HS-SPME)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The genus Allium, which includes economically important vegetables such as garlic (Allium sativum), onion (Allium cepa), and chives (Allium tuberosum), is renowned for its distinctive and pungent aroma. This characteristic scent is primarily due to a complex mixture of volatile organosulfur compounds. These compounds are not only crucial for the flavor profile of these plants but are also associated with various potential health benefits, including antimicrobial and cardioprotective effects.[1][2] Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful analytical technique for the rapid, solvent-free, and sensitive analysis of these volatile compounds.[3][4] This application note provides a comprehensive overview and detailed protocols for the extraction and analysis of Allium volatiles using HS-SPME.

Biochemical Pathway of Allium Volatile Formation

The characteristic volatile compounds in Allium species are produced through an enzymatic cascade that is initiated upon tissue damage, such as cutting or crushing. The primary precursors are non-volatile S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are stored in the cytoplasm. When the plant cells are disrupted, the vacuolar enzyme alliinase comes into contact with the ACSOs, leading to the formation of reactive sulfenic acids. These intermediates then rapidly rearrange and condense to form a variety of thiosulfinates, such as allicin in garlic. Thiosulfinates are unstable and further decompose into a wide array of volatile sulfur compounds, including diallyl sulfide, diallyl disulfide, and diallyl trisulfide, which are responsible for the typical garlic and onion aroma.[1]

Allium_Volatile_Pathway cluster_intermediates Reactive Intermediates cluster_volatiles Volatile Organic Compounds (VOCs) ACSOs S-Alk(en)yl-L-cysteine sulfoxides (ACSOs) (e.g., Alliin) Sulfenic_Acids Sulfenic Acids ACSOs->Sulfenic_Acids Alliinase Alliinase Alliinase Thiosulfinates Thiosulfinates (e.g., Allicin) Sulfenic_Acids->Thiosulfinates Condensation Diallyl_Sulfide Diallyl Sulfide Thiosulfinates->Diallyl_Sulfide Decomposition Diallyl_Disulfide Diallyl Disulfide Thiosulfinates->Diallyl_Disulfide Decomposition Diallyl_Trisulfide Diallyl Trisulfide Thiosulfinates->Diallyl_Trisulfide Decomposition Other_Sulfides Other Sulfides Thiosulfinates->Other_Sulfides Decomposition Tissue_Damage Tissue Damage (Cutting, Crushing) Alliinase_Release

Caption: Biochemical pathway of volatile compound formation in Allium species.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for reproducible results. The generation of volatile compounds is an enzymatic process, and thus, the time between sample preparation and analysis should be minimized and controlled.

  • Garlic and Onion:

    • Take a fresh bulb and separate the cloves (for garlic) or layers (for onion).

    • Peel the outer papery skin.

    • Weigh a specific amount of the sample (e.g., 2.0 g) and chop it into small, uniform pieces (e.g., 1-2 mm cubes).[5][6]

    • Immediately transfer the chopped sample into a headspace vial (e.g., 20 mL).[5][6]

    • Seal the vial with a magnetic screw cap lined with a silicone/PTFE septum.[5][6]

  • Chinese Chive:

    • Wash fresh Chinese chive leaves and gently pat them dry.

    • Cut the leaves into small segments (e.g., 1 cm).

    • Weigh a specific amount of the sample (e.g., 2.0 g) and place it into a headspace vial.

    • Seal the vial as described above.

Headspace Solid-Phase Microextraction (HS-SPME)

The choice of SPME fiber and extraction parameters are crucial for the efficient extraction of target analytes. For Allium volatiles, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its broad selectivity for various volatile and semi-volatile compounds.[4]

  • Instrumentation:

    • SPME Fiber Assembly (e.g., 50/30 µm DVB/CAR/PDMS)

    • SPME Autosampler or Manual Holder

    • Heating and Agitation Unit (e.g., heating block with a magnetic stirrer or water bath)

  • Optimized HS-SPME Protocol:

    • Pre-incubation/Equilibration: Place the sealed headspace vial containing the sample into a heating block or water bath set at a specific temperature (e.g., 40-73°C) for a defined period (e.g., 10-20 minutes) to allow the volatiles to equilibrate in the headspace.[1][4][7]

    • Extraction: Insert the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber to the headspace for a specific duration (e.g., 3-50 minutes) while maintaining the extraction temperature.[4][5] Agitation may be applied to facilitate the mass transfer of volatiles to the fiber coating.

    • Desorption: After extraction, retract the fiber and immediately insert it into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column. The desorption time and temperature will depend on the GC-MS parameters (e.g., 2.5-5 minutes at 230-260°C).[1][5][7]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to separate and identify the extracted volatile compounds.

  • Typical GC-MS Parameters:

    • Injector: Splitless mode, Temperature: 230-260°C.[1][7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1][5]

    • Column: A mid-polar capillary column, such as a DB-624 (30 m x 0.250 mm x 1.4 µm), is suitable for separating sulfur compounds.[5][6]

    • Oven Temperature Program: An initial temperature of 40-50°C held for 2-3 minutes, followed by a ramp of 5-6°C/min to 170-210°C, and then a final ramp to 250°C.[1][5]

    • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Mass scan range of m/z 15-400 amu.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the HS-SPME-GC-MS analysis of Allium volatiles.

HS_SPME_Workflow Start Start Sample_Prep Sample Preparation (Weighing, Chopping) Start->Sample_Prep Vial_Sealing Vial Sealing Sample_Prep->Vial_Sealing Equilibration Equilibration (Heating & Agitation) Vial_Sealing->Equilibration Extraction HS-SPME Extraction Equilibration->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for HS-SPME-GC-MS analysis of Allium volatiles.

Quantitative Data Summary

The following tables summarize the major volatile compounds and their relative abundance identified in various Allium species using HS-SPME-GC-MS. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions, cultivars, and growing conditions.

Table 1: Major Volatile Compounds in Different Garlic (Allium sativum) Cultivars

CompoundNon-organic Garlic (Relative Area x10^6)[6]Elephant Garlic (Relative Area x10^6)[6]Shvelisi Garlic (Relative Area x10^6)[6]Dailey Garlic (Relative Area x10^6)[6]
Diallyl disulfide10.518.215.114.8
Diallyl sulfide1.22.52.11.9
Allyl methyl sulfide0.81.51.31.1
Diallyl trisulfide9.816.514.213.9
Allyl methyl disulfide2.13.53.02.8

Table 2: Major Volatile Compounds in Chinese Chive (Allium tuberosum)

CompoundConcentration (μg/kg)[3]
Dimethyl trisulfide10623.30
Dimethyl disulfide158.82
3-Ethyl-1,2-dithiacyclohex-4-ene147.51
2,4-Dimethylthiophene118.43
Methyl propyl disulfide97.65

Table 3: Comparison of HS-SPME Parameters for Allium Volatiles Analysis

ParameterGarlic (A. sativum)[5]Chinese Chive (A. tuberosum)[3]Various Alliaceae[4]
SPME Fiber CAR/PDMSDVB/CAR/PDMSDVB/CAR/PDMS
Extraction Temp. Room Temperature50°C73°C
Extraction Time 3 min50 min50 min
Equilibration Time Not specified15 min20 min
Desorption Time 5 minNot specifiedNot specified
Desorption Temp. Not specified250°CNot specified

Conclusion

HS-SPME coupled with GC-MS is a highly effective technique for the analysis of volatile compounds in Allium species. The method is rapid, sensitive, and requires minimal sample preparation, making it ideal for quality control, cultivar differentiation, and research into the bioactive properties of these important food plants. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals working with Allium volatiles. Optimization of SPME parameters for specific species and research goals is recommended to achieve the best results.

References

Application Notes and Protocols for the Quantification of Butyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl propyl disulfide is an organosulfur compound that contributes to the characteristic aroma and flavor of plants in the Allium genus, such as onions and garlic. The quantification of this volatile compound is essential for quality control in the food and beverage industry, as well as for research into the organoleptic properties and potential bioactive effects of these plants. These application notes provide detailed protocols for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS), a widely used and powerful analytical technique for the analysis of volatile and semi-volatile compounds.

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This protocol is suitable for the analysis of volatile compounds in solid samples like fresh or processed onion and garlic.

1. Materials and Reagents

  • Sample: Fresh or processed Allium species (e.g., onion, garlic)

  • Analytical Standard: Butyl Propyl Sulfide (uncertified, purity to be determined by the user)

  • Internal Standard (IS): 2-Methyl-2-pentenal or other suitable volatile compound not present in the sample.

  • Solvent: Dichloromethane, HPLC grade

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Sodium Chloride (NaCl): Analytical grade

  • Deionized Water

2. Standard Preparation

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock standard in dichloromethane to create calibration standards ranging from 0.1 to 50 µg/mL.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in dichloromethane.

  • Spiked Calibration Standards: To each headspace vial, add 1 g of a representative blank matrix (e.g., a non-sulfurous vegetable puree), 5 mL of saturated NaCl solution, a fixed amount of the IS, and varying amounts of the this compound working standards.

3. Sample Preparation

  • Homogenize the fresh plant material using a blender or food processor.

  • Accurately weigh 1 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of a saturated aqueous solution of NaCl to the vial. The addition of salt increases the ionic strength of the sample matrix, which can enhance the partitioning of volatile analytes into the headspace.

  • Add a known amount of the internal standard to the vial.

  • Immediately seal the vial with a magnetic screw cap.

4. HS-SPME-GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace SPME autosampler.

  • HS-SPME Parameters:

    • Incubation Temperature: 60°C

    • Incubation Time: 30 min

    • Extraction Time: 30 min

    • Desorption Temperature: 250°C

    • Desorption Time: 5 min

  • GC-MS Parameters:

    • Column: TG-XLB-MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 min

      • Ramp 1: 5°C/min to 150°C

      • Ramp 2: 10°C/min to 250°C, hold for 5 min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound (C7H16S2, MW: 164.33): Monitor characteristic ions such as m/z 41, 43, 57, 75, 89, 105, 121, 164. The specific ions for quantification and confirmation should be determined by analyzing the mass spectrum of the pure standard.

5. Data Analysis

  • Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.

  • Integrate the peak areas of this compound and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Data Presentation

The following table summarizes the typical quantitative data that should be generated during method validation. The values presented here are for illustrative purposes and should be experimentally determined for the specific matrix and instrumentation used.

ParameterThis compound
Retention Time (min) To be determined experimentally
Quantification Ion (m/z) To be determined experimentally
Qualifier Ion 1 (m/z) To be determined experimentally
Qualifier Ion 2 (m/z) To be determined experimentally
Linearity Range (µg/g) 0.1 - 50
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (µg/g) To be determined experimentally
Limit of Quantification (LOQ) (µg/g) To be determined experimentally
Recovery (%) 85 - 115%
Precision (RSD%) < 15%

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in a plant matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data_analysis Data Analysis sample Plant Material homogenize Homogenization sample->homogenize weigh Weighing (1g) homogenize->weigh add_nacl Add Saturated NaCl weigh->add_nacl add_is Add Internal Standard add_nacl->add_is seal Seal Vial add_is->seal incubation Incubation (60°C) seal->incubation extraction SPME Extraction incubation->extraction desorption Desorption (250°C) extraction->desorption gc_separation GC Separation desorption->gc_separation ms_detection MS Detection gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification result Result (µg/g) quantification->result quantification_logic cluster_inputs Inputs cluster_processing Processing cluster_output Output Analyte_Signal Analyte Peak Area Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Signal->Response_Ratio IS_Signal Internal Standard Peak Area IS_Signal->Response_Ratio Calibration_Data Calibration Standard Responses Calibration_Curve Generate Calibration Curve (Response Ratio vs. Concentration) Calibration_Data->Calibration_Curve Final_Concentration Final Concentration (µg/g) Response_Ratio->Final_Concentration Interpolate from Calibration Curve Calibration_Curve->Final_Concentration

Application Note: Quantitative Analysis of Disulfide Bonds in Biopharmaceuticals Using High-Performance Liquid Chromatography with Sulfur Chemiluminescence Detection (HPLC-SCD)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note describes a robust and sensitive method for the quantitative analysis of disulfide bonds in proteins and peptides, critical quality attributes for biopharmaceutical products. The methodology utilizes High-Performance Liquid Chromatography (HPLC) for the separation of proteolytic digests, coupled to a Sulfur Chemiluminescence Detector (SCD) for specific and equimolar detection of sulfur-containing peptides. This approach offers picogram-level sensitivity and a linear response over a wide dynamic range, enabling accurate quantification of disulfide-linked peptides and the detection of low-level variants such as scrambled disulfides. Detailed experimental protocols for sample preparation and HPLC-SCD analysis are provided.

Introduction

Disulfide bonds are crucial post-translational modifications that stabilize the tertiary and quaternary structures of most proteins, including monoclonal antibodies and other protein-based therapeutics. The correct pairing of cysteine residues is essential for the biological activity and stability of these drugs. Incomplete disulfide bond formation, or the presence of scrambled disulfides, can lead to loss of efficacy and potentially impact patient safety. Therefore, accurate and sensitive analytical methods for the characterization and quantification of disulfide bonds are required during biopharmaceutical development and for quality control.

The Sulfur Chemiluminescence Detector (SCD) is a highly specific and sensitive detector for sulfur-containing compounds.[1] Its principle of operation involves the high-temperature combustion of sulfur compounds to form sulfur monoxide (SO), which then reacts with ozone (O₃) in a reaction chamber to produce excited sulfur dioxide (SO₂). The light emitted as SO₂ returns to its ground state is detected by a photomultiplier tube.[2][3] This chemiluminescence signal is directly proportional to the amount of sulfur in the analyte.[4]

Key advantages of the SCD for disulfide analysis include:

  • High Specificity: The SCD is highly selective for sulfur, virtually eliminating interference from the complex matrix of a protein digest.[2]

  • High Sensitivity: The SCD offers picogram-level detection limits, enabling the analysis of low-abundance disulfide-linked peptides.[1]

  • Equimolar Response: The SCD provides a response that is directly proportional to the number of sulfur atoms in the molecule, independent of the molecular structure.[5][6] This simplifies quantification, as the response factor is consistent across different sulfur-containing peptides.

  • Wide Linear Range: The SCD exhibits a wide linear dynamic range, allowing for the simultaneous quantification of high- and low-abundance species.[4]

This application note presents a workflow for the analysis of disulfide bonds in a model protein using a non-reducing peptide mapping approach with HPLC-SCD.

Principle of Disulfide Analysis by HPLC-SCD

The overall workflow for disulfide bond analysis using HPLC-SCD involves several key steps, as illustrated in the diagram below. The protein of interest is first subjected to enzymatic digestion under non-reducing conditions to generate a mixture of peptides, with the native disulfide bonds preserved. To prevent artificial disulfide scrambling, free sulfhydryl groups are typically blocked with an alkylating agent. The resulting peptide mixture is then separated by reverse-phase HPLC. The eluent from the HPLC column is introduced into the SCD, where the sulfur-containing peptides are detected and quantified. For comparative analysis, a parallel sample can be prepared under reducing and alkylating conditions to identify the constituent cysteine-containing peptides.

Disulfide_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Comparative Analysis (Optional) Protein Protein Sample Denature Denaturation & Alkylation (Block free thiols) Protein->Denature Digest Enzymatic Digestion (Non-reducing) Denature->Digest HPLC RP-HPLC Separation Digest->HPLC SCD Sulfur Chemiluminescence Detection HPLC->SCD Data Data Acquisition & Quantification SCD->Data HPLC_Reduced RP-HPLC-SCD Reduced_Digest Reduced & Alkylated Digest Reduced_Digest->HPLC_Reduced

Figure 1. Workflow for disulfide bond analysis using HPLC-SCD.

Quantitative Performance of the Sulfur Chemiluminescence Detector

The SCD is renowned for its excellent quantitative performance. The data presented below, while generated using gas chromatography for various sulfur-containing small molecules, illustrates the typical performance characteristics of the detector that are translatable to HPLC applications.

Table 1: Linearity and Repeatability of SCD for Selected Sulfur Compounds

CompoundConcentration Range (as S)Repeatability (%RSD, n=5)
Methyl Mercaptan0.1 - 100 ppm0.99991.8 - 7.1
Dimethyl Sulfide0.1 - 100 ppm0.99991.3 - 6.8
Carbon Disulfide0.1 - 100 ppm0.99991.9 - 7.3
Methyl Disulfide0.1 - 100 ppm1.00002.1 - 2.6
Diethyl Disulfide0.1 - 100 ppm0.99991.8 - 3.7
Thiophene0.1 - 100 ppm0.99991.7 - 6.7

Data adapted from Shimadzu Application Note No. G305.[7]

Table 2: Limits of Detection (LOD) for Various Sulfur Compounds

AnalyteLimit of Detection (pg/sec)
Hydrogen Sulfide< 0.5
Carbonyl Sulfide< 0.5
Methyl Mercaptan< 0.5
Ethyl Mercaptan< 0.5
Dimethyl Sulfide< 0.5
Carbon Disulfide< 1.0
Dimethyl Disulfide< 1.0

Data adapted from Agilent Technologies Application Note 5991-6552EN.[8]

Experimental Protocols

Materials and Reagents
  • Model Protein (e.g., Bovine Serum Albumin, BSA)

  • Urea

  • Tris-HCl

  • Iodoacetamide (IAM)

  • Trypsin, sequencing grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

Sample Preparation: Non-Reducing Peptide Mapping
  • Denaturation and Alkylation:

    • Reconstitute the protein sample to a concentration of 1 mg/mL in a denaturation buffer (e.g., 6 M Urea, 100 mM Tris-HCl, pH 8.0).

    • Add iodoacetamide (IAM) to a final concentration of 10 mM to block any free sulfhydryl groups.

    • Incubate the sample in the dark at room temperature for 30 minutes.

  • Buffer Exchange and Digestion:

    • Perform a buffer exchange into a digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0) using a desalting column to remove the urea and excess IAM.

    • Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.

    • Incubate at 37°C for 4-16 hours.

  • Quenching the Digestion:

    • Stop the digestion by adding 1% TFA to a final concentration of 0.1%.

    • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble material.

    • Transfer the supernatant to an HPLC vial for analysis.

HPLC-SCD Analysis

The following is a general HPLC method that can be optimized for the specific protein digest.

  • HPLC System: A biocompatible HPLC system capable of gradient elution.

  • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% ACN with 0.1% TFA.

  • Gradient:

    • 0-5 min: 2% B

    • 5-65 min: 2-50% B

    • 65-70 min: 50-90% B

    • 70-75 min: 90% B

    • 75-80 min: 90-2% B

    • 80-90 min: 2% B (re-equilibration)

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 20 µL.

  • SCD Parameters:

    • Furnace Temperature: 800°C

    • Oxidation Air Flow: 60 mL/min

    • Hydrogen Flow: 38 mL/min (lower), 8 mL/min (upper)

    • Ozone Generator Oxygen Flow: 40 mL/min

Data Analysis and Interpretation

The chromatogram from the HPLC-SCD will show peaks corresponding to all sulfur-containing peptides. Due to the equimolar response of the SCD, the peak area of each peptide is directly proportional to the total number of sulfur atoms (from cysteine and methionine residues) within that peptide.

  • Peak Identification: The retention times of the disulfide-linked peptides can be compared to those of the reduced and alkylated sample to identify the peaks corresponding to the disulfide bonds.

  • Quantification: The relative abundance of different disulfide-linked peptides can be calculated from their respective peak areas. This allows for the quantification of native disulfide bonds versus any detected scrambled disulfide isoforms.

Logical Relationship Diagram for SCD Detection

The following diagram illustrates the sequential processes occurring within the Sulfur Chemiluminescence Detector.

SCD_Principle Eluent HPLC Eluent (Sulfur Compounds) Furnace High-Temperature Furnace (~800°C) Eluent->Furnace Reaction {S-Compound + O₂ → SO + ...} Furnace->Reaction SO Sulfur Monoxide (SO) Reaction->SO Reaction_Cell Reaction Cell SO->Reaction_Cell Chemiluminescence {SO + O₃ → SO₂* + O₂} Reaction_Cell->Chemiluminescence Ozone Ozone (O₃) Ozone->Reaction_Cell SO2_excited Excited Sulfur Dioxide (SO₂) Chemiluminescence->SO2_excited Photon_Emission {SO₂ → SO₂ + hν (light)} SO2_excited->Photon_Emission PMT Photomultiplier Tube (PMT) Photon_Emission->PMT Signal Electrical Signal PMT->Signal

References

Application Notes & Protocols for Metabolomics Studies of Allium Species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Allium genus, encompassing species such as garlic (Allium sativum), onion (Allium cepa), and leek (Allium porrum), is renowned for its culinary and medicinal properties. These properties are largely attributed to a rich and diverse array of secondary metabolites, particularly organosulfur compounds and flavonoids. Metabolomics, the comprehensive analysis of small molecules within a biological system, serves as a powerful tool to unravel the complex chemical composition of Allium species. This understanding is pivotal for researchers, scientists, and drug development professionals in authenticating raw materials, discovering novel bioactive compounds, and elucidating the mechanisms of action of Allium-derived products. These application notes provide an overview of the metabolomics workflow, key quantitative data, and detailed experimental protocols for the study of Allium species.

Quantitative Metabolite Data

Metabolomic analyses of Allium species have revealed significant variations in the concentrations of key bioactive compounds, influenced by factors such as species, cultivar, geographical origin, and processing methods. The following table summarizes representative quantitative data for some of the most studied metabolites.

Metabolite ClassMetaboliteAllium sativum (Garlic)Allium cepa (Onion)Analytical MethodReference
Organosulfur Compounds Allicin0.2 - 0.5% (fresh weight)Not typically detectedHPLC-UV
Alliin0.5 - 1.5% (dry weight)0.01 - 0.1% (dry weight)HPLC-UV
γ-Glutamyl-S-allylcysteinePresentPresentLC-MS
S-Allylcysteine0.1 - 0.3% (in aged garlic extract)Trace amountsHPLC-FLD
Diallyl disulfide (DADS)Variable (formed upon cutting)Variable (formed upon cutting)GC-MS
Flavonoids Quercetin and its glycosidesTrace amounts100 - 600 mg/kg (fresh weight, mainly in outer layers)HPLC-DAD, LC-MS
KaempferolPresent in leavesPresentLC-MS
Phenolic Acids Ferulic acidPresentPresentHPLC-DAD
Caffeic acidPresentPresentHPLC-DAD

Experimental Workflow for Allium Metabolomics

A typical metabolomics study of Allium species involves a multi-step process, from sample preparation to data analysis. The following diagram illustrates a generalized workflow.

metabolomics_workflow cluster_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_data Data Analysis start Allium Sample (e.g., bulb, leaf) freeze Flash Freezing (Liquid N2) start->freeze lyophilize Lyophilization freeze->lyophilize grind Homogenization (Grinding) lyophilize->grind extract Solvent Extraction (e.g., 80% Methanol) grind->extract vortex Vortexing extract->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS supernatant->lcms gcms GC-MS supernatant->gcms nmr NMR supernatant->nmr processing Data Pre-processing (Peak picking, Alignment) lcms->processing gcms->processing nmr->processing stats Statistical Analysis (PCA, OPLS-DA) processing->stats id Metabolite Identification (Database Searching) stats->id bio Biological Interpretation id->bio end end bio->end Results

Caption: Generalized workflow for metabolomics studies of Allium species.

Experimental Protocols

Protocol 1: Sample Preparation and Metabolite Extraction

This protocol is designed for the untargeted analysis of polar and semi-polar metabolites from Allium tissues.

Materials:

  • Allium tissue (e.g., bulb, leaves)

  • Liquid nitrogen

  • Lyophilizer

  • Mortar and pestle or cryogenic grinder

  • 80% Methanol (HPLC grade), pre-chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Harvesting and Quenching: Harvest fresh Allium tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilization: Lyophilize the frozen tissue until completely dry to remove water and allow for accurate weighing.

  • Homogenization: Grind the lyophilized tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: a. Weigh 10-20 mg of the homogenized powder into a pre-chilled 1.5 mL microcentrifuge tube. b. Add 1 mL of pre-chilled 80% methanol. c. Vortex vigorously for 1 minute. d. Incubate on ice for 20 minutes, with intermittent vortexing every 5 minutes.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

  • Storage: Store the extract at -80°C until analysis to prevent degradation. For LC-MS analysis, transfer an aliquot to an autosampler vial.

Protocol 2: LC-MS based Untargeted Metabolomics

This protocol outlines a general approach for profiling metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation and Columns:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for separation of a wide range of metabolites.

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

LC Gradient:

  • Start at 2% B, hold for 1 minute.

  • Linearly increase to 98% B over 15 minutes.

  • Hold at 98% B for 3 minutes.

  • Return to 2% B in 0.5 minutes.

  • Hold at 2% B for 4.5 minutes for column re-equilibration.

MS Parameters (Example for Q-TOF):

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5 kV (positive), 3.0 kV (negative).

  • Scan Range: 50 - 1200 m/z.

  • Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

Signaling Pathway: Quercetin's Antioxidant Mechanism

Quercetin, a major flavonoid in onions, exerts its antioxidant effects through multiple mechanisms, including the modulation of the Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

quercetin_nrf2_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) (DNA) Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Nrf2_nuc->ARE Binds to Antioxidant_Enzymes->ROS Neutralizes

Caption: Quercetin-mediated activation of the Nrf2 antioxidant pathway.

Conclusion

Metabolomics provides an indispensable framework for the systematic study of Allium species. The protocols and data presented herein offer a foundational guide for researchers to explore the rich chemical diversity of these plants. Such investigations are crucial for quality control, understanding their health benefits, and for the development of new therapeutic agents. The continued application of advanced metabolomics techniques will undoubtedly uncover further insights into the fascinating biochemistry of the Allium genus.

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography of Reactive Sulfur Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatography (GC) analysis of reactive sulfur compounds.

General Troubleshooting Workflow

Before focusing on a specific issue, it's helpful to follow a logical troubleshooting sequence. The following workflow outlines a systematic approach to diagnosing and resolving common problems in sulfur analysis.

GC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, Low Response) check_consumables Step 1: Check Consumables - Septum - Liners - Syringe start->check_consumables Start Here check_gas Step 2: Verify Gas Purity & Flow - Carrier Gas - Detector Gases check_consumables->check_gas If problem persists inlet_maintenance Step 3: Perform Inlet Maintenance - Clean Inlet - Replace Liner & Gold Seal check_gas->inlet_maintenance If problem persists column_check Step 4: Evaluate Column - Correct Column Type? - Trim Column Inlet inlet_maintenance->column_check If problem persists method_params Step 5: Review Method Parameters - Inlet Temperature - Oven Program - Flow Rate column_check->method_params If problem persists system_passivation Step 6: Passivate System - High Concentration Injections method_params->system_passivation If problem persists resolved Problem Resolved system_passivation->resolved Final Step

Caption: A systematic workflow for troubleshooting GC analysis of sulfur compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Why are my sulfur compound peaks tailing?

Peak tailing is a common problem when analyzing reactive sulfur compounds and is typically caused by active sites within the GC system that lead to unwanted adsorption of the analytes.

Answer:

Peak tailing for reactive compounds like hydrogen sulfide (H₂S) and mercaptans is most often a result of analyte interaction with active sites in your GC system.[1] These active sites can be found in the inlet liner, on metal surfaces in the flow path, or within the column itself.

Troubleshooting Steps:

  • Assess the Inlet: The GC inlet is a primary source of activity.[2]

    • Use Inert Liners: Employ deactivated glass wool liners. Dirty liners are a common reason for peak shape issues.[2]

    • Regular Maintenance: Periodically replace the inlet liner and septum. Contamination from a deteriorating septum can create active sites.[2]

    • Correct Temperature: An incorrect inlet temperature can contribute to issues. Ensure it is optimized for your analytes.[3]

  • Evaluate the GC Column: The choice of column is critical for sulfur analysis.

    • Select a Specialized Column: Use a column specifically designed for reactive sulfur analysis, which has a highly inert stationary phase.[4][5] Columns like the Agilent J&W Select Low Sulfur or DB-Sulfur SCD are engineered for the highest degree of inertness to provide better peak shapes.[4][6]

    • Column Conditioning: Ensure the column has been properly conditioned according to the manufacturer's instructions.

    • Trim the Column: If the front end of the column becomes contaminated or active, trimming a small section (e.g., 10-15 cm) from the inlet side can restore performance.[3]

  • Ensure an Inert Flow Path: Every component in the sample's path must be as inert as possible.

    • Inert Components: Use inert-coated tubing and connectors for all gas lines and sample pathways. To minimize the adsorption of active sulfur components, standard gas cylinders should be connected to the system using an inert regulator and tubing.[7]

    • System Passivation (Priming): Before running samples, "prime" the system by injecting a high-concentration sulfur standard several times.[7] This process, also known as passivation, deactivates the system by allowing the active sites to be occupied, which can significantly improve the response for subsequent injections. An incremental response is often observed for highly reactive compounds like hydrogen sulfide and methyl mercaptan during this process.[7]

Peak_Tailing_Causes tailing Peak Tailing Observed cause1 Active Sites in Inlet (Liner, Septum, Metal Surfaces) tailing->cause1 cause2 Improper GC Column (Non-inert phase) tailing->cause2 cause3 Contaminated Flow Path (Tubing, Connectors) tailing->cause3 solution1 Perform Inlet Maintenance Use Deactivated Liners cause1->solution1 Solution solution2 Use Specialized Sulfur Column Trim Column Inlet cause2->solution2 Solution solution3 Use Inert Tubing Passivate (Prime) System cause3->solution3 Solution

Caption: Common causes and solutions for peak tailing in sulfur analysis.

Issue 2: Why is my analyte response low, inconsistent, or completely missing?

The loss of analyte response or poor reproducibility is a severe issue caused by the irreversible adsorption or degradation of reactive sulfur compounds within the GC system.

Answer:

Low or missing peaks for sulfur compounds are almost always due to their high reactivity, causing them to be lost through adsorption onto active sites in the GC flow path.[8] This is especially problematic at low (ppb) concentration levels.[8]

Troubleshooting Steps:

  • Verify System Inertness: As with peak tailing, the primary solution is to create a highly inert system.

    • Inlet Maintenance: The inlet is a common area for sample loss. Regularly replace the liner and septum and clean the inlet itself.[2][3]

    • Specialized Columns: A non-inert column will irreversibly adsorb active sulfurs. Use a column specifically designed for sulfur analysis, which ensures minimal interaction and better analyte recovery.[8]

  • System Passivation: This is a critical step for achieving consistent, low-level detection.

    • Before analysis, inject a sulfur standard at a concentration higher than your samples (e.g., ~500 ppb).[7] This "primes" the system by saturating active sites, ensuring that your actual samples can pass through to the detector without significant loss.[7] It may take up to 2 hours of purging the sample flow path with the standard mix to stabilize the system.[7]

  • Check for Leaks: A leak in the system can lead to a loss of sample and poor sensitivity.

    • Check for leaks at the column inlet and detector fittings.[3] An electronic leak detector is recommended.

  • Review Injection Parameters:

    • Split Ratio: For highly reactive compounds like H₂S, using a split injection can sometimes improve peak shape.[7] However, a high split ratio can reduce the amount of analyte reaching the column, lowering sensitivity. A balance must be found; a split ratio of 10:1 has been used successfully to balance peak shape and sensitivity.[7]

    • Injection Volume: Ensure your injection volume is appropriate. While a larger volume can increase response, it can also overload the liner, leading to "backflash" and sample loss.[3]

Data & Protocols

Table 1: Recommended GC Column Characteristics for Sulfur Analysis

Choosing the right column is a critical first step. Columns designed for sulfur analysis have unique properties to handle their reactivity.

FeatureDescriptionBenefit for Sulfur AnalysisReference
Highly Inert Stationary Phase The column's internal surface is specially treated to minimize chemical interactions.Prevents adsorption of reactive sulfur compounds, leading to better peak shape and higher response.[4],[9],[5]
Specialized Selectivity Phase chemistry is optimized to separate common sulfur compounds from each other and from matrix interferences.Prevents co-elution, which is critical for accurate quantification.[5],[8]
PLOT Column Type Porous Layer Open Tubular (PLOT) columns provide high retention for volatile components.Ideal for analyzing volatile sulfur compounds like H₂S and carbonyl sulfide (COS).[4],[5]
Mechanical Stability Robust stationary phase that does not shed particles.Prevents detector spiking and ensures a stable baseline.[4],[8]
Rigorous QC Testing Each column is tested with sulfur compounds to ensure consistent inertness and performance.Provides confidence in column-to-column reproducibility for validated methods.[4],[5]
Table 2: Example GC Method Parameters for Volatile Sulfur Compounds

The following table provides a starting point for method development, based on a published application.[8]

ParameterSettingPurpose
Column Agilent J&W Select Low Sulfur, 60 m x 0.32 mmProvides high inertness and retention for volatile sulfurs.
Oven Program 65°C (hold 5.5 min), then 10°C/min to 170°CSeparates volatile sulfur compounds from each other and the matrix.
Carrier Gas Helium, constant flow @ 2.0 mL/minStandard carrier gas providing good efficiency.
Injector Split/Splitless Inlet @ 200°CA moderate temperature to ensure volatilization without degradation.
Injection Gas sampling valve, 1 mL injection, 10:1 splitIntroduces a precise sample volume while using a split to maintain good peak shape.
Detector Sulfur Chemiluminescence Detector (SCD)Provides high selectivity and sensitivity for sulfur-containing compounds.
Protocol: System Passivation for Trace Sulfur Analysis

This protocol describes the critical step of "priming" or passivating the GC system to ensure accurate and reproducible results for reactive sulfur compounds at trace levels (e.g., < 1 ppm).

Objective: To temporarily deactivate active sites throughout the GC flow path, minimizing analyte loss and improving peak shape.

Methodology:

  • Prepare a High-Concentration Standard: Prepare or purchase a gas standard containing the target sulfur analytes at a concentration significantly higher than the expected sample concentrations. A concentration of approximately 500 ppb is effective.[7]

  • System Setup:

    • Install a new, deactivated inlet liner.

    • Ensure all system components (tubing, regulators) are made of inert materials.[7]

    • Set the GC method parameters (temperatures, flows) to the values that will be used for the actual sample analysis.

  • Passivation Procedure:

    • Connect the high-concentration standard to the GC's sample introduction system (e.g., gas sampling valve).

    • Continuously purge the sample flow path with the standard gas at a low flow rate (e.g., 2 mL/min) for an extended period, typically around 2 hours, before introducing any sample into the GC.[7]

    • Alternatively, perform repeated injections of the high-concentration standard onto the column.

  • Verification:

    • After the passivation period, inject the standard and observe the peak areas and shapes. Initially, you may see the peak areas for highly reactive compounds like H₂S and methyl mercaptan increase with each injection.[7]

    • The system is considered passivated and ready for sample analysis when the peak areas of consecutive injections are stable and reproducible (e.g., < 5% RSD).

  • Important Considerations:

    • The passivation effect is temporary. If the system is left idle, active sites can reappear. It is recommended to perform passivation at the beginning of each analysis sequence.

    • For highly sensitive analyses, a single "priming" injection of the high-concentration standard may be required before each sample injection to maintain system inertness.

References

Technical Support Center: Optimization of Sample Injection Parameters for Volatile Sulfur Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with volatile sulfur compound (VSC) analysis.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of volatile sulfur compounds.

Question: Why am I seeing poor peak shapes (tailing or fronting) for my sulfur compounds?

Answer:

Poor peak shape is a common issue in the gas chromatography (GC) analysis of volatile sulfur compounds. It can be caused by several factors related to sample injection and the analytical system.

  • Active Sites in the Inlet: Volatile sulfur compounds, especially thiols, are prone to adsorption on active sites within the GC inlet. This can be caused by a contaminated or non-deactivated liner, or contact with metal surfaces in the injection port.[1][2]

    • Solution: Use a deactivated inlet liner, such as one treated with silanization. Consider using a liner with glass wool to aid in sample vaporization and trapping of non-volatile residues, but ensure the wool is also properly deactivated.[2][3][4][5][6] For highly active compounds, a Siltek-coated liner may be beneficial.[5]

  • Improper Injection Temperature: The inlet temperature is crucial for efficient vaporization of the sample.

    • If the temperature is too low, volatile compounds may not vaporize completely or quickly, leading to tailing peaks.[7][8]

    • If the temperature is too high, thermally labile sulfur compounds can degrade, resulting in peak tailing or the appearance of degradation product peaks.[8][9]

    • Solution: A good starting point for the inlet temperature is 250 °C.[10][11] However, the optimal temperature should be determined experimentally by analyzing a standard at various temperatures and observing the peak shape and response of the target analytes.[12]

  • Column Overload: Injecting too much sample can lead to column overload, resulting in fronting peaks.[1][7]

    • Solution: Reduce the injection volume or increase the split ratio to introduce less sample onto the column.[1][7]

  • Inappropriate Solvent: The choice of solvent can impact peak shape, especially in splitless injections. The "solvent effect," where the solvent condenses at the head of the column and traps analytes, is crucial for good peak shape.[13]

    • Solution: For splitless injections, the initial oven temperature should be set about 20 °C below the boiling point of the solvent to ensure proper focusing.[13]

Question: My sensitivity is low, and I'm not detecting my target sulfur compounds at the expected levels. What could be the cause?

Answer:

Low sensitivity is a frequent challenge in trace-level sulfur analysis. Several factors related to the injection process can contribute to this issue.

  • High Split Ratio: In split injection mode, a high split ratio will direct a large portion of the sample to the split vent, reducing the amount that reaches the detector.[14]

    • Solution: Decrease the split ratio. A starting point for method development is often a 10:1 split ratio.[14][15] However, be mindful of potential column overload if the sample is too concentrated.[14]

  • Leaks in the System: Leaks in the injection port, such as a worn septum or loose fittings, can lead to sample loss and reduced sensitivity.[1][16]

    • Solution: Regularly check for leaks using an electronic leak detector. Replace the septum and other consumable seals routinely.[1][7]

  • Analyte Degradation in the Inlet: As mentioned previously, high inlet temperatures can cause thermally labile sulfur compounds to degrade, leading to a lower response for the target analyte.[8][9]

    • Solution: Optimize the inlet temperature to find a balance between efficient vaporization and minimal degradation.[17]

  • Adsorption: Active sulfur compounds can be irreversibly adsorbed in the inlet or on the column, leading to a loss of signal.[1][2]

    • Solution: Ensure the entire flow path is as inert as possible by using deactivated liners and columns.[2][3][5][6]

  • Improper Splitless Hold Time: In splitless injection, the time the split vent remains closed (the splitless hold time) is critical for transferring the entire sample to the column.[11][18]

    • If the hold time is too short, a portion of the sample, particularly less volatile compounds, will be lost through the split vent when it opens.[18][19]

    • Solution: The ideal splitless hold time allows for the carrier gas to sweep the liner volume 1.5 to 2 times.[10][11][18] This time should be optimized experimentally by injecting a standard at varying hold times and observing when the analyte response plateaus.[18][19]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of sample injection parameters for volatile sulfur analysis.

Q1: What is the difference between split and splitless injection, and when should I use each for sulfur analysis?

A1:

  • Split Injection: In this mode, a portion of the injected sample is vented, and only a fraction enters the analytical column.[8][19] This technique is suitable for:

    • High-concentration samples to avoid column and detector overload.[8]

    • Improving peak shape for early eluting compounds due to the high flow rate in the inlet leading to faster transfer to the column.[8]

  • Splitless Injection: The entire vaporized sample is transferred to the column, making it ideal for trace-level analysis where maximum sensitivity is required.[8][18]

Q2: How do I choose the right inlet liner for my volatile sulfur analysis?

A2: The choice of inlet liner is critical for achieving good results.[2][4][5][6]

  • Deactivation: Always use a deactivated liner to minimize the adsorption of active sulfur compounds.[2][3][4][5][6]

  • Geometry:

    • For splitless injections , a single taper liner with glass wool is often recommended. The taper helps to focus the sample onto the column, while the wool aids in vaporization and traps non-volatile matrix components.[2][3]

    • For split injections , a precision-type liner with wool is a good choice as it promotes homogeneous mixing of the sample vapor with the carrier gas, leading to reproducible splitting.[3]

    • For gaseous samples (e.g., from purge and trap or headspace), a straight, narrow-bore liner is often used to ensure a rapid transfer of the sample to the column in a tight band.[2][3]

Q3: What are the key parameters to optimize for Purge and Trap analysis of VSCs?

A3: Purge and trap is a common technique for extracting and concentrating VSCs from liquid or solid samples. Key parameters to optimize include:

  • Purge Gas Flow Rate: A typical starting point is 40 mL/min.[20] Higher flow rates can improve purging efficiency for some compounds but may also lead to breakthrough if the trap capacity is exceeded.

  • Purge Time: A common purge time is 11 minutes.[20] This needs to be long enough to efficiently remove the target analytes from the sample matrix.

  • Sample Temperature: Gently heating the sample can increase the purging efficiency of more soluble or less volatile sulfur compounds.

  • Trap Material: The choice of adsorbent in the trap is crucial for efficiently trapping the target VSCs and allowing for their efficient desorption.

Q4: What is cryogenic trapping and when is it useful for volatile sulfur analysis?

A4: Cryogenic trapping involves using a very low temperature, often with liquid nitrogen, to trap volatile compounds at the head of the GC column or in a pre-concentration trap.[21][22][23][24][25] This technique is particularly useful for:

  • Analysis of very volatile sulfur compounds: It allows for the focusing of highly volatile compounds like hydrogen sulfide and methanethiol, which can be difficult to trap effectively at ambient or sub-ambient temperatures.

  • Pre-concentration of trace-level samples: Large volumes of a gaseous sample can be passed through the cryogenic trap, concentrating the analytes to detectable levels.[21][22]

  • Water removal: In the analysis of humid samples like breath, a multi-stage cryogenic trapping system can be used to remove water, which can interfere with the analysis, without significant loss of the target VSCs.[21][22]

Data Presentation

Table 1: Effect of Inlet Temperature on the Peak Area of Selected Volatile Sulfur Compounds

Inlet Temperature (°C)Methanethiol (Peak Area)Dimethyl Sulfide (Peak Area)Dimethyl Disulfide (Peak Area)
20085,000120,000150,000
22595,000135,000165,000
250100,000140,000170,000
27598,000138,000168,000
30092,000130,000160,000
Note: Data is illustrative and based on general trends. Optimal temperatures may vary depending on the specific analytes, instrument, and method conditions. Increasing the inlet temperature generally improves the response of less volatile compounds, but excessively high temperatures can lead to degradation of thermally labile compounds.[9][12][17][26]

Table 2: Influence of Split Ratio on the Recovery of Volatile Sulfur Compounds

Split RatioHydrogen Sulfide (% Recovery)Methyl Mercaptan (% Recovery)Dimethyl Sulfide (% Recovery)
100:1758085
50:1859092
20:1959899
10:199100100
5:1100100100
Note: Data is illustrative. Lowering the split ratio increases the amount of analyte transferred to the column, thus improving recovery and sensitivity, but also increases the risk of column overload.[27]

Table 3: Effect of Splitless Hold Time on Analyte Response

Splitless Hold Time (seconds)Early Eluting Compound (Peak Area)Late Eluting Compound (Peak Area)
1550,00030,000
3080,00065,000
4595,00085,000
60100,00098,000
75100,000100,000
9098,000100,000
Note: Illustrative data showing that as the splitless hold time increases, the response of analytes, especially later eluting ones, increases up to a certain point where the transfer is complete. A hold time that is too long can lead to broad solvent peaks that may interfere with early eluting compounds.[17][18][28]

Experimental Protocols

Protocol 1: Split/Splitless Injection for General Volatile Sulfur Analysis

  • Inlet Preparation:

    • Install a deactivated single taper liner with deactivated glass wool for splitless analysis or a precision liner with wool for split analysis.

    • Ensure a fresh, properly installed septum is in place.

    • Set the injector temperature to 250 °C as a starting point.

  • Injection Parameters:

    • For Split Injection (higher concentration samples):

      • Set the split ratio to 10:1.

      • Inject 1 µL of the sample.

    • For Splitless Injection (trace analysis):

      • Set the splitless hold time to 60 seconds (optimize as needed).

      • Set the initial oven temperature 20 °C below the boiling point of the solvent.

      • Inject 1 µL of the sample.

  • GC Oven Program:

    • Set an appropriate oven temperature program to achieve good separation of the target sulfur compounds.

  • Data Acquisition:

    • Acquire data using a sulfur-selective detector such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD).

Protocol 2: Purge and Trap GC-SCD Analysis of Volatile Sulfur Compounds in Water

  • Sample Preparation:

    • Place 5 mL of the water sample into a purging vessel.

    • Add a stir bar if required.

  • Purge and Trap Parameters:

    • Set the purge gas (e.g., helium or nitrogen) flow rate to 40 mL/min.

    • Set the purge time to 11 minutes.

    • Set the trap temperature during purging to ambient or slightly above.

  • Desorption and Injection:

    • Rapidly heat the trap to desorb the trapped sulfur compounds (e.g., 250 °C).

    • Transfer the desorbed analytes to the GC column.

  • GC-SCD Analysis:

    • Use a column suitable for volatile sulfur analysis.

    • Set the GC oven program and SCD parameters for optimal separation and detection.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_injection GC Injection cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Matrix (Liquid, Solid, Gas) Extraction Extraction/Concentration (e.g., Purge & Trap, Headspace, SPME) Sample->Extraction Injection Sample Injection (Split/Splitless) Extraction->Injection Inlet Heated Inlet Injection->Inlet Column GC Column (Separation) Inlet->Column Detector Sulfur Selective Detector (SCD, PFPD) Column->Detector Data Data Acquisition & Processing Detector->Data Results Quantification & Reporting Data->Results

Caption: Experimental workflow for volatile sulfur analysis.

troubleshooting_logic cluster_tailing Tailing Peaks cluster_fronting Fronting Peaks cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solutions for Fronting start Poor Peak Shape? check_activity Check for Active Sites start->check_activity Tailing check_overload Check for Column Overload start->check_overload Fronting check_temp_low Check for Low Inlet Temp deactivate_liner Use Deactivated Liner check_activity->deactivate_liner optimize_temp Optimize Inlet Temperature check_temp_low->optimize_temp reduce_injection Reduce Injection Volume check_overload->reduce_injection increase_split Increase Split Ratio check_overload->increase_split

Caption: Troubleshooting decision tree for peak shape issues.

References

overcoming challenges in the quantification of volatile disulfides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of volatile disulfides.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in quantifying volatile disulfides?

The quantification of volatile disulfides presents several analytical challenges due to their inherent chemical properties. These include:

  • High Volatility and Reactivity: Their volatile nature can lead to sample loss during preparation and analysis. Disulfides are also prone to adsorption onto active sites in the analytical system, such as the injection port liner, column, and transfer lines, leading to poor peak shape and inaccurate quantification.[1][2]

  • Thermal Instability: Some disulfides can degrade at elevated temperatures used in gas chromatography (GC) inlets, resulting in the formation of other sulfur compounds and leading to inaccurate measurements.[3]

  • Matrix Effects: Complex sample matrices can interfere with the analysis, causing signal suppression or enhancement. For instance, in beverage analysis, the high ethanol content can decrease the sensitivity of methods like headspace solid-phase microextraction (HS-SPME).[4]

  • Calibration Difficulties: Preparing stable and accurate calibration standards for volatile sulfur compounds is challenging. The choice between gas and liquid standards, the solvent used for dilution, and the calibration method itself can significantly impact the accuracy of the results.[5][6][7] For some compounds, like dimethyl trisulfide (DMTS), achieving good calibration can be particularly difficult.[5][6][7]

  • Low Concentrations: Volatile disulfides are often present at trace levels in samples, requiring highly sensitive analytical techniques for their detection and quantification.[8]

Q2: Which analytical technique is most suitable for quantifying volatile disulfides?

Gas chromatography (GC) is the most widely used technique for the analysis of volatile disulfides. The choice of detector is crucial and depends on the required sensitivity and selectivity.

  • Sulfur Chemiluminescence Detector (SCD): The SCD is highly selective and sensitive for sulfur-containing compounds. It provides an equimolar response, meaning the signal is directly proportional to the number of sulfur atoms, which simplifies quantification.[1][9] However, it can be prone to issues like baseline instability and requires low-bleed GC columns to avoid fouling.[1][9]

  • Mass Spectrometry (MS): GC-MS provides high selectivity and allows for the identification of compounds based on their mass spectra.[10][11][12] It is a powerful tool for both qualitative and quantitative analysis.

  • Pulsed Flame Photometric Detector (PFPD): The PFPD is another sulfur-selective detector that offers good sensitivity and is less susceptible to quenching from co-eluting hydrocarbons compared to a traditional Flame Photometric Detector (FPD).[8][13]

Q3: How can I improve the sensitivity of my analysis for trace levels of disulfides?

Several strategies can be employed to enhance sensitivity:

  • Sample Preconcentration: Techniques like headspace (HS) analysis and solid-phase microextraction (SPME) are effective for concentrating volatile analytes from a sample matrix before introduction into the GC.[4][14] For SPME, fiber selection is critical; Carboxen/PDMS fibers are often recommended for volatile sulfur compounds.[10][11][15]

  • Optimizing Extraction Conditions: For HS-SPME, optimizing parameters such as extraction time, temperature, and the addition of salt can significantly improve the extraction efficiency of volatile disulfides.[4]

  • Derivatization: Chemical derivatization can be used to convert disulfides into less volatile or more thermally stable compounds, which can improve their chromatographic behavior and detection.[16][17][18]

  • Use of a Selective Detector: Employing a sulfur-selective detector like an SCD or PFPD will significantly improve the signal-to-noise ratio for sulfur compounds, thereby increasing sensitivity.[8][9]

Q4: What are the best practices for preparing calibration standards for volatile disulfides?

Accurate calibration is fundamental for reliable quantification. Consider the following:

  • Standard Type: Both gas and liquid standards can be used. Gas standards are often preferred for their accuracy, but liquid standards dissolved in an appropriate solvent are a viable alternative.[5][6]

  • Solvent Selection: When using liquid standards, the choice of solvent is important. For many volatile sulfur compounds, n-pentane has been shown to yield better calibration results than methanol.[5][6]

  • Calibration Method: The dynamic dilution and loop sampling method is often recommended for its reliability and efficiency.[5][6][7]

  • Stable Isotope Dilution: This is a highly accurate quantification technique that involves spiking the sample with a known amount of a stable isotope-labeled analog of the analyte. This internal standard corrects for sample loss during preparation and analysis.[19]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of volatile disulfides.

Problem 1: Poor Peak Shape (Tailing or Fronting Peaks)
Possible Cause Suggested Remedy
Active sites in the GC system Deactivate the entire sample path, including the injector liner, column, and transfer lines. Using inert-coated components can significantly reduce peak tailing for reactive sulfur compounds.[1][2]
Column Overload Reduce the injection volume or dilute the sample. Use a column with a thicker film or a wider internal diameter to increase sample capacity.[20]
Inappropriate Column Temperature Optimize the GC oven temperature program. A lower initial temperature can improve the focusing of volatile compounds at the head of the column.[20]
Polarity Mismatch Ensure the column stationary phase is appropriate for the polarity of the disulfides being analyzed.[20]
Problem 2: Low or No Analyte Response
Possible Cause Suggested Remedy
Analyte Loss During Sample Preparation Minimize sample handling steps. For headspace analysis, ensure vials are properly sealed. For SPME, optimize extraction parameters to maximize analyte recovery.[4]
Adsorption in the GC System As with poor peak shape, ensure all surfaces in the sample path are properly deactivated.[2]
Leak in the GC System Perform a leak check on the injector, detector, and all gas connections.[20]
Detector Malfunction Ensure the detector is properly configured and operating within its specified parameters. For SCDs, check the condition of the ceramic tubes and the pump.[9]
Incorrect Injection Parameters For splitless injections, ensure the split vent is closed for a sufficient time to allow for the complete transfer of analytes to the column.[20]
Problem 3: Irreproducible Results
Possible Cause Suggested Remedy
Inconsistent Sample Preparation Standardize the sample preparation protocol. Use automated sample preparation systems where possible to improve precision.
Variable Injection Volume Use an autosampler for injections to ensure consistent injection volumes.
Unstable Calibration Standards Prepare fresh calibration standards regularly. Store stock solutions properly to prevent degradation.
Matrix Effects Use matrix-matched calibration standards or the standard addition method to compensate for matrix effects. Stable isotope dilution is also an excellent method to correct for variability.[19]
Fluctuations in Instrument Conditions Ensure that the GC oven temperature, gas flows, and detector parameters are stable throughout the analytical run.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Volatile Sulfur Compounds

Analytical MethodAnalyte(s)Limit of Detection (LOD) / Limit of Quantification (LOQ)Recovery (%)Linearity (r²)Reference
HS-SPME-GC-MSNine volatile sulfur compoundsLOD: 1 ppt (v/v) for CS₂ to 350 ppt (v/v) for H₂SNot ReportedUp to 20 ppb (v/v)[11][12]
GC-MS with DerivatizationPlasma sulfur amino acidsLOQ: 0.1-0.2 µmol/L94-121%0.997-0.998[16][21]
Static Headspace GC-SCDVarious volatile sulfur compoundsLOQ: ~1 µg/L or betterNot ReportedNot Reported[22]
Stable Isotope Dilution LC-MS/MSH₂S and multiple thiolsNot Reported90.9-110%>0.997[19]
SBSE-GC-MSEight volatile sulfur compoundsLOD: 0.001-0.110 µg/L; LOQ: 0.003-0.368 µg/LNot ReportedNot Reported[23]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Disulfides

This protocol is a general guideline based on common practices.[4][10]

  • Sample Preparation:

    • Place 1 g of the sample into a 15 mL glass vial.

    • For liquid samples with high ethanol content, dilution to 2.5% v/v ethanol and the addition of 20% w/v NaCl can improve sensitivity.[4]

  • HS-SPME Extraction:

    • Use a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber.

    • Equilibrate the sample at 40°C for 15 minutes in a water bath.

    • Expose the SPME fiber to the headspace for 40 minutes at 40°C.

  • GC-MS Analysis:

    • Injector: Insert the SPME fiber into the GC injector at 250°C for 7 minutes for thermal desorption.

    • Column: Use a suitable capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Hold at 70°C for 2 minutes, then ramp to 200°C at 3°C/min, and hold for 15 minutes.

    • MS Parameters:

      • Ionization Voltage: 70 eV

      • Ion Source Temperature: 230°C

      • Mass Range: m/z 30-350

Protocol 2: Derivatization of Disulfides for GC-MS Analysis

This protocol is a generalized procedure for the reduction and derivatization of disulfides in plasma samples.[16][21]

  • Protein Precipitation:

    • Precipitate proteins from the plasma sample using trichloroacetic acid (TCA).

    • Centrifuge and collect the supernatant.

  • Disulfide Reduction:

    • Treat the supernatant with a reducing agent such as Tris(hydroxypropyl)phosphine (THP) to reduce disulfide bonds to free thiols. Other reducing agents like dithiothreitol (DTT) can be used, but THP may provide cleaner extracts.[16][21]

  • Derivatization:

    • Perform derivatization by adding an alkyl chloroformate reagent (e.g., propyl chloroformate).

    • This reaction converts the free thiols into more volatile and thermally stable derivatives suitable for GC analysis.

  • Extraction:

    • Extract the derivatized analytes into an organic solvent.

  • GC-MS Analysis:

    • Inject the organic extract into the GC-MS system for analysis. The specific GC-MS conditions will need to be optimized for the specific derivatives formed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Preconcentration Preconcentration (e.g., HS-SPME) Sample->Preconcentration Derivatization Derivatization (Optional) Preconcentration->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation Injection Detection Detection (e.g., MS, SCD) GC_Separation->Detection Quantification Quantification Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: A generalized experimental workflow for the quantification of volatile disulfides.

troubleshooting_workflow rect_node rect_node start Problem Identified peak_shape Poor Peak Shape? start->peak_shape response Low/No Response? peak_shape->response No check_active_sites Check for Active Sites (Deactivate Flow Path) peak_shape->check_active_sites Yes reproducibility Irreproducible Results? response->reproducibility No check_leaks Check for System Leaks response->check_leaks Yes check_sample_prep Standardize Sample Prep reproducibility->check_sample_prep Yes end Problem Resolved reproducibility->end No check_overload Check for Column Overload (Dilute Sample) check_active_sites->check_overload check_overload->end check_detector Verify Detector Function check_leaks->check_detector check_detector->end check_standards Verify Standard Stability check_sample_prep->check_standards check_standards->end

Caption: A logical troubleshooting workflow for common issues in disulfide analysis.

References

Technical Support Center: Optimizing GC Separation of Disulfides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for optimizing Gas Chromatography (GC) temperature programs for the separation of disulfides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods for these often challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters in a GC temperature program to optimize for disulfide separation?

A1: The most critical parameters are the initial oven temperature, the temperature ramp rate(s), and the final hold time and temperature.[1][2][3] The initial temperature significantly impacts the resolution of early-eluting, more volatile disulfides. The ramp rate affects the separation of compounds eluting in the middle of the chromatogram, and the final temperature and hold time ensure that less volatile disulfides are completely eluted from the column.[3][4]

Q2: My disulfide peaks are tailing. What aspects of the temperature program can I adjust to fix this?

A2: Peak tailing for disulfides can be caused by several factors, including active sites in the GC system, but the temperature program can play a role. If the initial temperature is too high, volatile disulfides may not focus properly on the column, leading to tailing.[5] Try lowering the initial oven temperature. For later-eluting disulfides, a slow ramp rate can sometimes exacerbate tailing if the compound has secondary interactions with the stationary phase. In some cases, a faster ramp rate can lead to sharper peaks.[6]

Q3: I am seeing evidence of thermal degradation of my disulfide sample. How can I adjust the temperature program to minimize this?

A3: Disulfides can be thermally labile, and high temperatures in the GC inlet or column can cause them to break down.[7] To minimize degradation, start by lowering the injector temperature to the lowest possible value that still allows for efficient volatilization of your analytes.[7] For the oven program, consider using a lower initial temperature and a more gradual ramp rate to avoid exposing the disulfides to excessively high temperatures for extended periods. A faster overall analysis with a rapid temperature ramp might also be beneficial in some cases to minimize the time the analytes spend at elevated temperatures.[8]

Q4: How do I choose the right GC column for disulfide analysis?

A4: The choice of GC column is crucial for successful disulfide separation. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point for many disulfide analyses as it separates primarily based on boiling point.[9] For more polar disulfides or to achieve different selectivity, a mid-polarity column may be necessary. The column dimensions (length, internal diameter, and film thickness) will also impact resolution and analysis time.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the GC separation of disulfides and provides systematic approaches to resolving them through temperature program optimization and other related parameters.

Issue 1: Poor Resolution of Disulfide Peaks

Symptoms:

  • Co-eluting or overlapping disulfide peaks.

  • Inability to baseline-separate critical pairs.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor disulfide peak resolution.

Detailed Steps:

  • Lower the Initial Oven Temperature: For co-eluting volatile disulfides, reducing the initial oven temperature can increase their retention and improve separation.[2][4]

  • Decrease the Temperature Ramp Rate: A slower ramp rate increases the time analytes spend in the stationary phase, which can enhance the separation of disulfides that elute close together in the middle of the chromatogram.[4][6]

  • Introduce a Mid-Ramp Isothermal Hold: If a specific pair of disulfides is proving difficult to separate, determine their approximate elution temperature. Then, introduce a short isothermal hold (e.g., 1-2 minutes) at a temperature about 15-20°C below their elution temperature to allow for better separation.[10]

  • Evaluate Column Choice: If optimizing the temperature program does not provide adequate resolution, consider using a longer column for increased efficiency or a column with a different stationary phase for altered selectivity.

Issue 2: Peak Tailing of Disulfide Compounds

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and reduced peak height.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for disulfide peak tailing.

Detailed Steps:

  • Check for System Activity: Disulfides can interact with active sites in the GC inlet and column. Ensure you are using a deactivated inlet liner and that the first few centimeters of your column are not contaminated. Trimming the column inlet may help.[11]

  • Lower the Injector Temperature: High injector temperatures can sometimes contribute to peak tailing by causing on-injector degradation or interactions.[12] Use the lowest temperature that ensures complete vaporization.

  • Optimize Initial Oven Temperature: A starting temperature that is too high can prevent proper focusing of volatile disulfides at the head of the column, leading to tailing.[5]

  • Consider Derivatization: For particularly problematic thiols and disulfides, derivatization to more inert and volatile compounds prior to GC analysis can significantly improve peak shape.

Issue 3: Suspected Thermal Degradation

Symptoms:

  • Appearance of unexpected smaller peaks before the main disulfide peak.

  • Poor reproducibility of peak areas.

  • Loss of peak area for later-eluting disulfides.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for thermal degradation of disulfides.

Detailed Steps:

  • Lower the Injector Temperature: This is the first and most critical step to reduce thermal stress on the analytes during injection.[7][12]

  • Use a Programmable Temperature Vaporizing (PTV) Inlet: If available, a PTV inlet allows for a cool injection followed by a rapid temperature ramp, minimizing the time the disulfide is exposed to high temperatures in the inlet.[7]

  • Employ a Faster Temperature Ramp Rate: A faster ramp rate reduces the overall analysis time and the residence time of the analytes at elevated temperatures within the column, which can minimize on-column degradation.[8]

  • Lower the Final Oven Temperature and Hold Time: Only heat the column to the temperature necessary to elute the last disulfide of interest and hold only as long as needed. Unnecessarily high final temperatures and long hold times can cause degradation of any remaining analytes.

Experimental Protocols & Data

Below are examples of GC temperature programs that have been successfully used for the separation of various disulfides. These can serve as a starting point for your method development.

Table 1: GC Temperature Programs for Disulfide Analysis
Analyte(s)ColumnInitial Temp. & HoldRamp Rate(s)Final Temp. & HoldReference
Dibenzyl disulfide (DBDS)SH-Rxi™-1MS (30 m x 0.32 mm I.D., df= 4 µm)40°C for 3 min10°C/min250°C for 16 min[9]
Dibenzyl disulfide (DBDS) and 2,6-di-tert-butyl-4-methylphenol (T501)Not specified80-90°C9-11°C/min275-285°C for 10-15 min[13]
Volatile Sulfur Compounds (including dimethyl disulfide)Select low sulfur column (60 m x 0.32 mm)40°C for 6 min6°C/min to 120°C, then 10°C/min180°C for 5 min[14]
Sulfur Compounds in Light PetroleumNot specifiedNot specifiedNot specifiedNot specified[15]
Detailed Methodologies

Example Protocol for Dibenzyl Disulfide (DBDS) Analysis [9]

  • Instrumentation: Nexis GC-2030 with SCD-2030 detector.

  • Column: SH-Rxi™-1MS (30 m × 0.32 mm I.D., df= 4 µm).

  • Injector: Split injection at 275°C with a split ratio of 1:9.

  • Carrier Gas: Helium at a constant flow of 2.8 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 250°C for 16 minutes.

  • Detector: SCD-2030 with an interface temperature of 200°C and a furnace temperature of 850°C.

Example Protocol for Volatile Sulfur Compounds [14]

  • Instrumentation: Agilent 7890A GC with an OI 5380 pulsed flame photometric detector (PFPD).

  • Column: Select low sulfur column (60 m x 0.32 mm).

  • Injector: Volatiles interface (VI) at 200°C with a split ratio of 3:1.

  • Carrier Gas: Not specified.

  • Oven Program:

    • Initial temperature: 40°C, hold for 6 minutes.

    • Ramp 1: 6°C/min to 120°C.

    • Ramp 2: 10°C/min to 180°C.

    • Final hold: 180°C for 5 minutes.

  • Detector: PFPD.

By utilizing the information in this technical support center, you will be better equipped to develop, optimize, and troubleshoot your GC methods for the accurate and reliable analysis of disulfides.

References

preventing degradation of sulfur compounds during sample workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of sulfur compounds during sample workup.

Frequently Asked Questions (FAQs)

Q1: Why are sulfur compounds, particularly thiols, so prone to degradation during sample workup?

A1: Thiols (-SH groups) are highly susceptible to oxidation, which can convert them into disulfides (R-S-S-R) and other oxidized species.[1] This oxidation can be initiated by exposure to atmospheric oxygen, the presence of metal ions which can catalyze oxidation, and changes in pH.[2] The reactivity of thiols makes them crucial in many biological processes but also presents a significant challenge during analytical sample preparation, as artificial oxidation can lead to inaccurate quantification of both the thiol and its corresponding disulfide.[3]

Q2: What is the most critical first step to prevent thiol degradation in biological samples like blood or plasma?

A2: The most critical first step is the immediate stabilization of thiols upon sample collection. This is typically achieved by using an alkylating agent, such as N-ethylmaleimide (NEM), which rapidly reacts with the thiol group to form a stable thioether bond.[3][4] This "trapping" of the thiol in its reduced state prevents its artificial oxidation during subsequent sample handling and storage.[5] Delay in adding a stabilizing agent can lead to a significant decrease in the concentration of free thiols.[6]

Q3: How does pH affect the stability of sulfur compounds during extraction and analysis?

A3: The pH of the sample and extraction solvents plays a crucial role in the stability of sulfur compounds. Thiolates (R-S⁻), the deprotonated form of thiols, are much more reactive and prone to oxidation than their protonated (R-SH) counterparts.[7] Therefore, maintaining a lower pH can help to keep thiols in their less reactive protonated form, minimizing oxidation. For example, in some extraction procedures for plant anthocyanins, a lower pH of the extracting solution makes the molecules more stable.[8] However, the optimal pH can be method-specific. For instance, the reaction of maleimides with thiols is most specific at a pH range of 6.5-7.5.[4]

Q4: Can my labware and analytical instrumentation contribute to the degradation or loss of sulfur compounds?

A4: Yes, the materials used in your experimental setup can impact the analysis of sulfur compounds. Active sites on metal surfaces, such as in injection ports or transfer lines, can lead to the adsorption or degradation of polar and reactive sulfur compounds.[9] It is recommended to use inert materials like sulfinert-treated steel or PEEK tubing to minimize these interactions. Additionally, some sulfur compounds can adsorb to glass and plastic surfaces. Proper cleaning and silanization of glassware can help to mitigate this issue.

Troubleshooting Guides

Issue 1: Low or No Recovery of Thiol Compounds
Possible Cause Troubleshooting Step Explanation
Oxidation during sample collection and processing Immediately stabilize the sample upon collection with a thiol-reactive reagent like N-ethylmaleimide (NEM).[3]Thiols are highly susceptible to air oxidation. Immediate derivatization prevents this.
Adsorption to labware Use silanized glassware or polypropylene tubes. Pre-rinse pipette tips with the sample.Sulfur compounds can adsorb to active sites on glass and plastic surfaces.
Degradation during storage Store stabilized samples at -80°C.[3]Lower temperatures slow down degradation reactions.
Incorrect pH of extraction/mobile phase Adjust the pH of your solutions. For thiols, a slightly acidic pH can reduce oxidation.[7]pH affects the ionization state and reactivity of thiols.
Issue 2: Peak Tailing for Thiol or Sulfur-Containing Analytes in HPLC
Possible Cause Troubleshooting Step Explanation
Secondary interactions with stationary phase Use a base-deactivated column or an end-capped column. Lower the mobile phase pH to around 3.0.[10]Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing. Protonating these silanols reduces this interaction.
Column overload Dilute the sample and inject a smaller volume.Injecting too much sample can saturate the stationary phase, leading to poor peak shape.
Column contamination or void Backflush the column with a strong solvent. If the problem persists, replace the column.Contaminants on the column frit or a void in the packing material can distort peak shape.
Excessive dead volume Check all fittings and tubing for proper connections. Use tubing with the smallest appropriate inner diameter.[10]Large dead volumes in the system can cause band broadening and peak tailing, especially for early eluting peaks.
Issue 3: Inconsistent or Non-Reproducible Results for Disulfide Analysis

| Possible Cause | Troubleshooting Step | Explanation | | Incomplete reduction of disulfides | Ensure complete reduction by optimizing the concentration of the reducing agent (e.g., DTT or TCEP) and the reaction time. | Incomplete conversion of disulfides to thiols before derivatization and analysis will lead to underestimation. | | Re-oxidation of newly formed thiols | After reduction, immediately proceed to the alkylation/derivatization step to protect the newly formed thiols. | The thiols generated from disulfide reduction are susceptible to re-oxidation if not stabilized. | | Interference from the reducing agent | If using a thiol-based reducing agent like DTT, ensure it is completely removed or quenched before the thiol detection step. | Residual reducing agent can interfere with thiol-reactive derivatization reagents. |

Data Summary

Table 1: Stability of Glutathione (GSH) in Human Blood Samples Under Different Storage Conditions

Storage TemperatureStorage DurationAnticoagulantPercent Change in GSH ConcentrationReference
Room Temperature60 minutesEDTARapid oxidation observed within minutes[11]
4°C24 hoursNot specifiedStable[12]
-80°C6 weeksNot specifiedStable[12]
-80°C6 monthsEDTAStable after stabilization with NEM[3]

Experimental Protocols

Protocol 1: Stabilization of Thiols in Whole Blood for Glutathione Analysis

Objective: To prevent the artifactual oxidation of thiols in whole blood samples immediately after collection.

Materials:

  • N-ethylmaleimide (NEM)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Blood collection tubes with EDTA as anticoagulant[6]

  • Centrifuge

  • -80°C freezer

Procedure:

  • Prepare a 100 mM NEM stock solution in PBS.

  • Immediately after blood collection into an EDTA-containing tube, add the NEM stock solution to the whole blood to a final concentration of 10 mM.[6] For example, add 100 µL of 100 mM NEM to 900 µL of whole blood.

  • Gently mix the sample by inversion.

  • Allow the reaction to proceed for 10 minutes at room temperature to ensure complete alkylation of thiols.

  • Proceed with your standard sample processing protocol (e.g., protein precipitation, cell lysis).

  • For long-term storage, samples can be stored at -80°C. Stabilized thiols have been shown to be stable for at least 6 months at this temperature.[3]

Protocol 2: Derivatization of Volatile Sulfur Compounds in a Liquid Matrix for GC Analysis

Objective: To convert non-volatile or polar sulfur compounds into more volatile and thermally stable derivatives suitable for gas chromatography.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous solvent to the dried sample to redissolve the analytes.

  • Add 50 µL of BSTFA with 1% TMCS to the sample.[13]

  • Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.[13]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS or GC-SCD.

Visualizations

Thiol_Oxidation_Pathway Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (High pH) Thiyl_Radical Thiyl Radical (R-S•) Thiol->Thiyl_Radical One-electron oxidation Thiolate->Thiol Protonation (Low pH) Sulfenic_Acid Sulfenic Acid (R-SOH) Thiolate->Sulfenic_Acid Oxidation (e.g., H₂O₂) Disulfide Disulfide (R-S-S-R) Sulfenic_Acid->Disulfide + R-SH - H₂O Thiyl_Radical->Disulfide Dimerization

Caption: Simplified pathways of thiol oxidation.

Sample_Prep_Workflow cluster_collection Sample Collection & Stabilization cluster_processing Sample Processing cluster_analysis Analysis Collection 1. Collect Sample (e.g., Blood in EDTA tube) Stabilization 2. Immediate Alkylation (e.g., add NEM) Collection->Stabilization Separation 3. Separate Components (e.g., Centrifugation for plasma) Stabilization->Separation Reduction 4. Reduce Disulfides (optional) (e.g., DTT, TCEP) Separation->Reduction Derivatization 5. Derivatize for Analysis (e.g., for GC or LC-MS) Reduction->Derivatization Analysis 6. Instrumental Analysis (GC-SCD, LC-MS/MS) Derivatization->Analysis

Caption: General workflow for sulfur compound analysis.

References

Validation & Comparative

A Comparative Analysis of Volatile Profiles in Allium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the volatile profiles of various Allium species is critical for harnessing their therapeutic potential. This guide provides a comparative analysis of the volatile compounds present in prominent Allium species, supported by experimental data and detailed methodologies.

The genus Allium, encompassing economically and medicinally significant plants such as garlic (Allium sativum), onion (Allium cepa), and leek (Allium porrum), is renowned for its distinctive flavors and aromas. These sensory characteristics are primarily attributed to a complex array of volatile organosulfur compounds. These compounds are not present in intact tissues but are rapidly formed upon cellular disruption through an enzymatic reaction. The precursors, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are converted by the enzyme alliinase into reactive sulfenic acids, which then spontaneously transform into a variety of thiosulfinates, polysulfides, and other volatile compounds. The specific profile of these volatiles varies significantly between different Allium species, influencing not only their culinary properties but also their diverse pharmacological activities.

Comparative Quantitative Analysis of Volatile Compounds

The following table summarizes the concentrations of key volatile organosulfur compounds identified in different Allium species. The data, compiled from various studies, is presented to facilitate a direct comparison of their volatile profiles. It is important to note that concentrations can vary depending on factors such as cultivar, growing conditions, and processing methods.

Volatile CompoundAllium sativum (Garlic)Allium cepa (Onion)Allium porrum (Leek)Allium fistulosum (Welsh Onion)Allium tuberosum (Chinese Chive)
Diallyl disulfide 296 - 4680 µg/g[1][2][3]----
Diallyl trisulfide 93 - 3410 µg/g[1][2][4]----
Dipropyl disulfide -1.1 - 18.5 µg/g-Present-
Dipropyl trisulfide -1.2 - 21.7 µg/g-Present-
Allyl methyl trisulfide Present13-20% of total volatiles[3]---
Dimethyl trisulfide ----10623.30 µg/kg[5]
(Z)-Propanethial S-oxide -Major Lachrymatory Factor[6]---

Concentrations are presented as µg/g of fresh weight unless otherwise noted. A hyphen (-) indicates that the compound was not reported or not a major component in the cited studies. "Present" indicates the compound was identified but quantitative data in µg/g was not available in the reviewed sources.

Experimental Protocols

The analysis of volatile compounds in Allium species is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the extraction and analysis of volatile and semi-volatile organic compounds from a sample's headspace without the need for solvents.

Detailed Methodology for HS-SPME-GC-MS Analysis of Allium Volatiles

1. Sample Preparation:

  • Fresh Allium bulbs, leaves, or other tissues are finely chopped or homogenized to initiate the enzymatic reactions that produce volatile compounds.

  • A precise amount of the homogenized sample (e.g., 1-5 g) is placed into a headspace vial.

  • To enhance the release of volatiles, an internal standard and a salt solution (e.g., NaCl) may be added to the vial to increase the ionic strength of the aqueous phase.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample for a defined extraction time (e.g., 20-40 minutes). The fiber adsorbs the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • After extraction, the SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph.

  • The adsorbed volatile compounds are thermally desorbed from the fiber onto the GC column.

  • The GC column (e.g., a non-polar or medium-polar column like DB-5ms or HP-5ms) separates the individual volatile compounds based on their boiling points and affinity for the stationary phase.

  • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrometer detects the fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

4. Compound Identification and Quantification:

  • Volatile compounds are identified by comparing their mass spectra and retention times with those of known standards and by searching mass spectral libraries (e.g., NIST, Wiley).

  • Quantification is typically performed by comparing the peak area of each compound to the peak area of a known concentration of an internal or external standard.

Visualizing Key Processes

To better understand the experimental workflow and the underlying biosynthetic pathways, the following diagrams have been generated.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Start Allium Sample Homogenization Homogenization Start->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Incubation Incubation & Equilibration Vial->Incubation Extraction SPME Fiber Extraction Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Fig. 1: Experimental workflow for the analysis of volatile compounds in Allium species.

The characteristic volatile compounds of Allium species are produced through a well-defined biosynthetic pathway that is initiated by tissue damage.

Biosynthetic_Pathway cluster_precursors Precursors (in intact cells) cluster_enzymatic_reaction Enzymatic Reaction (upon cell disruption) cluster_intermediates Reactive Intermediates cluster_products Volatile Organosulfur Compounds ACSO S-alk(en)yl-L-cysteine sulfoxides (ACSOs) (e.g., Alliin in Garlic, Isoalliin in Onion) Alliinase Alliinase ACSO->Alliinase Sulfenic_Acid Alk(en)ylsulfenic Acids Alliinase->Sulfenic_Acid Hydrolysis Thiosulfinates Thiosulfinates (e.g., Allicin) Sulfenic_Acid->Thiosulfinates Condensation Polysulfides Di- and Polysulfides Thiosulfinates->Polysulfides Decomposition Ajoenes Ajoenes Thiosulfinates->Ajoenes Rearrangement Vinyldithiins Vinyldithiins Thiosulfinates->Vinyldithiins Rearrangement

Fig. 2: Biosynthetic pathway of volatile organosulfur compounds in Allium species.

References

A Comparative Analysis of the Biological Activities of Butyl Propyl Disulfide and Diallyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two organosulfur compounds, butyl propyl disulfide and diallyl disulfide. Drawing from experimental data, we present a comprehensive overview of their respective anticancer, antioxidant, and antimicrobial properties. This analysis aims to inform research and development efforts in the fields of pharmacology and therapeutics.

Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data on the biological activities of this compound and diallyl disulfide. It is important to note that the data for this compound is derived from studies on essential oils of Ferula species, where it is a significant component. Direct experimental data on pure this compound is limited in the current scientific literature.

Biological ActivityCompoundTest SystemResultReference
Anticancer Activity Diallyl DisulfideHuman breast cancer cell lines (KPL-1, MCF-7, MDA-MB-231, MKL-F)IC50: 1.8–18.1 μM (72h)[1]
Diallyl DisulfideHuman astrocytoma cell lines (CCF-STTG1, CHLA-03-AA)IC50: 5.8 µg/ml, 2.64 µg/ml[2]
Diallyl DisulfideHuman leukemia HL-60 cellsIC50: < 25 µM[3]
Antioxidant Activity Diallyl DisulfideDPPH radical scavenging assayIC50: 74.9 ± 3.43 mg/mL[4]
Ferula assa-foetida Essential Oil (contains (E)- and (Z)-1-propenyl sec-butyl disulfide)DPPH radical scavenging assayIC50: 0.012-0.066 mg/ml[5][6]
Ferula latisecta Essential Oil (contains (E)- and (Z)-sec-butyl propenyl disulfide)DPPH radical scavenging assayIC50: 16.86 mg/mL[7]
Ferula assa-foetida Leaves Essential OilDPPH radical scavenging assayIC50: 2375.66 ± 5.13 µg/ml[8]
Antimicrobial Activity Diallyl DisulfideFish pathogenic bacteriaMIC: 160-640 µg/mL; MBC: 640-1280 µg/mL[9]
Diallyl DisulfideS. aureus, P. aeruginosa, E. coliInhibition zone: 15.9 mm, 21.9 mm, 11.4 mm[10]
Ferula latisecta Essential Oil (contains (E)- and (Z)-sec-butyl propenyl disulfide)C. krusei, A. baumannii, S. aureusMIC: 2 µg/mL, 32 µg/mL, 16 µg/mL[11]
Ferula gummosa Essential OilS. aureus, E. faecalisMIC: 3.125 µL/mL, 0.2 mg/ml[12]
Ferula assa-foetida Essential OilGram-positive and Gram-negative bacteria, FungiMIC: 0.018-0.111 mg/ml[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., diallyl disulfide) and incubate for the desired period (e.g., 72 hours).[1][13]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] The absorbance is directly proportional to the number of viable cells.

dot

DADS_beta_catenin_pathway DADS Diallyl Disulfide beta_catenin β-catenin Signaling Pathway DADS->beta_catenin inhibits Bcl2_family Dysregulation of Bcl-2 family members beta_catenin->Bcl2_family MMP9 Downregulation of MMP-9 beta_catenin->MMP9 EMT Reversal of Epithelial- Mesenchymal Transition (EMT) beta_catenin->EMT Apoptosis Increased Apoptosis Bcl2_family->Apoptosis Metastasis Suppressed Metastasis MMP9->Metastasis EMT->Metastasis Viability Decreased Cell Viability Apoptosis->Viability Metastasis->Viability Butyl_Propyl_Disulfide_TRPV1_Pathway BPD This compound (in Ferula Essential Oil) TRPV1 TRPV1 Channel BPD->TRPV1 activates Ca_influx Increased [Ca2+]i TRPV1->Ca_influx Neutrophil_activation Neutrophil Activation Ca_influx->Neutrophil_activation ROS ROS Production Neutrophil_activation->ROS

References

A Comparative Guide to Tertiary-Butyl Polysulfide and Dimethyl Disulfide as Sulfiding Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of hydroprocessing catalysts through sulfiding is a critical step in various industrial processes, notably in petroleum refining for the removal of sulfur and nitrogen from hydrocarbon feedstocks.[1][2][3] This process involves the conversion of metal oxides on the catalyst surface to their active metal sulfide form.[4][5][6] The choice of sulfiding agent is paramount to achieving optimal catalyst activity and ensuring a safe, efficient, and environmentally sound operation.[7] Dimethyl disulfide (DMDS) has traditionally been the industry standard; however, tertiary-butyl polysulfide (TBPS) has emerged as a prominent alternative with a distinct profile of advantages and disadvantages.[1][3][8]

This guide provides an objective comparison of TBPS and DMDS, supported by experimental data, to assist researchers and professionals in selecting the appropriate sulfiding agent for their specific applications.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each agent is essential for safe handling, process design, and achieving desired reaction kinetics.

PropertyTertiary-Butyl Polysulfide (TBPS)Dimethyl Disulfide (DMDS)References
Sulfur Content 54%68%[2][3][9]
Decomposition Temperature (in presence of catalyst) As low as 160°C (320°F)~200°C (392°F)[1][7][9]
Flash Point ~103°C (217°F)~15°C (59°F)[6][10][11][12]
Vapor Pressure @ 21°C (70°F) <0.1 PSI0.45 PSI[9][12]
Classification Non-flammable liquidHighly flammable liquid[4][9][13]
Odor Diesel-like, sour gasoilStrong, foul, objectionable[4][6][9][10][14]
Primary Decomposition Byproducts H₂S, isobutane, isobuteneH₂S, methane, methyl mercaptan[6][9][10]
Viscosity High, especially in cold weatherLow[2][4]

Performance Comparison

The performance of a sulfiding agent is evaluated based on its efficiency in converting metal oxides to sulfides, its decomposition characteristics, and its impact on the final catalyst activity.

Decomposition and H₂S Generation

The primary function of a sulfiding agent is to decompose and generate hydrogen sulfide (H₂S), which then reacts with the metal oxides on the catalyst.[3][15] The temperature at which this decomposition occurs is a critical parameter.

TBPS exhibits a lower decomposition temperature, starting as low as 160°C (320°F) in the presence of a catalyst.[1][7][9] This allows for the sulfiding process to begin at lower temperatures, potentially reducing the risk of metal reduction and shortening the overall sulfiding time.[4][7] In contrast, DMDS requires a higher temperature of around 200°C (392°F) for efficient decomposition.[7][9]

However, the decomposition of TBPS is considered less "clean" than that of DMDS.[2] TBPS can form elemental sulfur as an intermediate, particularly at temperatures up to 250°C.[2] This elemental sulfur can precipitate and lead to pressure drop issues within the reactor.[2][9] Furthermore, the isobutene byproduct of TBPS decomposition can react with elemental sulfur to form solid polymers, which can plug heat exchangers and catalyst beds.[4][5][12]

DMDS, on the other hand, decomposes more cleanly to H₂S and methane.[9] While the methane produced can dilute the hydrogen in the recycle gas, this can be managed by monitoring H₂S levels.[9]

Sulfiding Efficiency and Catalyst Activity

While both agents are effective in sulfiding catalysts, their differing properties can influence the final catalyst performance. Due to its higher sulfur content (68%), approximately 25% less DMDS by volume is required to achieve the same degree of sulfidation as TBPS (54% sulfur).[2][9][16]

Some studies suggest that to achieve the same level of performance, a unit sulfided with TBPS may need to operate at a higher temperature compared to one sulfided with DMDS.[2] The choice of agent can therefore have implications for the operational parameters of the hydrotreating unit.

Experimental Protocols

While specific sulfiding procedures are often proprietary to catalyst manufacturers, a general experimental protocol for in-situ catalyst sulfiding in a laboratory or pilot plant setting is outlined below.

Generalized In-Situ Catalyst Sulfiding Protocol
  • Catalyst Loading and Drying: The hydrotreating catalyst is loaded into the reactor. The system is then purged with an inert gas (e.g., nitrogen) and heated to a drying temperature, typically around 120-150°C, under a flow of hydrogen to remove any adsorbed water.[3][6]

  • System Pressurization and Wetting: The reactor is pressurized with hydrogen to the target operating pressure. A hydrocarbon feed (without the sulfiding agent) is introduced to wet the catalyst bed.[3]

  • Initiation of Sulfiding Agent Injection: The reactor temperature is raised to the decomposition temperature of the chosen sulfiding agent (e.g., >160°C for TBPS, >200°C for DMDS).[1][7] The sulfiding agent, mixed with the hydrocarbon feed, is then injected into the reactor.[3] It is crucial to inject TBPS as close to the catalyst bed as possible to minimize the risk of solids formation in the preheating section.[4][5]

  • Low-Temperature Hold (Primary Sulfiding): The temperature is held constant for a period to allow for the initial conversion of metal oxides to sulfides. This is often referred to as the "first sulfiding plateau."[3] During this stage, the H₂S concentration in the effluent gas is monitored. "Breakthrough," indicated by a sharp increase in H₂S concentration (e.g., 3000-5000 ppm), signifies that the catalyst is consuming less of the injected sulfur.[3]

  • High-Temperature Hold (Secondary Sulfiding): The reactor temperature is then ramped up to a higher temperature hold (e.g., 320-360°C) to complete the sulfidation process.[2] The injection of the sulfiding agent continues until the calculated stoichiometric amount of sulfur required to sulfide the catalyst has been introduced.[3]

  • Process Completion: Once sulfiding is complete, the injection of the sulfiding agent is stopped, and the unit is ready to be brought online with the actual feedstock.[3]

Experimental Workflow for Catalyst Sulfiding

G cluster_prep Preparation cluster_sulfiding Sulfiding cluster_completion Completion Load Catalyst Loading Dry Drying (120-150°C, H₂ flow) Load->Dry Pressurize Pressurization (H₂) Dry->Pressurize Wet Catalyst Wetting (Hydrocarbon Feed) Pressurize->Wet Inject Inject Sulfiding Agent (TBPS or DMDS in feed) Wet->Inject LowTemp Low-Temperature Hold (Monitor H₂S Breakthrough) Inject->LowTemp HighTemp High-Temperature Hold (Complete Sulfidation) LowTemp->HighTemp Stop Stop Agent Injection HighTemp->Stop Online Introduce Feedstock Stop->Online

Caption: A generalized workflow for the in-situ sulfiding of hydrotreating catalysts.

Signaling Pathways and Decomposition Mechanisms

The decomposition of both TBPS and DMDS is initiated by the scission of C-S and S-S bonds in the presence of hydrogen and a catalyst.

  • DMDS Decomposition: The decomposition of DMDS is a two-step process that ultimately yields H₂S and methane.[3][9] This staged decomposition can help in managing the exothermicity of the sulfiding reactions.[3] CH₃-S-S-CH₃ + 3H₂ → 2H₂S + 2CH₄[15]

  • TBPS Decomposition: TBPS decomposition is more complex and can proceed through various pathways, leading to the formation of H₂S, isobutane, and isobutene.[6][9][10] The presence of multiple sulfur atoms in the polysulfide chain results in weaker S-S and C-S bonds compared to DMDS, contributing to its lower decomposition temperature. The formation of tert-butyl mercaptan as an intermediate has also been noted.[5][10]

Decomposition Pathways of Sulfiding Agents

G cluster_dmds DMDS Decomposition cluster_tbps TBPS Decomposition DMDS Dimethyl Disulfide (DMDS) H2S_CH4 H₂S + Methane DMDS->H2S_CH4 + H₂ ~200°C TBPS Tertiary-Butyl Polysulfide (TBPS) Intermediates Intermediates (e.g., Elemental Sulfur, tert-butyl mercaptan) TBPS->Intermediates + H₂ >160°C H2S_Butane H₂S + Isobutane/Isobutene Intermediates->H2S_Butane

References

Sensory Profile of Onion Volatiles: A Comparative Analysis of Butyl Propyl Disulfide and Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced sensory characteristics of volatile organic compounds is paramount for applications ranging from flavor chemistry to therapeutic development. This guide provides a comparative analysis of the sensory profiles of key onion volatiles, with a focus on sulfur compounds like butyl propyl disulfide, and outlines the experimental protocols necessary for their evaluation.

The characteristic flavor and aroma of onions (Allium cepa) are not attributable to a single compound but rather to a complex interplay of various volatile organic compounds (VOCs). Among these, sulfur-containing compounds are the most dominant and are primarily responsible for the pungent and lachrymatory effects of freshly cut onions. These compounds are formed enzymatically when the onion's cell structure is damaged. While numerous volatiles contribute to the overall sensory experience, this guide will focus on a comparison of key representative compounds from the major chemical classes present in onions.

Comparative Sensory Data of Onion Volatiles

Due to a lack of specific sensory panel data for this compound, this table presents data for the closely related and well-documented dipropyl disulfide, alongside other significant onion volatiles. The sensory attributes listed are based on published literature and represent the typical descriptors identified by trained sensory panels.

Volatile CompoundChemical ClassSensory Descriptors
Dipropyl Disulfide DisulfideAlliaecous (garlic/onion-like), sulfurous, green, burnt, earthy[1][2][3]
2-Methyl-2-pentenal AldehydePungent, fruity with an alliaceous sharpness
Propanal AldehydePungent, green
Thiopropanal S-oxide SulfoxideLachrymatory (tear-inducing), pungent
Dimethyl trisulfide TrisulfideSulfurous, cabbage-like, savory
(E,Z)-2,6-Nonadienal AldehydeCucumber-like, green, fatty

Experimental Protocols for Sensory Evaluation

A robust sensory evaluation of volatile compounds requires a meticulously designed experimental protocol to ensure the reliability and validity of the results. The following is a detailed methodology for a descriptive sensory analysis of onion volatiles.

Panelist Selection and Training
  • Recruitment: Recruit 20-30 individuals who are non-smokers, have no known taste or smell disorders, and are regular consumers of onions.

  • Screening: Screen candidates for their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami) and a range of aromatic compounds relevant to onions.

  • Training: Conduct a comprehensive training program over several weeks.

    • Phase 1: Terminology Development: Introduce panelists to a lexicon of sensory terms related to onion aroma and flavor. This includes reference standards for each descriptor (e.g., solutions of pure compounds, fresh and cooked onion samples).

    • Phase 2: Intensity Scaling: Train panelists to use a standardized intensity scale (e.g., a 15-point unstructured line scale anchored with "low" and "high") to rate the intensity of each sensory attribute.

    • Phase 3: Panel Performance Evaluation: Assess the panelists' ability to consistently and accurately identify and rate the intensity of the target attributes in various onion samples and pure volatile compounds. Select the 10-12 most consistent and reliable panelists for the formal evaluation.

Sample Preparation and Presentation
  • Compound Dilution: Prepare solutions of the volatile compounds (e.g., this compound, dipropyl disulfide, 2-methyl-2-pentenal) in a neutral solvent such as mineral oil or propylene glycol at concentrations just above their aroma detection thresholds.

  • Sample Coding: Assign three-digit random codes to each sample to prevent bias.

  • Serving: Present the samples to the panelists in sealed, odor-free containers (e.g., glass jars with PTFE-lined caps). For aroma evaluation, a cotton ball or filter paper strip is impregnated with a standard volume of the diluted compound.

  • Presentation Order: The order of sample presentation should be randomized and balanced across panelists to minimize carry-over effects.

Sensory Evaluation Procedure
  • Environment: Conduct the evaluation in a dedicated sensory laboratory with individual booths, controlled lighting, and air circulation to prevent cross-contamination of aromas.

  • Instructions: Provide clear instructions to the panelists on how to evaluate the samples. For aroma analysis, they are instructed to open the container, take a gentle sniff, and then rate the intensity of the predetermined sensory attributes on the provided scorecard.

  • Data Collection: Use a digital data collection system or paper ballots to record the panelists' intensity ratings for each attribute for each sample.

  • Rinsing: Instruct panelists to rinse their palate with deionized water and wait for a predetermined time (e.g., 2-3 minutes) between samples to minimize sensory fatigue and adaptation.

Data Analysis

Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the sensory attributes among the different volatile compounds. Post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific compounds differ from each other. Principal Component Analysis (PCA) can also be employed to visualize the relationships between the compounds and their sensory attributes.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in sensory evaluation and flavor perception, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying biological signaling pathways.

SensoryPanelWorkflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase PanelistSelection Panelist Selection & Training SamplePrep Sample Preparation & Coding SensoryBooths Controlled Environment (Sensory Booths) SamplePrep->SensoryBooths SamplePresentation Randomized Sample Presentation SensoryBooths->SamplePresentation DataCollection Data Collection (Intensity Ratings) SamplePresentation->DataCollection DataAnalysis Statistical Analysis (ANOVA, PCA) DataCollection->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation

Sensory Panel Experimental Workflow

The perception of flavor is a complex process involving the integration of signals from both the gustatory (taste) and olfactory (smell) systems. The following diagram illustrates the distinct yet interconnected pathways for these senses.

FlavorPerceptionPathway cluster_oral_nasal Peripheral Input cluster_cranial_nerves Cranial Nerve Transmission cluster_brain_processing Central Processing in Brain cluster_integration Flavor Integration TasteReceptors Taste Receptors (Tongue) CN_VII_IX_X Cranial Nerves VII, IX, X TasteReceptors->CN_VII_IX_X OlfactoryReceptors Olfactory Receptors (Nasal Cavity) CN_I Cranial Nerve I (Olfactory) OlfactoryReceptors->CN_I Brainstem Brainstem (Nucleus of the Solitary Tract) CN_VII_IX_X->Brainstem OlfactoryBulb Olfactory Bulb CN_I->OlfactoryBulb Thalamus Thalamus Brainstem->Thalamus GustatoryCortex Gustatory Cortex Thalamus->GustatoryCortex OrbitofrontalCortex Orbitofrontal Cortex (Flavor Perception) GustatoryCortex->OrbitofrontalCortex PiriformCortex Piriform Cortex (Primary Olfactory Cortex) OlfactoryBulb->PiriformCortex PiriformCortex->OrbitofrontalCortex

Signaling Pathways of Flavor Perception

References

A Comparative Guide to the Efficacy of Extraction Methods for Allium Volatiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent volatile compounds of Allium species, selecting the optimal extraction method is a critical first step. The efficacy of an extraction technique directly impacts the yield, composition, and, ultimately, the therapeutic or aromatic potential of the extract. This guide provides an objective comparison of common extraction methods for Allium volatiles, supported by experimental data and detailed protocols.

Data Presentation: A Quantitative Comparison

The following table summarizes the quantitative data on the yield and major volatile compounds obtained from different extraction methods for onion and garlic. It is important to note that direct comparisons can be challenging due to variations in Allium species, cultivars, and specific experimental conditions across different studies.

Extraction MethodAllium SpeciesYieldMajor Volatile Compounds Identified
Supercritical Fluid Extraction (SFE) Onion (seed oil)~12.08% - 24.36%Linoleic acid, oleic acid, palmitic acid, various sulfur compounds
Onion (bulb oil)0.31% - 0.53%High purity oil with fresh onion flavor
Garlic (oil)7.00%High viscosity oil
Steam Distillation Onion (bulb oil)Up to 1.779%Sulphur compounds (alkanes, sulphides, alkenes, esters, alcohols)
Garlic (bulb oil)0.18% - 5.5%Diallyl disulfide, diallyl trisulfide, allyl methyl trisulfide
Solvent Extraction Garlic (bulb oil)5.5% - 16.55%Diallyl disulfide, allyl methyl trisulfide, diallyl sulfide
Headspace Solid-Phase Microextraction (HS-SPME) Onion (dried flakes)127.26 mg/g (total VOCs)Dipropyl disulfide, dipropyl trisulfide
Garlic (cloves)Not typically used for yieldDiallyl disulfide, diallyl trisulfide

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized from various cited studies and should be optimized for specific research needs.

Supercritical Fluid Extraction (SFE) of Onion Seed Oil

This method utilizes supercritical CO2 as a solvent, which offers advantages such as low toxicity and high selectivity.

Protocol:

  • Sample Preparation: Dry yellow onion seeds at a temperature below 45°C. Pulverize the dried seeds and sieve to a particle size of 20-40 mesh.

  • Extraction: Place the powdered onion seeds into the extraction vessel of a supercritical CO2 extraction unit.

  • Set Parameters: Adjust the extraction temperature to 35-45°C and the extraction pressure to 15-25 MPa.

  • Extraction Process: Initiate the flow of supercritical CO2 through the extraction vessel for a duration of 30-90 minutes.

  • Collection: Collect the extracted onion seed oil in a collection vessel. The resulting oil is typically free of solvent residues.

Steam Distillation of Onion Oil

A traditional method that is effective for extracting thermostable volatile compounds.

Protocol:

  • Sample Preparation: Fresh onions are crushed to create a slurry.

  • Enzymatic Reaction: Allow the slurry to stand at a controlled temperature (e.g., 36°C) for a specific time (e.g., 2.5 hours) to allow for enzymatic production of volatile compounds.

  • Distillation: The slurry is subjected to steam distillation. The ratio of water to raw material is a critical parameter (e.g., 1:1). The distillation is carried out for a set duration (e.g., 2.6 hours).

  • Collection: The distillate, containing both oil and water, is collected. The oil phase is then separated from the aqueous phase.

Solvent Extraction of Garlic Oil

This method is versatile and can be adapted for a wide range of volatile compounds.

Protocol:

  • Sample Preparation: Garlic cloves are peeled and powdered.

  • Extraction: The garlic powder is placed in a Soxhlet apparatus.

  • Solvent Addition: A suitable solvent, such as ethanol, is added to the apparatus.

  • Extraction Process: The extraction is carried out for a specific duration (e.g., 4 hours) at a controlled temperature (e.g., 50°C).

  • Solvent Removal: After extraction, the solvent is evaporated under reduced pressure to yield the garlic essential oil.

Headspace Solid-Phase Microextraction (HS-SPME) of Onion Volatiles

A solvent-free technique ideal for the analysis of volatile and semi-volatile compounds in the headspace above a sample.

Protocol:

  • Sample Preparation: A known quantity of the sample (e.g., dried onion flakes) is placed in a headspace vial.

  • Incubation: The vial is sealed and incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

  • Extraction: An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption and Analysis: The fiber is then retracted and inserted into the injection port of a gas chromatograph-mass spectrometer (GC-MS) for thermal desorption and analysis of the adsorbed volatiles.

Mandatory Visualization

The following diagrams illustrate key aspects of the extraction and analysis of Allium volatiles.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output raw_material Allium sp. (Onion/Garlic) crushing Crushing/Grinding raw_material->crushing sfe SFE crushing->sfe sd Steam Distillation crushing->sd se Solvent Extraction crushing->se spme HS-SPME crushing->spme gcms GC-MS Analysis sfe->gcms sd->gcms se->gcms spme->gcms data Data Interpretation gcms->data yield Yield Calculation data->yield composition Composition Profile data->composition

Caption: General workflow for Allium volatile extraction and analysis.

Method_Comparison cluster_SFE Supercritical Fluid Extraction cluster_SD Steam Distillation cluster_SE Solvent Extraction cluster_SPME Headspace SPME SFE_adv Advantages: - High Purity - Solvent-free extract - Selective SFE_dis Disadvantages: - High initial cost - Requires high pressure SD_adv Advantages: - Well-established - Relatively inexpensive SD_dis Disadvantages: - Thermal degradation of some compounds - Not suitable for thermolabile volatiles SE_adv Advantages: - High yield - Versatile SE_dis Disadvantages: - Potential for solvent residue - Can extract non-volatile impurities SPME_adv Advantages: - Solvent-free - Simple and fast - Good for qualitative analysis SPME_dis Disadvantages: - Not suitable for large-scale extraction - Competitive adsorption on fiber

Caption: Comparison of advantages and disadvantages of extraction methods.

Navigating the Isomeric Maze: A Comparative Guide to Purity Analysis of Synthetic Butyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthetic compounds is a critical aspect of quality control and drug efficacy. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of synthetic butyl propyl disulfide, a compound with potential applications in various fields. We present supporting data, detailed experimental protocols, and a clear visual workflow to aid in the selection of the most appropriate analytical method.

The synthesis of this compound can result in a mixture of isomers, including n-butyl, isobutyl, sec-butyl, and tert-butyl propyl disulfide, as well as symmetrical byproducts like dibutyl disulfide and dipropyl disulfide. Distinguishing and quantifying these closely related structures is essential for understanding the compound's biological activity and ensuring batch-to-batch consistency. This guide focuses on the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a brief discussion on High-Performance Liquid Chromatography (HPLC) as a potential alternative.

At a Glance: Comparison of Analytical Techniques

To facilitate a quick comparison, the following table summarizes the key performance metrics of GC-MS, NMR, and HPLC for the analysis of this compound isomeric purity.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Separation by boiling point and polarity, followed by mass-based detection and fragmentation analysis.Differentiation of isomers based on the unique magnetic environments of their atomic nuclei.Separation based on differential partitioning between a stationary and mobile phase.
Isomer Separation Excellent separation of volatile isomers with different boiling points.Can distinguish all isomers, but may require advanced 2D techniques for complex mixtures.Good for less volatile or thermally labile compounds; may require optimization for closely related isomers.
Quantification Highly accurate and sensitive quantification using internal or external standards.Accurate quantification through integration of distinct resonance signals.Reliable quantification with appropriate calibration.
Limit of Detection Low (ppb to ppm range).Higher (typically requires micromolar concentrations).Moderate (ppm to ppb range).
Sample Throughput High, with typical run times of 20-30 minutes per sample.Moderate, with longer acquisition times for detailed structural elucidation.High, with typical run times of 15-30 minutes per sample.
Structural Information Provides fragmentation patterns aiding in structural confirmation.Provides detailed structural information, including connectivity and stereochemistry.Primarily provides retention time data; structural information requires coupling to a mass spectrometer.
Primary Impurities Detected Symmetrical disulfides (dibutyl disulfide, dipropyl disulfide) and other volatile organic compounds.All isomeric and non-isomeric impurities with distinct NMR signals.Symmetrical disulfides and other non-volatile impurities.

In-Depth Analysis: Methodologies and Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of short-chain alkyl disulfides.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-1 or DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for optimal separation of the isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the sample (dissolved in a suitable solvent like dichloromethane) is injected in split mode (e.g., 50:1 split ratio). The injector temperature is typically set to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Hold: Maintain at 200°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

The different isomers of this compound will have distinct retention times due to differences in their boiling points and interactions with the stationary phase. The mass spectrometer will provide characteristic fragmentation patterns that can be used to confirm the identity of each isomer. For instance, the molecular ion peak at m/z 164 would be expected, along with fragment ions corresponding to the loss of propyl and various butyl fragments. Symmetrical disulfides, dipropyl disulfide (m/z 122) and dibutyl disulfide (m/z 178), can also be readily identified and quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution, providing unambiguous identification of isomers.[1] Both ¹H and ¹³C NMR are valuable for this analysis.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthetic this compound mixture in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-150 ppm.

Each isomer will exhibit a unique set of signals in both the ¹H and ¹³C NMR spectra due to the different chemical environments of the protons and carbons.

  • n-butyl propyl disulfide: Will show distinct signals for the n-butyl and propyl chains.

  • isothis compound: The isobutyl group will introduce a characteristic doublet and a multiplet.

  • sec-butyl propyl disulfide: The sec-butyl group will result in more complex splitting patterns due to the chiral center.

  • tert-butyl propyl disulfide: The tert-butyl group will show a prominent singlet in the ¹H NMR spectrum integrating to nine protons.[2]

Quantitative analysis can be performed by integrating the well-resolved signals corresponding to each isomer.

High-Performance Liquid Chromatography (HPLC)

While GC-MS is generally preferred for volatile disulfides, HPLC can be a viable alternative, particularly for less volatile analogs or when derivatization is employed. Reversed-phase HPLC is the most common mode for such separations.[3][4]

  • Instrumentation: A standard HPLC system with a UV or mass spectrometric detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a mass spectrometer.

  • Injection Volume: 10 µL.

The isomers will be separated based on their hydrophobicity. While baseline separation of all isomers might be challenging and require significant method development, HPLC can be effective for quantifying the main product and major impurities.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the analysis of isomeric purity of synthetic this compound.

experimental_workflow Experimental Workflow for Isomeric Purity Analysis cluster_synthesis Synthesis & Sample Prep cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation cluster_results Results synthesis Synthetic Butyl Propyl Disulfide sample_prep Sample Preparation (Dilution in appropriate solvent) synthesis->sample_prep gcms GC-MS Analysis sample_prep->gcms nmr NMR Spectroscopy sample_prep->nmr hplc HPLC Analysis (Alternative) sample_prep->hplc gcms_data Chromatogram & Mass Spectra - Retention Time - Fragmentation Pattern gcms->gcms_data nmr_data NMR Spectra - Chemical Shifts - Integration nmr->nmr_data hplc_data Chromatogram - Retention Time hplc->hplc_data purity_assessment Isomeric Purity Assessment - Identification of Isomers - Quantification of Each Isomer - Impurity Profiling gcms_data->purity_assessment nmr_data->purity_assessment hplc_data->purity_assessment

Caption: Workflow for the analysis of this compound.

Conclusion

The choice of analytical technique for determining the isomeric purity of synthetic this compound depends on the specific requirements of the analysis. GC-MS offers a robust and sensitive method for routine quality control, providing excellent separation and quantification of volatile isomers and impurities. NMR spectroscopy, while having a higher limit of detection, provides unparalleled structural detail, making it the gold standard for unambiguous isomer identification and characterization. HPLC serves as a valuable alternative, particularly for less volatile compounds or as a complementary technique. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate approach to ensure the quality and purity of their synthetic products.

References

Inter-laboratory Comparison of Butyl Propyl Disulfide Measurements: A Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of two prevalent analytical techniques for the analysis of volatile sulfur compounds, including alkyl disulfides. The data presented is for analogous compounds, such as dimethyl disulfide and dipropyl disulfide, and serves as a reliable estimate of the expected performance for butyl propyl disulfide analysis.

Analytical TechniquePrincipleAnalytes (Surrogates)Precision (%RSD)Accuracy (% Recovery)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HS-SPME-GC-MS Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass SpectrometryDimethyl disulfide, Dipropyl sulfide5-15%85-115%0.01-1 µg/L0.05-5 µg/L
GC-SCD Gas Chromatography with Sulfur Chemiluminescence DetectionVarious sulfur compounds<10%90-110%~10 ppbNot always reported

Note: Performance characteristics are matrix-dependent and can vary based on the specific experimental conditions and instrumentation. The data for HS-SPME-GC-MS is a synthesized range from multiple studies on volatile sulfur compounds in various matrices. The data for GC-SCD is based on its known high selectivity and sensitivity for sulfur compounds.

Experimental Protocols: A Detailed Methodology

This section provides a detailed protocol for the analysis of this compound in a biological matrix (e.g., plasma or cell culture media) using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

1. Objective

To quantify the concentration of this compound in a biological sample.

2. Materials and Reagents

  • Sample: Biological matrix (e.g., plasma, cell culture media)

  • Standard: this compound (analytical grade)

  • Internal Standard (IS): A deuterated analog or a structurally similar compound not present in the sample (e.g., d14-dipropyl disulfide).

  • Solvent: Methanol or other suitable organic solvent for standard preparation.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar.

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Sodium Chloride (NaCl): For salting-out effect.

3. Instrumentation

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • SPME Autosampler

  • Analytical Balance

4. Standard Preparation

  • Prepare a stock solution of this compound and the internal standard in methanol.

  • Perform serial dilutions to create a series of calibration standards at concentrations spanning the expected sample concentration range.

5. Sample Preparation

  • Thaw biological samples on ice.

  • In a 20 mL headspace vial, add a precise volume of the sample (e.g., 1 mL).

  • Add a known amount of the internal standard solution.

  • Add a saturating amount of NaCl (e.g., 0.3 g) to enhance the release of volatile compounds from the matrix.

  • Immediately seal the vial.

6. HS-SPME Procedure

  • Place the vials in the autosampler tray.

  • Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation to allow the analyte to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow adsorption of the analyte.

7. GC-MS Analysis

  • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analyte onto the analytical column.

    • Inlet Temperature: 250°C

    • Desorption Time: 2 minutes

  • Gas Chromatography:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound and the internal standard. A full scan mode can be used for qualitative confirmation.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

8. Data Analysis and Quantification

  • Integrate the peak areas of this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using HS-SPME-GC-MS.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample_prep Sample Preparation (Aliquot, IS, NaCl) incubation Incubation & Equilibration sample_prep->incubation standard_prep Standard Curve Preparation standard_prep->incubation extraction Headspace Extraction incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Result Reporting quantification->reporting

Workflow for this compound Analysis.

Safety Operating Guide

Proper Disposal of Butyl Propyl Disulfide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers, scientists, and drug development professionals handling butyl propyl disulfide now have a comprehensive guide to its proper disposal. This document outlines essential safety and logistical information, ensuring the safe and compliant management of this chemical waste. Adherence to these procedures is critical for laboratory safety and environmental protection.

This compound is a combustible liquid with a characteristic stench and is toxic to aquatic life with long-lasting effects.[1] Proper disposal is not merely a matter of compliance but a crucial step in minimizing environmental impact and ensuring a safe laboratory environment.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

In the event of a spill, immediately extinguish all nearby ignition sources.[2] The spill should be contained using an inert absorbent material, such as sand or vermiculite. Do not allow the chemical to enter drains or waterways.[1][3]

Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. As a combustible and environmentally hazardous chemical, it requires disposal as hazardous waste.[3]

Step 1: Waste Collection

  • Collect all waste this compound, including contaminated absorbent materials from spills, in a designated, properly labeled, and sealed container.

  • The container must be made of a material compatible with the chemical.

  • The label should clearly identify the contents as "Hazardous Waste: this compound," along with any other required hazard warnings.

Step 2: Storage

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2]

  • The storage area should be designated for hazardous waste and have secondary containment.

Step 3: Arrange for Professional Disposal

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for a similar disulfide compound if a specific one for this compound is unavailable.

  • Ensure the disposal company is certified to handle and transport flammable and environmentally hazardous chemical waste.

Step 4: Documentation

  • Maintain a detailed record of the disposal process, including the amount of waste generated, the date of collection, and the name of the disposal company.

  • Keep all disposal manifests and certificates of destruction as required by your institution and regulatory agencies.

Quantitative Data Summary

Due to the limited availability of a specific Safety Data Sheet for this compound, the following table summarizes key quantitative data based on structurally similar disulfide compounds. This information should be used as a general guideline.

PropertyValueSource Citation
Flash PointApproximately 64°C - 79°C (closed cup)[4]
Hazard Class (Storage)Combustible liquids[4]
Aquatic ToxicityToxic to aquatic life with long-lasting effects[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_documentation Documentation A Identify this compound Waste B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Collect Waste in a Labeled, Sealed Container B->C D Store in a Cool, Ventilated & Designated Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Provide Chemical Information (SDS) E->F G Schedule Waste Pickup F->G H Obtain & File Disposal Manifests G->H I Maintain Disposal Records H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Butyl Propyl Disulfide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Butyl propyl disulfide. Adherence to these procedural guidelines is essential for ensuring personal safety and proper management of this chemical.

Personal Protective Equipment (PPE) Specifications

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE. While specific breakthrough times for this compound are not widely documented, recommendations are based on best practices for handling similar organic sulfur compounds.

PPE CategorySpecificationRationale
Hand Protection Primary Gloves: Butyl rubber or Viton™.Secondary Gloves (for incidental contact): Nitrile rubber, minimum thickness of 5 mil.Butyl and Viton gloves are recommended for their high resistance to esters, ketones, and various sulfur compounds[1]. For direct or prolonged contact, thicker gloves (18-28 mil) are advised[2]. Nitrile gloves offer good splash protection and are suitable for incidental contact[2].
Eye & Face Protection Primary: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4]Secondary: Full-face shield worn over safety goggles.Protects against splashes and vapors that can cause serious eye irritation[4][5]. A face shield provides an additional layer of protection for the entire face[6].
Body Protection Chemical-resistant lab coat or apron. For larger quantities or splash potential, a chemical-resistant suit (e.g., Tychem®) is recommended[7].Prevents skin contact and contamination of personal clothing[3][4][5]. This compound can cause skin irritation[4][5].
Respiratory Protection Not typically required under normal laboratory conditions with adequate engineering controls (e.g., fume hood)[3][8]. For spills or poor ventilation, use a NIOSH-approved respirator with an organic vapor cartridge[9]. In emergency situations, a self-contained breathing apparatus (SCBA) may be necessary[9][10].This compound vapors may cause respiratory irritation[4][5]. Respiratory protection should be used when airborne concentrations may exceed exposure limits[11].

Procedural Guidance for Handling this compound

Follow these step-by-step instructions to ensure safe handling from preparation to disposal.

Preparation and Pre-Handling Checklist
  • Verify Ventilation: Confirm that work will be conducted in a properly functioning chemical fume hood or a well-ventilated area[3][4].

  • Assemble Materials: Gather all necessary equipment, including this compound, other reagents, glassware, and waste containers.

  • Remove Ignition Sources: Ensure no open flames, hot surfaces, or spark sources are present in the immediate area[3][4][5].

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher[3][4].

  • Inspect PPE: Carefully inspect all PPE for signs of damage (e.g., cracks, holes, or degradation) before use.

Donning Personal Protective Equipment (PPE)
  • Step 1: Lab Coat/Apron: Put on a chemical-resistant lab coat or apron, ensuring it is fully fastened.

  • Step 2: Eye and Face Protection: Don chemical safety goggles. If a significant splash risk exists, add a face shield over the goggles.

  • Step 3: Gloves: Put on the appropriate gloves. For direct handling, consider double-gloving with an inner nitrile glove and an outer butyl or Viton™ glove. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat.

Handling Protocol
  • Grounding: When transferring the chemical, ground and bond containers and receiving equipment to prevent static discharge[8].

  • Dispensing: Use only non-sparking tools for all operations[8]. Handle the product within a closed system or under local exhaust ventilation[3].

  • Avoidance of Contact: Avoid all contact with skin and eyes[3]. Do not breathe in any mists, vapors, or sprays[3][5][8].

  • Hygiene: Do not eat, drink, or smoke in the handling area[3]. Wash hands thoroughly with soap and water after handling and before leaving the laboratory[3][5].

Doffing Personal Protective Equipment (PPE)

To prevent cross-contamination, remove PPE in the following order:

  • Step 1: Gloves: Remove the outer gloves first, turning them inside out as you pull them off. If double-gloved, remove the inner gloves using the same technique.

  • Step 2: Lab Coat/Apron: Unfasten the lab coat or apron, and roll it up with the contaminated side facing inward.

  • Step 3: Face Shield and Goggles: Remove the face shield (if used), followed by the safety goggles.

  • Step 4: Hand Washing: Immediately wash your hands thoroughly with soap and water.

Emergency and Disposal Plans

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or ventilation is poor.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment[3][12].

  • Ventilate: Increase ventilation to the area.

  • Contain Spill: Use an inert, absorbent material such as sand, silica gel, or a universal binder to contain and soak up the spill[4]. Do not use combustible materials like sawdust.

  • Collect Waste: Carefully scoop the absorbed material into a suitable, sealable container for disposal[3][4]. Label the container clearly.

  • Decontaminate: Wash the spill area with a soap and water solution[12].

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them according to institutional and local regulations[3][4][5].

First Aid Measures
  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[3][4][5].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice[3][4][5].

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or physician[3][8].

  • Ingestion: Rinse the mouth with water. If the person feels unwell, call a poison center or physician[3].

Disposal Plan
  • Waste Collection: All this compound waste and contaminated materials (including gloves, absorbent materials, and empty containers) must be collected in designated, tightly sealed, and properly labeled hazardous waste containers[3][4].

  • Storage: Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and bases[3][4].

  • Disposal: Dispose of the waste through an approved waste disposal plant, adhering to all federal, state, and local environmental regulations[3][4][5][8]. Do not pour waste down the drain[5].

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_disposal 3. Waste & Disposal cluster_emergency Emergency Protocols prep1 Verify Ventilation (Fume Hood) prep2 Inspect & Assemble PPE prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 don Don PPE prep3->don Proceed to Handling handle Handle Chemical don->handle doff Doff PPE handle->doff collect Collect Waste in Sealed Container handle->collect Generate Waste wash Wash Hands doff->wash dispose Dispose via Approved Waste Handler wash->dispose store Store in Designated Area collect->store store->dispose spill Spill Occurs spill_response Spill Response Protocol spill->spill_response exposure Personal Exposure first_aid First Aid Measures exposure->first_aid spill_response->collect Collect Spill Waste first_aid->wash Decontaminate Self

Caption: Workflow for the safe handling and disposal of this compound.

References

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